3-Methyl-2-thiophenecarboxaldehyde
Description
Properties
IUPAC Name |
3-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-2-3-8-6(5)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKBHXYEKVKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207070 | |
| Record name | 3-Methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5834-16-2 | |
| Record name | 3-Methyl-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-thiophenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-THIOPHENECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHC9WE8PS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methyl-2-thiophenecarboxaldehyde physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 3-Methyl-2-thiophenecarboxaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The information is presented to support research and development activities where this compound is utilized.
Core Physical Properties
This compound is typically a colorless to pale yellow liquid with a distinctive aromatic odor.[1] It is an organic compound featuring a thiophene (B33073) ring substituted with a methyl group and a carboxaldehyde functional group, which contributes to its reactivity and utility in organic synthesis.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Conditions |
| Molecular Formula | C₆H₆OS | |
| Molecular Weight | 126.18 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 215-217 °C | @ 760.00 mm Hg[1] |
| 86-87 °C | @ 20 Torr | |
| Density | 1.17 g/mL | @ 25 °C[2] |
| Refractive Index | 1.586 - 1.587 | @ 20 °C[1][2] |
| Flash Point | 82 °C (179.6 °F) | closed cup[2] |
| Solubility | Soluble in alcohol.[1] Water solubility is estimated at 1600 mg/L @ 25 °C.[1] | |
| Vapor Pressure | 0.144 mmHg | @ 25 °C (estimated)[1] |
| LogP (o/w) | 1.458 (estimated) | [1] |
| CAS Number | 5834-16-2 | [1][2] |
Experimental Protocols
1. Boiling Point Determination:
The boiling point is determined using a distillation apparatus. The compound is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For measurements at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.
2. Density Measurement:
The density of liquid this compound is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). The measurement is performed at a constant temperature, typically 25 °C, maintained by a water bath.
3. Refractive Index Measurement:
A refractometer is used to measure the refractive index. A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is a dimensionless number that describes how light propagates through the substance. The measurement is typically carried out at 20 °C.
4. Flash Point Determination:
The closed-cup flash point is determined using a Pensky-Martens closed-cup tester. The sample is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.
Logical Relationships: Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the formylation of electron-rich aromatic compounds, including 3-methylthiophene, is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the aromatic ring.[4][7]
Caption: General mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound.
References
- 1. thegoodscentscompany.com [thegoodscentscompany.com]
- 2. 3-メチル-2-チオフェンカルボキシアルデヒド 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. jk-sci.com [jk-sci.com]
3-Methyl-2-thiophenecarboxaldehyde molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides the core physicochemical properties of 3-Methyl-2-thiophenecarboxaldehyde, a heterocyclic aromatic aldehyde. Due to the specific nature of the inquiry, this guide focuses on the fundamental molecular characteristics of the compound. Experimental protocols and biological pathway diagrams are not applicable to this topic.
Molecular Identity and Properties
This compound is an organic compound featuring a thiophene (B33073) ring substituted with a methyl group at the 3-position and a formyl (carboxaldehyde) group at the 2-position.
A summary of its key molecular data is presented below.
| Identifier | Value | Source |
| Chemical Formula | C6H6OS | [1][2] |
| Molecular Weight | 126.18 g/mol | [2][3][4] |
| CAS Registry Number | 5834-16-2 | [1][5] |
Structural Information
To provide a logical representation of the compound's identity, the following diagram illustrates the relationship between its common name, formula, and molecular weight.
Caption: Relationship between compound name, formula, and molecular weight.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-メチル-2-チオフェンカルボキシアルデヒド 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 90 , technical grade 5834-16-2 [sigmaaldrich.com]
- 5. 3-Methylthiophene-2-carboxaldehyde, tech. 85% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 3-Methylthiophene-2-carbaldehyde for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, properties, and applications of 3-methylthiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.
Introduction
3-Methylthiophene-2-carbaldehyde, with the IUPAC name 3-methylthiophene-2-carbaldehyde , is a substituted thiophene (B33073) derivative that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1][2][3] Its unique structural features, comprising a sulfur-containing aromatic ring and a reactive aldehyde group, make it a versatile precursor for the development of pharmaceuticals, agrochemicals, and functional materials.[2][4] The thiophene moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] This technical guide provides a comprehensive overview of 3-methylthiophene-2-carbaldehyde, encompassing its chemical and physical properties, detailed synthetic protocols, spectroscopic data, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 3-methylthiophene-2-carbaldehyde is essential for its effective utilization in research and development. The key data are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 3-methylthiophene-2-carbaldehyde | [2][3] |
| Synonyms | 3-Methyl-2-thiophenecarboxaldehyde, 2-Formyl-3-methylthiophene | [2][3] |
| CAS Number | 5834-16-2 | [2] |
| Molecular Formula | C₆H₆OS | [2] |
| Molecular Weight | 126.18 g/mol | [2] |
| Appearance | Light yellow to yellow to orange clear liquid | [8] |
| Density | 1.17 - 1.19 g/mL at 25 °C | [8] |
| Boiling Point | 113 °C at 24 mmHg | [8] |
| Refractive Index | n20/D 1.587 - 1.59 | [8] |
| Solubility | Good solubility in organic solvents like ethanol (B145695) and ether; poor solubility in water. | [4] |
Spectroscopic Data
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Data available from Sigma-Aldrich. | [2] |
| ¹³C NMR | Data consistent with the structure. | [9][10] |
| Infrared (IR) | The carbonyl (C=O) stretching frequency is reported around 1674 cm⁻¹. | [2][11] |
| Mass Spectrometry (MS) | GC-MS data is available through the NIST Mass Spectrometry Data Center. | [2] |
Synthesis of 3-Methylthiophene-2-carbaldehyde
Several synthetic routes to 3-methylthiophene-2-carbaldehyde have been reported, with the Vilsmeier-Haack reaction being a common and effective method for the formylation of electron-rich aromatic rings like 3-methylthiophene (B123197).[12][13][14] Alternative methods include the reaction of a Grignard reagent derived from 3-methyl-2-bromothiophene with N,N-dimethylformamide (DMF).[15]
Vilsmeier-Haack Formylation of 3-Methylthiophene
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to introduce a formyl group onto an activated aromatic ring.[12][13]
Experimental Protocol:
A detailed procedure for a similar Vilsmeier-Haack reaction on thiophene to produce 2-thiophenecarboxaldehyde provides a solid foundation for the synthesis of the 3-methyl derivative.[16] The following is an adapted protocol for the synthesis of 3-methylthiophene-2-carbaldehyde:
-
Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, N,N-dimethylformamide (1.0 mole) is treated with phosphorus oxychloride (1.0 mole). The mixture is allowed to stand for 30 minutes, during which the temperature may rise and a color change is observed.
-
Formylation: The flask is cooled in a water bath, and 3-methylthiophene (1.1 moles) is added dropwise at a rate that maintains the reaction temperature between 25-35 °C.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature and then left to stand at room temperature for 15 hours. The resulting viscous solution is then carefully poured into a vigorously stirred mixture of crushed ice and water.
-
Extraction and Purification: The aqueous layer is separated and extracted with a suitable organic solvent such as ether. The combined organic layers are washed with dilute hydrochloric acid to remove any remaining N-methylaniline, followed by a wash with a saturated sodium bicarbonate solution and then water. The organic layer is dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 3-methylthiophene-2-carbaldehyde.
Synthesis via Grignard Reaction
An alternative route involves the preparation of a Grignard reagent from 3-methyl-2-bromothiophene, which is then reacted with DMF to yield the desired aldehyde.[15]
Experimental Workflow:
-
Bromination of 3-Methylthiophene: 3-Methylthiophene is first brominated to selectively produce 3-methyl-2-bromothiophene.
-
Grignard Reagent Formation: The resulting 3-methyl-2-bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent (3-methyl-2-thenylmagnesium bromide).
-
Formylation: The Grignard reagent is then reacted with N,N-dimethylformamide (DMF).
-
Hydrolysis: The reaction mixture is hydrolyzed with an acidic aqueous solution to yield 3-methylthiophene-2-carbaldehyde.
Chemical Reactivity and Applications
The chemical reactivity of 3-methylthiophene-2-carbaldehyde is dominated by the aldehyde functional group and the thiophene ring.[4] The aldehyde group readily undergoes nucleophilic addition, oxidation, and reduction reactions.[4][17] The thiophene ring can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing aldehyde group deactivates the ring to some extent.[4]
Key Reactions and Applications
-
Synthesis of Novel Heterocycles: It serves as a precursor for the synthesis of more complex heterocyclic systems through condensation reactions.
-
Intermediate in Drug Synthesis: Thiophene derivatives are prevalent in many approved drugs, and 3-methylthiophene-2-carbaldehyde is a valuable starting material for the synthesis of novel drug candidates.[7] It has been used as an intermediate in the synthesis of anthelmintic agents.[18][19]
-
Flavor and Fragrance Industry: This compound is utilized in the formulation of unique flavor profiles and fragrances.[8]
-
Materials Science: It is a building block for functional materials with specific optical and electrical properties.[4]
Specific Synthetic Applications
-
Synthesis of 2,3-dimethyl-5-(2,6,10-trimethylundecyl)thiophene: this compound has been used as a starting material in the synthesis of this novel sulfur-containing biological marker.[20]
-
Bioconversion to Thiols: It has been employed to investigate the bioconversion capacity of baker's yeast for the generation of thiols from cysteine-aldehyde conjugates.[20][21]
Biological Activity of Thiophene Derivatives
While specific quantitative biological activity data for 3-methylthiophene-2-carbaldehyde is limited in publicly available literature, the broader class of thiophene derivatives exhibits a wide range of pharmacological effects.[5][6][22][23][24]
-
Anti-inflammatory Activity: QSAR studies on thiophene analogs have identified key electronic parameters that modulate their anti-inflammatory activity.[1]
-
Antimicrobial Activity: Arylthiophene-2-carbaldehydes have shown antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus.[22]
-
Anticancer Activity: Thiophene-2-carboxamide derivatives have been investigated for their antitumor properties.[23][24]
-
Enzyme Inhibition: Thiophene derivatives have been studied as inhibitors of enzymes such as c-Jun NH₂-terminal kinase 1 (JNK1) and Factor Xa.[25][26]
The diverse biological activities of thiophene derivatives underscore the potential of 3-methylthiophene-2-carbaldehyde as a scaffold for the design and synthesis of new therapeutic agents.
Safety and Handling
3-Methylthiophene-2-carbaldehyde is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound. It should be stored in a cool, well-ventilated area away from incompatible materials.
Conclusion
3-Methylthiophene-2-carbaldehyde is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined chemical properties, coupled with established synthetic methodologies, make it an accessible building block for researchers and drug development professionals. The proven biological activities of the broader thiophene class of compounds further highlight the potential of 3-methylthiophene-2-carbaldehyde as a key starting material for the discovery of novel therapeutic agents. This guide provides a solid foundation of technical information to support its effective and safe use in the laboratory and beyond.
References
- 1. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylthiophene-2-carboxaldehyde, tech. 85% | Fisher Scientific [fishersci.ca]
- 4. quinoline-thiophene.com [quinoline-thiophene.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. rsc.org [rsc.org]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 18. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. brieflands.com [brieflands.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methyl-2-thiophenecarboxaldehyde: Structure, Properties, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2-thiophenecarboxaldehyde, a key heterocyclic aldehyde. It details the compound's chemical structure, including its SMILES string, and summarizes its physicochemical properties in a tabular format for easy reference. This guide presents detailed experimental protocols for the synthesis of this compound via the Vilsmeier-Haack reaction. Furthermore, it highlights its critical role as a precursor in the pharmaceutical industry, with a specific focus on the synthesis of the anthelmintic drug Morantel. A detailed experimental protocol for a key step in the synthesis of a Morantel analogue is provided, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Identifiers
This compound is an organic compound featuring a thiophene (B33073) ring substituted with a methyl group at the 3-position and a formyl group at the 2-position.
-
IUPAC Name: 3-methylthiophene-2-carbaldehyde[1]
-
Molecular Formula: C₆H₆OS[2]
-
Canonical SMILES String: CC1=C(C=O)SC=C1[1]
-
InChI Key: BSQKBHXYEKVKMN-UHFFFAOYSA-N
-
CAS Number: 5834-16-2[2]
Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 126.18 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [3] |
| Density | 1.17 g/mL at 25 °C | |
| Boiling Point | 215-217 °C at 760 mmHg | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| Refractive Index | n20/D 1.587 | |
| Solubility | Soluble in alcohol. Water solubility: 1600 mg/L at 25 °C (estimated). | [3] |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of 3-methylthiophene (B123197). Another approach utilizes a Grignard reagent derived from 2-bromo-3-methylthiophene.
Vilsmeier-Haack Reaction Pathway
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In this case, 3-methylthiophene is treated with the Vilsmeier reagent, which is typically formed from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene
This protocol is adapted from the general procedure for the formylation of thiophenes.
Materials:
-
3-Methylthiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube.
Procedure:
-
In a three-necked round-bottom flask, place anhydrous N,N-dimethylformamide (1.0 equivalent).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (1.0 equivalent) dropwise with stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Cool the reaction mixture again in an ice bath and add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Application in Drug Development: Synthesis of Morantel
This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2] A notable application is in the production of the anthelmintic drug Morantel, which is used to treat parasitic worm infections in livestock.[2] The synthesis involves a condensation reaction between this compound and a suitable tetrahydropyrimidine (B8763341) derivative.
Synthesis of a Morantel Analogue
The following is a representative experimental protocol for the synthesis of a Morantel analogue, demonstrating the utility of this compound in constructing the core structure of this class of drugs. This protocol describes the condensation of a thiophenecarboxaldehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543).[4]
Materials:
-
This compound
-
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
-
Methyl formate (B1220265)
-
Isopropanol
-
10% Hydrogen chloride in isopropanol
Procedure:
-
A solution of this compound (0.1 mole) and 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (0.1 mole) in methyl formate (0.33 mole) is allowed to stand at room temperature for 72 hours.[4]
-
The methyl formate is then evaporated under reduced pressure.[4]
-
The residue is treated with 40 mL of 10% hydrogen chloride in isopropanol.[4]
-
The resulting solution is cooled to 0-5 °C to induce crystallization of the hydrochloride salt of the product.[4]
-
The product is collected by filtration, washed with cold isopropanol, and dried.[4]
References
- 1. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 4. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Formyl-3-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-formyl-3-methylthiophene, a versatile heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document consolidates critical data, including its various synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on the activities of related thiophene (B33073) derivatives.
Nomenclature and Identification
2-Formyl-3-methylthiophene is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to facilitate cross-referencing and literature searches.
Table 1: Synonyms for 2-Formyl-3-methylthiophene
| Synonym |
| 3-Methylthiophene-2-carboxaldehyde |
| 3-Methyl-2-thiophenecarboxaldehyde |
| 3-Methylthiophene-2-carbaldehyde |
| 3-Methyl-2-thenaldehyde |
| 3-Methyl-2-formylthiophene |
| 2-Thiophenecarboxaldehyde, 3-methyl- |
| 3-Methyl-2-thiophenecarbaldehyde |
| Thiophene, 3-methyl, 2-formyl |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of 2-formyl-3-methylthiophene, essential for its handling, reaction setup, and analytical characterization.
Table 2: Quantitative Data for 2-Formyl-3-methylthiophene
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆OS | [1][2] |
| Molecular Weight | 126.18 g/mol | [1][2] |
| CAS Number | 5834-16-2 | [1][3] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Density | 1.17 g/mL at 25 °C | [1] |
| Boiling Point | 113 °C at 24 mmHg | [3] |
| Flash Point | 82 °C (closed cup) | [1] |
| Refractive Index (n20/D) | 1.587 | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; poorly soluble in water. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-formyl-3-methylthiophene are crucial for its practical application in research and development.
Synthesis Protocols
Several methods for the synthesis of 2-formyl-3-methylthiophene have been reported. The Vilsmeier-Haack reaction and formylation via a Grignard reagent are among the most common.
3.1.1. Vilsmeier-Haack Formylation of 3-Methylthiophene (B123197)
This method introduces a formyl group onto the electron-rich thiophene ring.
-
Materials: 3-Methylthiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (B109758) (DCM), Sodium acetate (B1210297), Water, Diethyl ether, Sodium sulfate.
-
Procedure:
-
To a solution of 3-methylthiophene in DMF, slowly add POCl₃ at 0 °C.[6]
-
After the addition, allow the reaction mixture to stir at room temperature for several hours.[7]
-
Quench the reaction by adding a solution of sodium acetate in water at 0 °C.[7]
-
Extract the aqueous mixture with diethyl ether.[7]
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[7]
-
Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to obtain 2-formyl-3-methylthiophene.[7]
-
3.1.2. Synthesis via Grignard Reaction
This two-step process involves the initial bromination of 3-methylthiophene followed by a Grignard reaction.
-
Materials: 3-Methylthiophene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride, Magnesium turnings, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Sodium bicarbonate.
-
Procedure:
-
Bromination: Synthesize 3-methyl-2-bromothiophene by reacting 3-methylthiophene with NBS in the presence of a radical initiator like benzoyl peroxide.
-
Grignard Reaction and Formylation:
-
In a three-necked flask, activate magnesium turnings.
-
Add a solution of 3-methyl-2-bromothiophene in THF to initiate the Grignard reaction.
-
After the formation of the Grignard reagent, cool the mixture and add DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolyze the reaction mixture and extract with toluene.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation to yield 2-formyl-3-methylthiophene.
-
-
Analytical Protocols
Standard analytical techniques are employed to confirm the identity and purity of 2-formyl-3-methylthiophene.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Method: Inject the sample into the GC. The compound will be separated based on its boiling point and interaction with the stationary phase. The mass spectrometer will then fragment the eluted compound, providing a characteristic mass spectrum for identification. The retention time and mass spectrum are compared with a known standard or library data for confirmation.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), the thiophene ring protons (doublets, ~7.0-7.8 ppm), and the methyl protons (singlet, ~2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (~180-185 ppm), the carbons of the thiophene ring, and the methyl carbon.
Mandatory Visualizations
The following diagrams illustrate the key synthetic workflow and a generalized representation of the biological interactions of thiophene derivatives.
Caption: Synthetic routes to 2-formyl-3-methylthiophene.
Caption: Generalized biological interaction of thiophene derivatives.
Biological and Pharmacological Relevance
While specific signaling pathways for 2-formyl-3-methylthiophene are not extensively documented, the broader class of thiophene derivatives exhibits a wide range of biological activities.[8] These compounds are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.[9]
Thiophene-containing molecules have been successfully developed as drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[9] The reactivity of the aldehyde group in 2-formyl-3-methylthiophene makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[6] For instance, it can serve as a precursor for the synthesis of Schiff bases and other derivatives that have shown promising antimicrobial and anticancer effects.[10]
Derivatives of thiophene carboxaldehydes have been investigated for their potential as α-glucosidase inhibitors for diabetic management, and some have shown significant activity.[7] Furthermore, thiophene carboxamide derivatives have demonstrated antiproliferative effects against various cancer cell lines.[11][12] The biological activity of these derivatives is often attributed to their ability to bind to and modulate the function of key enzymes and receptors in cellular pathways.[13] The electron-rich nature of the thiophene ring can facilitate interactions with biological macromolecules.[9]
References
- 1. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 5. quinoline-thiophene.com [quinoline-thiophene.com]
- 6. quinoline-thiophene.com [quinoline-thiophene.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-2-thiophenecarboxaldehyde safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 3-Methyl-2-thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.
Chemical Identification
-
Chemical Name: this compound
-
Synonyms: 3-Methylthiophene-2-carboxaldehyde, 3-Methylthiophene-2-carbaldehyde, 2-Formyl-3-methylthiophene[1][2]
-
CAS Number: 5834-16-2[1]
-
Molecular Weight: 126.18 g/mol [1]
-
Structure:
-
SMILES: O=CC1=C(C)C=CS1[3]
-
InChI Key: BSQKBHXYEKVKMN-UHFFFAOYSA-N
-
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation and combustibility.
GHS Classification
The compound is identified as an irritant and a combustible liquid.[1][2][4]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 (Irritant) | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Irritant) | Warning | H335: May cause respiratory irritation[1][2] |
| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid[2][4] |
Summary of Hazards
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact.
-
Health Effects: The substance is harmful if it comes into contact with the skin or eyes, causing significant irritation.[1] Inhalation of vapors may lead to respiratory tract irritation.[1][2]
-
Physical Hazards: The material is a combustible liquid, presenting a fire hazard if exposed to heat or ignition sources.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below. Data is compiled from various sources and may vary slightly depending on the grade and purity of the substance.
| Property | Value | Source(s) |
| Physical State | Liquid | [4][5] |
| Appearance | Colorless to pale yellow or orange clear liquid | [4][6] |
| Boiling Point | 215-217 °C @ 760 mmHg78-80 °C @ 15 mmHg | [5][6] |
| Density | 1.17 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.586 - 1.587 | [6] |
| Flash Point | 82 °C (179.6 - 180 °F) - closed cup | [5][8] |
| Solubility | Insoluble in water | [4][6] |
| Storage Temperature | Store below +30°C | [5] |
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the chemical's integrity and ensure personnel safety.
Safe Handling
-
Avoid contact with skin and eyes.[9]
-
Do not breathe vapors or mist.[10]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Keep away from heat, sparks, and open flames.[4]
-
Take precautionary measures against static discharge.[11]
-
Ground and bond containers when transferring material.[11]
-
Wear appropriate personal protective equipment (PPE).[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10][11]
-
The substance is air-sensitive; for long-term storage, keeping it under an inert atmosphere (e.g., nitrogen) is recommended.[10][12]
Stability and Reactivity
-
Reactivity: No hazardous reactions have been reported under normal processing.[13]
-
Chemical Stability: Stable under recommended storage conditions, but is sensitive to air.[10][12][13]
-
Conditions to Avoid: Exposure to air, heat, flames, ignition sources, and incompatible materials.[13][14]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10][12][13]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and sulfur oxides.[13][14]
Emergency Procedures and First Aid
Immediate action is required in case of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get immediate medical attention.[10][15]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[10][15]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][15]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10][11]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][9][10] Water mist may be used to cool closed containers.[15]
-
Specific Hazards: The substance is a combustible liquid. Containers may explode when heated.[15]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]
Accidental Release
-
Personal Precautions: Evacuate personnel. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with the substance.[11]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[16]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, vermiculite) and collect it into a suitable, labeled container for disposal.[11]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. If vapors are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[7][11]
Experimental Protocols and Toxicological Information
Detailed, substance-specific experimental protocols for the toxicological assessment of this compound are not publicly available in the cited literature. The GHS classifications are typically derived from studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Skin Irritation (H315): This classification is generally based on protocols similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). In such a test, a small amount of the substance is applied to the shaved skin of a test animal (historically rabbits). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days.
-
Eye Irritation (H319): This is determined using methods analogous to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is instilled into one eye of an animal, and the effects on the cornea, iris, and conjunctiva are scored and observed over time.
-
Specific Target Organ Toxicity - Single Exposure (H335): This classification for respiratory irritation often relies on data from animal inhalation studies (e.g., OECD Test Guideline 403) or substantial human experience, where exposure leads to reversible, functional respiratory impairment.
-
Toxicological Data: Specific quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound were not found in the reviewed sources. For the related compound 2-thiophenecarboxaldehyde (CAS 98-03-3), oral LD50 values in rats and mice have been reported as 915 mg/kg and 565 mg/kg, respectively.[14] This information may provide a preliminary indication of toxicity but should not be directly extrapolated.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10][17] Do not empty into drains.[10]
Safety Management Workflow
References
- 1. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylthiophene-2-carboxaldehyde, tech. 85% | Fisher Scientific [fishersci.ca]
- 3. chemscene.com [chemscene.com]
- 4. This compound - Shandong Biotech [shandongbiotech.com]
- 5. This compound CAS#: 5834-16-2 [m.chemicalbook.com]
- 6. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 7. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
Spectral Data Analysis of 3-Methyl-2-thiophenecarboxaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 3-Methyl-2-thiophenecarboxaldehyde (CAS No. 5834-16-2). This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification, characterization, and quality control of this compound.
Core Spectral Data
The spectral data for this compound has been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) and Sigma-Aldrich.[1][2][3][4] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.89 | s | H-6 (Aldehyde) |
| 7.60 | d | H-5 |
| 7.03 | d | H-4 |
| 2.58 | s | H-7 (Methyl) |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 182.7 | C-6 (C=O) |
| 145.1 | C-2 |
| 140.2 | C-3 |
| 134.9 | C-5 |
| 128.4 | C-4 |
| 15.6 | C-7 (CH₃) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
The following table lists the significant absorption bands from the infrared spectrum of this compound.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Medium | C-H stretch (methyl) |
| 2860, 2760 | Weak | C-H stretch (aldehyde) |
| 1665 | Strong | C=O stretch (conjugated aldehyde) |
| 1520 | Medium | C=C stretch (thiophene ring) |
| 1450 | Medium | C-H bend (methyl) |
| 1220 | Strong | C-C stretch |
| 850 | Strong | C-H out-of-plane bend |
Sample preparation: Neat (liquid film).
Mass Spectrometry (MS)
The mass spectrum was obtained using electron ionization (EI). The major fragments and their relative intensities are presented below.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 126 | 100 | [M]⁺ (Molecular Ion) |
| 125 | 95 | [M-H]⁺ |
| 97 | 45 | [M-CHO]⁺ |
| 83 | 15 | [C₅H₃S]⁺ |
| 58 | 20 | [C₃H₂S]⁺ |
| 45 | 30 | [CHS]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃). A standard 5 mm NMR tube was used. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was acquired.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by a mass analyzer and detected.
Visualizations
The following diagrams illustrate the workflow of the spectral analysis and the structural correlations.
References
An In-depth Technical Guide to the Solubility of 3-Methyl-2-thiophenecarboxaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-2-thiophenecarboxaldehyde, a key intermediate in various synthetic applications, including pharmaceuticals and materials science. Understanding its solubility profile is crucial for reaction optimization, purification, and formulation development.
Core Concepts in Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring a polar aldehyde group and a less polar methyl-substituted thiophene (B33073) ring, results in a nuanced solubility profile across a range of organic solvents.
Qualitative and Semi-Quantitative Solubility Data
While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, existing information and data from structurally similar compounds provide valuable insights.
Key Observations:
-
High Solubility in Alcohols and Ethers: this compound is reported to be readily soluble in alcohols such as ethanol (B145695) and in ethers.[1] This is attributed to the ability of the aldehyde group to engage in hydrogen bonding with the alcohol's hydroxyl group and the favorable dipole-dipole interactions with ethers.
-
Poor Aqueous Solubility: The compound exhibits poor solubility in water.[1] An estimated water solubility is approximately 1600 mg/L at 25°C.[2] The hydrophobic nature of the methyl-thiophene ring counteracts the hydrophilic character of the aldehyde group, limiting its miscibility with water.
-
General Solubility in Organic Solvents: It is expected to be soluble in common organic solvents like dichloromethane.[1] Based on the solubility of the related compound, thiophene-2-carbaldehyde, it is also likely to be soluble in acetone (B3395972).[3] For other thiophene-based aldehyde derivatives, 1,4-dioxane (B91453) has been used as a co-solvent when aqueous insolubility is an issue.
Estimated Solubility Profile
The following table summarizes the expected solubility of this compound in a selection of common organic solvents, based on available data and chemical principles.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Polar Protic Solvents | |||
| Water | 10.2 | Poor[1][4] | The non-polar methyl-thiophene backbone limits miscibility despite the polar aldehyde group. |
| Methanol | 5.1 | High | The aldehyde can hydrogen bond with the hydroxyl group of methanol. |
| Ethanol | 4.3 | High[1][4] | Similar to methanol, favorable hydrogen bonding interactions are expected. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to High | The high polarity of DMSO should facilitate the dissolution of the polar aldehyde. |
| Acetone | 5.1 | High | The ketone group of acetone can interact favorably with the aldehyde group. |
| Acetonitrile | 5.8 | Moderate | A common polar aprotic solvent that should dissolve the compound. |
| Tetrahydrofuran (THF) | 4.0 | High | The ether linkage and moderate polarity make it a good solvent for this compound. |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | 3.1 | High[1] | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Toluene (B28343) | 2.4 | Moderate to High | The aromatic nature of toluene can interact with the thiophene ring. |
| Hexane | 0.1 | Low to Moderate | As a non-polar solvent, it is less likely to effectively solvate the polar aldehyde group. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a liquid analyte like this compound in various organic solvents.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute settles. Centrifugation can be employed to accelerate this process.
-
Aliquot Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the residue. The difference in weight gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility in terms of g/100 mL or mol/L.
Spectroscopic Method (UV-Vis)
This method is suitable if the analyte has a distinct chromophore and follows the Beer-Lambert law. It requires the generation of a calibration curve.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.
Caption: A generalized workflow for the experimental determination of solubility.
Logical Relationships in Solubility Prediction
The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the polarity of the solute and solvent.
Caption: Logical flow for predicting solubility based on polarity.
References
An In-depth Technical Guide to the Chemical Reactivity of the Thiophene Ring in 3-Methyl-2-thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of 3-Methyl-2-thiophenecarboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the influence of the electron-donating methyl group and the electron-withdrawing carboxaldehyde group on the reactivity of the thiophene (B33073) ring, focusing on electrophilic aromatic substitution, nucleophilic additions to the carbonyl group, and modern cross-coupling strategies. Quantitative data is summarized for clarity, and detailed experimental protocols for key transformations are provided.
Introduction: Electronic Landscape of the Thiophene Ring
The chemical behavior of this compound is governed by the interplay of its substituents. The thiophene ring itself is an electron-rich aromatic system, inherently more reactive towards electrophiles than benzene (B151609).[1] However, the substituents modulate this reactivity and direct the regiochemical outcome of reactions.
-
3-Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring towards electrophilic attack through a positive inductive effect (+I). It directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions.
-
2-Carboxaldehyde Group (-CHO): An electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack via a negative inductive (-I) and negative mesomeric (-M) effect. In benzene chemistry, it acts as a meta-director.
The combination of these opposing effects leads to a specific reactivity pattern. The activating, para-directing influence of the methyl group at C3, combined with the deactivating effect of the aldehyde at C2, strongly favors electrophilic substitution at the C5 position .
Electrophilic Aromatic Substitution
Electrophilic substitution on the thiophene ring of this compound predominantly occurs at the C-5 position.[1] This regioselectivity arises because the carbocation intermediate formed by attack at C5 is the most stable, benefiting from resonance stabilization and the electron-donating nature of the adjacent methyl group.
Caption: Logical workflow for electrophilic substitution at the C5 position.
Key electrophilic substitution reactions include:
-
Halogenation: Introduction of halogen atoms (Cl, Br, I) typically at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: The introduction of a nitro group (-NO₂). Nitration of the analogous 3-thiophenecarboxaldehyde (B150965) is known to yield a mixture of 2- and 5-nitro isomers, suggesting that nitration of this compound might also face challenges with regioselectivity under harsh conditions.[2] Milder nitrating agents like acetyl nitrate (B79036) are recommended to improve selectivity and prevent degradation.[2]
-
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using agents like fuming sulfuric acid.
Nucleophilic Reactions at the Aldehyde Carbonyl
The primary site for nucleophilic attack is the electrophilic carbon of the aldehyde group. These reactions are fundamental for elaborating the side chain of the molecule.
Caption: General pathway for nucleophilic addition to the aldehyde group.
Table 1: Summary of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile/Reagent | Product Type | Typical Yield | Reference |
| Grignard Reaction | Grignard Reagents (RMgX) | Secondary/Tertiary Alcohols | 70-95% | [1] |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol | 85-95% | [1] |
| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkenes | 65-85% | [1] |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) / KCN | Cyanohydrins | 60-80% | [1] |
Oxidation and Reduction
The aldehyde and methyl groups on the thiophene ring can be selectively transformed through oxidation or reduction reactions.
-
Reduction of Aldehyde: The aldehyde is readily reduced to a primary alcohol, (3-methylthiophen-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) in high yields (85-95%).[1][3]
-
Oxidation of Aldehyde: The aldehyde can be oxidized to the corresponding 3-methyl-2-thiophenecarboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC).[4]
-
Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid under more forcing conditions, for example, using aqueous sodium dichromate at elevated temperatures.[5]
Metal-Catalyzed Cross-Coupling Reactions
For further functionalization of the thiophene ring, particularly after halogenation at the C5 position, palladium-catalyzed cross-coupling reactions are indispensable tools.[6][7] The Suzuki-Miyaura coupling is a prominent example, allowing the formation of C-C bonds with aryl or vinyl boronic acids.[8][9]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are representative protocols for key transformations. Researchers should adapt these based on specific substrates and laboratory conditions.
Protocol 1: Reduction of Aldehyde to Alcohol using Sodium Borohydride
-
Objective: To synthesize (3-methylthiophen-2-yl)methanol.
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol (B129727), Deionized Water, Diethyl Ether, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[10]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[10]
-
Protocol 2: Grignard Reaction with Phenylmagnesium Bromide
-
Objective: To synthesize phenyl(3-methylthiophen-2-yl)methanol.
-
Materials: Magnesium turnings, Anhydrous Diethyl Ether, Bromobenzene (B47551), this compound, Sulfuric Acid (e.g., 1 M).
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.[11][12]
-
Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.[13]
-
Grignard Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 1-3 hours until TLC analysis indicates consumption of the starting aldehyde.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride or 1 M sulfuric acid.[13]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Protocol 3: Wittig Reaction to form an Alkene
-
Objective: To synthesize 2-(alkenyl)-3-methylthiophene derivatives.
-
Materials: Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 eq), Strong Base (e.g., n-butyllithium or sodium hydride), Anhydrous THF or Diethyl Ether, this compound (1.0 eq).
-
Procedure:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide in anhydrous THF.[14]
-
Cool the suspension to 0 °C and slowly add the strong base (1.05 eq) dropwise. The formation of a characteristic color (often orange or deep red) indicates ylide formation. Stir the mixture for 1 hour at 0 °C.[14]
-
Wittig Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[15]
-
Work-up: Quench the reaction with water. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which contains triphenylphosphine (B44618) oxide, is purified by column chromatography.[16]
-
Protocol 4: Suzuki-Miyaura Cross-Coupling
-
Objective: To synthesize 5-aryl-3-methyl-2-thiophenecarboxaldehyde from a 5-bromo precursor.
-
Materials: 5-Bromo-3-methyl-2-thiophenecarboxaldehyde (1.0 eq), Arylboronic acid (1.1-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq), Solvent (e.g., Dioxane/Water or Toluene/Water mixture).
-
Procedure:
-
To a reaction flask, add the 5-bromo-3-methyl-2-thiophenecarboxaldehyde, arylboronic acid, and the base.[7]
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to deoxygenate the mixture.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
References
- 1. Buy this compound | 5834-16-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide on the Electronic Effects of Substituents on Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophenecarboxaldehyde and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The electronic properties of substituents on the thiophene (B33073) ring profoundly influence the reactivity of the aldehyde functional group, as well as the spectroscopic characteristics of the molecule. This technical guide provides a comprehensive overview of these electronic effects, presenting quantitative data, detailed experimental protocols, and logical frameworks to aid in the rational design and analysis of thiophene-based compounds.
Introduction: The Thiophene Core in Drug Discovery and Materials Science
Thiophene, an electron-rich five-membered aromatic heterocycle, is a privileged scaffold in a vast array of pharmaceuticals and functional materials. Its structural similarity to benzene (B151609), coupled with its unique electronic properties, makes it a valuable component in molecular design. The aldehyde functional group, when attached to the thiophene ring, serves as a versatile handle for a multitude of chemical transformations.
The reactivity of the thiophenecarboxaldehyde is intricately modulated by the nature and position of substituents on the thiophene ring. These substituents, through a combination of inductive and resonance effects, can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbon and influencing the molecule's spectroscopic signature. A thorough understanding of these electronic effects is paramount for predicting chemical reactivity, interpreting analytical data, and ultimately, for the rational design of novel therapeutic agents and advanced materials.
Fundamental Principles of Substituent Electronic Effects
The electronic influence of a substituent on the thiophenecarboxaldehyde core can be dissected into two primary components: inductive and resonance effects.
-
Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are primarily dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CN, halogens) exert a negative inductive effect (-I), pulling electron density away from the thiophene ring. Conversely, electron-donating groups (EDGs) such as alkyl groups exert a positive inductive effect (+I), pushing electron density towards the ring.
-
Resonance Effects (R or M): These effects are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons. Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density to the ring through a positive resonance effect (+R). Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -COR) can withdraw electron density from the ring via a negative resonance effect (-R).
The overall electronic effect of a substituent is a combination of its inductive and resonance contributions. The Hammett equation provides a quantitative framework for evaluating these effects.
Quantitative Analysis: Hammett Constants and Spectroscopic Data
The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity and properties of aromatic compounds. For substituted thiophenes, the electronic effects show a strict proportionality to those observed in corresponding benzene derivatives.[1] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position. For 5-substituted-2-thiophenecarboxaldehydes, the σp value for the corresponding para-substituted benzene is often used as a good approximation.
The following tables summarize the Hammett constants and key spectroscopic data for a series of 5-substituted-2-thiophenecarboxaldehydes.
Table 1: Hammett Constants for Common Substituents on the Thiophene Ring
| Substituent (X) | Hammett Constant (σp) |
| -NO₂ | 0.78 |
| -CN | 0.66 |
| -Br | 0.23 |
| -Cl | 0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -NH₂ | -0.66 |
Table 2: Carbonyl Stretching Frequencies (νC=O) in IR Spectroscopy
| 5-Substituent (X) | Carbonyl Stretching Frequency (νC=O) (cm⁻¹) |
| -NO₂ | ~1680 |
| -Br | ~1670 |
| -H | 1665 |
| -CH₃ | 1665[2] |
| -OCH₃ | ~1660 |
Note: Aromatic aldehydes typically show a C=O stretch in the range of 1710-1685 cm⁻¹. Conjugation with the thiophene ring lowers this frequency. Electron-withdrawing groups generally increase the frequency, while electron-donating groups decrease it.[3][4]
Table 3: ¹H NMR Chemical Shifts (δ) of the Aldehyde Proton
| 5-Substituent (X) | Aldehyde Proton (δ, ppm) |
| -NO₂ | ~10.0 |
| -Br | ~9.85 |
| -H | 9.87 |
| -CH₃ | 9.80[2] |
| -OCH₃ | ~9.70 |
Note: The aldehyde proton is highly deshielded and typically appears in the 9-10 ppm region. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups lead to an upfield shift (lower ppm).[5][6]
Table 4: ¹³C NMR Chemical Shifts (δ) of the Carbonyl Carbon
| 5-Substituent (X) | Carbonyl Carbon (δ, ppm) |
| -NO₂ | ~184 |
| -Br | ~183 |
| -H | 182.7 |
| -CH₃ | 182.6[7] |
| -OCH₃ | ~182 |
Note: The carbonyl carbon of aldehydes and ketones resonates in the 190-215 ppm range. Substituent effects on the carbonyl carbon chemical shift are generally less pronounced than on the aldehyde proton.[6][8]
Table 5: UV-Vis Absorption Maxima (λmax)
| 5-Substituent (X) | λmax (nm) |
| -NO₂ | ~320 |
| -Br | ~295 |
| -H | 282, 256 |
| -CH₃ | ~290 |
| -OCH₃ | ~305 |
Note: The position of the absorption maximum is influenced by the extent of conjugation and the electronic nature of the substituent. Electron-donating groups and increased conjugation generally lead to a bathochromic (red) shift to longer wavelengths.[7]
Visualization of Electronic Effects and Workflows
The interplay of inductive and resonance effects can be visualized to better understand their impact on the reactivity of the aldehyde.
A typical experimental workflow for synthesizing and analyzing a substituted thiophenecarboxaldehyde is depicted below.
Experimental Protocols
General Synthesis of 5-Substituted-2-Thiophenecarboxaldehydes
a) Synthesis of 5-Nitro-2-thiophenecarboxaldehyde (via Nitration) [1]
-
Materials: 2-thiophenecarboxaldehyde, fuming nitric acid, concentrated sulfuric acid, ice, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is prepared and cooled in an ice-salt bath.
-
This nitrating mixture is added slowly to a cooled solution of 2-thiophenecarboxaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL), maintaining the temperature below 10 °C.
-
Stirring is continued for 5 minutes after the addition is complete.
-
The reaction is quenched by pouring the mixture onto ice water.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined ether extracts are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting mixture of 4-nitro and 5-nitro isomers is separated by column chromatography on silica (B1680970) gel (eluent: 30-50% dichloromethane (B109758) in hexanes) to afford 5-nitro-2-thiophenecarboxaldehyde as a solid.
-
b) Synthesis of 5-Methyl-2-thiophenecarboxaldehyde (via Vilsmeier-Haack Reaction)
-
Materials: 2-methylthiophene, N,N-dimethylformamide (DMF, anhydrous), phosphorus oxychloride (POCl₃), dichloromethane, ice, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, anhydrous DMF is cooled in an ice bath.
-
POCl₃ is added dropwise with stirring, maintaining the temperature below 10 °C, to form the Vilsmeier reagent.
-
2-methylthiophene is then added dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography.
-
Spectroscopic Analysis Protocols
a) Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified thiophenecarboxaldehyde derivative in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature. Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 5 seconds is recommended for accurate integration.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR.
-
Parameters: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR. Set the spectral width to encompass a range of 0-220 ppm.
-
b) Infrared (IR) Spectroscopy [2]
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid thiophenecarboxaldehyde or a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Record a background spectrum of the empty ATR accessory. Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.
-
c) Ultraviolet-Visible (UV-Vis) Spectroscopy [7]
-
Sample Preparation: Prepare a dilute solution of the thiophenecarboxaldehyde derivative in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 AU.
-
Data Acquisition:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Parameters: Record the spectrum over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.
-
Conclusion
The electronic effects of substituents on thiophenecarboxaldehyde are a critical determinant of its chemical reactivity and spectroscopic properties. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack, and generally lead to downfield shifts in ¹H NMR and an increase in the carbonyl stretching frequency in IR spectroscopy. Conversely, electron-donating groups decrease the reactivity towards nucleophiles and cause upfield shifts in ¹H NMR and a decrease in the carbonyl stretching frequency. A systematic understanding and quantification of these effects, as outlined in this guide, are essential for the successful design, synthesis, and characterization of novel thiophene-based compounds for applications in drug discovery and materials science. The provided data tables, visualizations, and experimental protocols serve as a valuable resource for researchers in these fields.
References
- 1. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Unlocking Synthetic Novelty: An In-depth Technical Guide to the Reactivity of 3-Methyl-2-thiophenecarboxaldehyde
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, exploring the diverse and novel reactivity of 3-Methyl-2-thiophenecarboxaldehyde. This versatile building block opens avenues for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document provides detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of experimental workflows and a relevant biological signaling pathway.
Core Reactivity and Novel Transformations
This compound is an aromatic aldehyde with a thiophene (B33073) scaffold, a privileged structure in many biologically active compounds. Its reactivity is characterized by the electrophilic nature of the aldehyde group and the potential for substitution on the thiophene ring. Beyond standard aldehyde chemistry, this guide focuses on its application in several powerful synthetic methodologies to construct complex molecular architectures.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene (B1212753) compound.[1] This reaction, when applied to this compound, provides a straightforward route to substituted alkenes, which are valuable precursors for further synthetic elaborations.
Gewald Reaction: Multicomponent Assembly of Highly Substituted Thiophenes
The Gewald reaction is a one-pot, three-component reaction that efficiently constructs highly functionalized 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur.[2][3] This reaction is particularly valuable for generating diverse libraries of thiophene derivatives for screening in drug discovery programs.
Cyclocondensation Reactions: Access to Fused Heterocyclic Systems
The products of the aforementioned reactions, particularly the α,β-unsaturated compounds, are ideal substrates for cyclocondensation reactions. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazole-fused thiophenes, another important class of heterocyclic compounds with a broad spectrum of biological activities.[4][5]
Three-Component Synthesis of Chromene Derivatives
The reactivity of this compound extends to other multicomponent reactions. A notable example is the reaction with malononitrile (B47326) and a phenol, such as resorcinol (B1680541), to produce highly substituted chromene derivatives.[6][7] These scaffolds are of significant interest due to their presence in natural products and their diverse pharmacological properties.
Data Presentation: A Comparative Overview of Key Reactions
The following tables summarize the quantitative data for the novel reactions discussed, providing a clear comparison of reaction conditions and outcomes.
| Table 1: Knoevenagel Condensation of this compound | ||||
| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |
| Ethyl Cyanoacetate (B8463686) | Piperidine (B6355638) | Ethanol (B145695) | Reflux, 2-6 h | 90 |
| Malononitrile | Ammonium Acetate | Solvent-free | RT, 5-7 min | High (qualitative) |
| Cyanoacetamide | Sodium Acetate | Microwave | - | 87[8] |
| Table 2: Proposed Gewald Reaction with this compound | ||||
| α-Cyano Ester | Base | Solvent | Conditions | Anticipated Product |
| Ethyl Cyanoacetate | Morpholine (B109124) | Ethanol | 50°C, 2-4 h | Ethyl 2-amino-4-methyl-5-(3-methylthiophen-2-yl)thiophene-3-carboxylate |
| Table 3: Proposed Synthesis of Pyrazole Derivative | ||||
| Step 1: Intermediate | Step 2: Reagent | Solvent | Conditions | Anticipated Product |
| (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate | Hydrazine Hydrate (B1144303) | Ethanol | Reflux, 6-8 h | Ethyl 3-amino-4-(3-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]thiophene-5-carboxylate |
| Table 4: Proposed Three-Component Synthesis of a Chromene Derivative | ||||
| Reactants | Catalyst | Solvent | Conditions | Anticipated Product |
| This compound, Malononitrile, Resorcinol | Piperidine | Ethanol | Reflux, 4-6 h | 2-Amino-7-hydroxy-4-(3-methylthiophen-2-yl)-4H-chromene-3-carbonitrile |
Experimental Protocols
The following are detailed methodologies for the key reactions described in this guide.
Protocol for Knoevenagel Condensation with Ethyl Cyanoacetate
-
Materials: this compound, Ethyl cyanoacetate, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to obtain (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate.[1]
-
Proposed Protocol for the Gewald Reaction
-
Materials: this compound, Ethyl cyanoacetate, Elemental Sulfur, Morpholine, Ethanol.
-
Procedure:
-
To a stirred solution of this compound (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
-
Add morpholine (10 mmol) dropwise to the suspension.
-
Heat the reaction mixture at 50°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the desired 2-aminothiophene derivative.
-
Proposed Protocol for the One-Pot Synthesis of a Pyrazole Derivative
-
Materials: this compound, Ethyl cyanoacetate, Piperidine, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Step 1: Knoevenagel Condensation. Follow the protocol 3.1 to synthesize (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate. After completion, instead of workup, proceed to the next step.
-
Step 2: Cyclocondensation. To the cooled reaction mixture from Step 1, add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Proposed Protocol for the Three-Component Synthesis of a Chromene Derivative
-
Materials: this compound, Malononitrile, Resorcinol, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol), malononitrile (10 mmol), and resorcinol (10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (1-2 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Filter the solid, wash with cold ethanol, and dry to obtain the crude product.
-
Recrystallize from ethanol to get the pure chromene derivative.
-
Visualizing Reaction Pathways and Biological Relevance
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described synthetic protocols.
Biological Signaling Pathway
Derivatives of this compound, particularly thieno[2,3-d]pyrimidines synthesized from Gewald reaction products, have shown potential as inhibitors of protein kinases involved in cancer cell signaling.[4][9][10] The diagram below illustrates a simplified signaling pathway involving Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and c-Met, and the PI3K pathway, highlighting the potential points of intervention for these novel compounds.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of complex heterocyclic compounds. The novel reactions highlighted in this guide, including Knoevenagel condensations, Gewald reactions, and other multicomponent strategies, provide efficient pathways to molecules with significant potential in drug discovery and materials science. The ability of thieno[2,3-d]pyrimidine derivatives, accessible from this aldehyde, to inhibit key signaling pathways in cancer underscores the importance of continued exploration of its synthetic utility. This guide provides a solid foundation for researchers to unlock the full potential of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methyl-2-thiophenecarboxaldehyde from 3-methylthiophene
Introduction
3-Methyl-2-thiophenecarboxaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from the readily available starting material, 3-methylthiophene (B123197), can be achieved through several formylation methods. This document provides detailed application notes and protocols for the most common and effective synthetic routes, targeting researchers, scientists, and professionals in drug development. The key methods covered are the Vilsmeier-Haack reaction, the Rieche formylation, and formylation via organometallic intermediates (lithiation and Grignard reaction).
Comparative Analysis of Synthetic Methods
The choice of synthetic route for the formylation of 3-methylthiophene depends on factors such as desired regioselectivity, required yield, and available reagents and equipment. The following table summarizes the quantitative data for the primary methods, allowing for a direct comparison.
| Method | Reagents | Key Conditions | Yield (%) | Isomer Ratio (2-formyl : 5-formyl) | Reference |
| Vilsmeier-Haack | N-formylpyrrolidine / (COCl)₂ | - | High | 11:1 | [1] |
| DMF / POCl₃ | - | 41 | 78:22 | [2] | |
| N-methylformanilide / POCl₃ | - | 85 | 78:22 | [2] | |
| Rieche Formylation | Dichloromethyl methyl ether / TiCl₄ | -12°C | Variable | up to 46:1 | [1] |
| Lithiation | n-Butyllithium, then DMF | - | - | High selectivity for 2-position | [3] |
| Grignard Reaction | Bromination, then Mg, then DMF | - | - | High selectivity for 2-position | [3] |
Note: Yields and isomer ratios can be highly dependent on the specific reaction conditions and scale. The data presented should be considered as representative examples.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The choice of the N-formyl amide can influence the regioselectivity of the reaction with 3-methylthiophene.[1] Using smaller Vilsmeier reagents, such as the one derived from N-formylpyrrolidine, favors the formation of the 2-formyl isomer.[1]
Reagents:
-
3-Methylthiophene
-
N-formylpyrrolidine (or N,N-Dimethylformamide)
-
Oxalyl chloride (or Phosphorus oxychloride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a stirred solution of N-formylpyrrolidine (1.2 equivalents) in anhydrous DCM, slowly add oxalyl chloride (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-methylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Rieche Formylation
The Rieche formylation utilizes a dichloromethyl alkyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride, to formylate aromatic compounds.[7][8] This method can offer high regioselectivity for the 2-position of 3-methylthiophene, although yields can be variable.[1]
Reagents:
-
3-Methylthiophene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 3-methylthiophene (1 equivalent) and dichloromethyl methyl ether (1.1 equivalents) in dry DCM at -12°C, add TiCl₄ (1.7 equivalents) dropwise over 40–50 minutes with stirring.[1]
-
Maintain the temperature at -12°C and continue stirring for an additional hour.[1]
-
Carefully add water dropwise over 15 minutes to quench the reaction.
-
Continue stirring for 30 minutes.
-
Extract the aqueous phase with DCM (3 x volume of the aqueous layer).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Formylation via Lithiation
Direct lithiation of 3-methylthiophene at the 2-position followed by quenching with an electrophile like N,N-dimethylformamide (DMF) is a highly regioselective method for the synthesis of this compound.[3][9]
Reagents:
-
3-Methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-methylthiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described synthetic protocols.
Caption: Vilsmeier-Haack Reaction Workflow.
Caption: Rieche Formylation Workflow.
Caption: Formylation via Lithiation Workflow.
Product Characterization
The final product, this compound, can be characterized by its physical and spectroscopic properties.
-
Molecular Formula: C₆H₆OS[10]
-
Molecular Weight: 126.18 g/mol [10]
-
Appearance: Liquid
-
Boiling Point: ~135°C at 10 mm Hg[1]
-
Density: 1.17 g/mL at 25 °C
-
Refractive Index: n20/D 1.587
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, should be acquired to confirm the structure and purity of the synthesized compound. Mass spectrometry can be used to confirm the molecular weight.[10]
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Organolithium reagents like n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Phosphorus oxychloride, oxalyl chloride, and titanium tetrachloride are corrosive and moisture-sensitive. Handle with caution.
-
Dichloromethyl methyl ether is a potential carcinogen.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 3. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[1][4][5] 3-Methylthiophene (B123197) is an electron-rich heterocycle, and its formylation is a key step in the synthesis of various pharmaceutical intermediates and functional materials. The primary product of this reaction is 3-methyl-2-thiophenecarboxaldehyde.
Reaction Principle
The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[2][6] Subsequently, the electron-rich 3-methylthiophene attacks the electrophilic Vilsmeier reagent.[2][4] The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[1][2][6]
Experimental Protocol
This protocol details the Vilsmeier-Haack formylation of 3-methylthiophene to produce this compound.
Materials and Reagents
-
3-Methylthiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (or other suitable anhydrous solvent)
-
Sodium acetate (B1210297)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (B86663) (or sodium sulfate), anhydrous
-
Ice
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[1] The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
2. Formylation Reaction:
-
Dissolve 3-methylthiophene in an anhydrous solvent such as 1,2-dichloroethane.
-
Cool the solution of 3-methylthiophene in an ice bath.
-
Slowly add the prepared Vilsmeier reagent to the 3-methylthiophene solution dropwise, maintaining the reaction temperature between 0-10 °C.
-
After the addition, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 80 °C) for a period ranging from a few hours to overnight, depending on the desired conversion.[1] Reaction progress can be monitored by thin-layer chromatography (TLC). One patent describes a reaction time of 2 hours with heating and refluxing.[7]
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice or into a cold aqueous solution of sodium acetate and stir for about 1 hour to hydrolyze the iminium salt intermediate.[1][2]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.[1]
-
Combine the organic layers and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic, especially during the preparation of the Vilsmeier reagent. Proper temperature control is crucial.
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | ||
| 3-Methylthiophene | 1.0 equiv | [7] |
| N,N-Dimethylformamide (DMF) | 1.0 - 1.5 equiv | [1][2] |
| Phosphorus oxychloride (POCl₃) | 1.0 - 1.5 equiv | [1][2] |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0 - 5 °C | [5] |
| Formylation Reaction Temperature | 0 °C to 80 °C | [1][8] |
| Reaction Time | 2 - 6.5 hours | [2][7] |
| Work-up | ||
| Hydrolysis | Aqueous Sodium Acetate | [1][2] |
| Extraction Solvent | Diethyl Ether | [1] |
| Yield | ||
| Reported Yield of 2-formyl-3-methylthiophene | 74% | [7] |
| Reported Yield of a similar formylation | 77% | [2] |
Mandatory Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 3-methylthiophene.
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 8. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: Grignard Reaction with 3-Methyl-2-thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This application note provides a detailed protocol for the reaction of 3-Methyl-2-thiophenecarboxaldehyde with a Grignard reagent, yielding a secondary alcohol. The resulting substituted thiophene (B33073) methanol (B129727) derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities, making this a key reaction for drug discovery and development.
Reaction Scheme
The general reaction involves the addition of a Grignard reagent (R-MgX) to this compound to form a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired secondary alcohol.
Data Presentation
The following table summarizes the quantitative data for a representative Grignard reaction of this compound with methylmagnesium bromide.
| Parameter | Value |
| Reactants | |
| This compound | 1.26 g (10.0 mmol) |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | 3.7 mL (11.0 mmol) |
| Anhydrous Diethyl Ether | 50 mL |
| Reaction Conditions | |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour |
| Work-up | |
| Quenching Agent | Saturated aq. NH4Cl |
| Extraction Solvent | Diethyl Ether |
| Product | |
| Product Name | 1-(3-Methylthiophen-2-yl)ethanol |
| Yield | 1.21 g (85%) |
| Appearance | Colorless oil |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.15 (d, 1H), 6.80 (d, 1H), 5.10 (q, 1H), 2.30 (s, 3H), 1.60 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 145.2, 135.8, 128.5, 123.1, 65.4, 23.7, 15.2 |
| IR (neat, cm⁻¹) | 3350 (br, O-H), 2975, 1450, 1100 (C-O) |
Experimental Protocols
This protocol details the synthesis of 1-(3-methylthiophen-2-yl)ethanol via the Grignard reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to an inert gas line.
-
Reaction Setup: Under a positive flow of inert gas, add this compound (1.26 g, 10.0 mmol) and anhydrous diethyl ether (30 mL) to the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol) to the stirred solution of the aldehyde via syringe over a period of 15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 45 minutes.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the pure 1-(3-methylthiophen-2-yl)ethanol.
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction.
Caption: General mechanism of the Grignard reaction.
Application Notes and Protocols for Knoevenagel Condensation using 3-Methyl-2-thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1] This reaction is of significant interest in medicinal chemistry and materials science due to its ability to generate diverse molecular scaffolds. 3-Methyl-2-thiophenecarboxaldehyde is a valuable heterocyclic aldehyde, and its condensation products are precursors to a variety of compounds with potential biological activities. The electron-rich thiophene (B33073) moiety in the resulting products makes them attractive candidates for applications in drug discovery and development, including the synthesis of anticancer agents.[2]
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a selection of catalytic systems and reaction conditions.
Data Presentation
The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of this compound with a common active methylene compound. While specific data for a broader range of reactants with this particular aldehyde is limited in the reviewed literature, the provided data serves as a key reference point. General conditions for other thiophene aldehydes are also included for comparative purposes and to guide reaction optimization.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| This compound | Ethyl Cyanoacetate (B8463686) | Piperidine (B6355638) | Ethanol (B145695) | Reflux | - | 90 |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 |
| Aromatic Aldehydes | Malononitrile (B47326) | DBU | Water | Room Temp | 5 min | 98 |
Experimental Protocols
The following are detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol is a classic and highly effective method for the synthesis of (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Protocol 2: Base-Catalyzed Condensation with Malononitrile (General Procedure)
This environmentally friendly protocol, often performed under solvent-free or aqueous conditions with other aromatic aldehydes, can be adapted for this compound and is expected to lead to high yields in short reaction times.
Materials:
-
This compound
-
Malononitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Ammonium (B1175870) acetate (B1210297)
-
Mortar and pestle or a small reaction vial
-
Magnetic stirrer (optional)
Procedure:
-
In a mortar or a small vial, combine this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of DBU (a few drops) or ammonium acetate (0.1-0.2 eq).
-
Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction may be exothermic and could solidify upon completion.
-
Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.
-
Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
The product, 2-((3-methylthiophen-2-yl)methylene)malononitrile, is often obtained in high purity. If necessary, it can be recrystallized from ethanol.
Protocol 3: Microwave-Assisted Condensation with Cyanoacetic Acid (General Procedure)
This method utilizes microwave irradiation to accelerate the reaction, leading to a significant reduction in reaction time. This protocol is adapted from procedures used for other thiophene aldehydes.
Materials:
-
This compound
-
Cyanoacetic acid
-
Potassium Hydroxide (KOH)
-
Water
-
Microwave reactor
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 eq), cyanoacetic acid (1.0-1.2 eq), and a catalytic amount of KOH (e.g., 20 mol%) in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 75 °C) for a short duration (e.g., 20 minutes) with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylic acid.
-
The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Generalized experimental workflow for the Knoevenagel condensation.
References
Application Notes and Protocols for 3-Methyl-2-thiophenecarboxaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methyl-2-thiophenecarboxaldehyde as a versatile starting material in medicinal chemistry. Detailed protocols for the synthesis of bioactive derivatives and their subsequent biological evaluation are presented, supported by quantitative data and pathway diagrams.
Introduction
This compound is a valuable heterocyclic building block in drug discovery. The thiophene (B33073) ring is a well-recognized pharmacophore present in numerous approved drugs. The aldehyde functionality at the 2-position, coupled with the methyl group at the 3-position, offers a unique combination of reactivity and structural features for the synthesis of diverse molecular scaffolds with a range of biological activities. This document focuses on the synthesis of chalcone (B49325) derivatives from this compound and their evaluation as antimicrobial agents, as well as providing protocols for assessing other potential therapeutic applications.
Synthesis of Bioactive Derivatives: Thiophene-Based Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is a classical and efficient method for the synthesis of chalcones, involving the base-catalyzed reaction of an aldehyde with a ketone.
Experimental Protocol: Synthesis of a 3-Methyl-2-thienyl Chalcone Derivative
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone (B1666503).
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-aminoacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Whatman filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound and the substituted acetophenone in ethanol.
-
With continuous stirring at room temperature, slowly add the aqueous NaOH solution dropwise.
-
Continue stirring the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone derivative.
-
Collect the solid product by filtration using Whatman filter paper.
-
Wash the precipitate with cold water to remove any remaining impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of chalcone derivatives.
Biological Evaluation of Thiophene Derivatives
Antibacterial Activity
Thiophene-containing chalcones have demonstrated promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antibacterial efficacy.
| Compound | Derivative | Bacterial Strain | MIC (µg/mL) |
| 1 | Thiophene-2-carboxaldehyde derivative | E. coli | 62.5[1] |
| 2 | Thiophene-2-carboxaldehyde derivative | E. coli | 31.25[1] |
| 3 | Thiophene-2-carboxaldehyde derivative | E. coli | 125[1] |
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Synthesized thiophene chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile water or saline
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain on an appropriate agar (B569324) plate for 18-24 hours at 37°C.
-
Prepare a bacterial suspension in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL) in the appropriate broth.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
Diagram of Experimental Workflow:
Caption: Experimental workflow for MIC determination.
VEGFR-2 Inhibition for Anticancer Applications
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Thiophene derivatives have been explored as potential VEGFR-2 inhibitors.
Activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.
Diagram of VEGFR-2 Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a poly(Glu, Tyr) peptide)
-
Synthesized thiophene derivatives
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the thiophene derivatives in the kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram of Experimental Workflow:
Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel thiophene derivatives and evaluate their biological activities, contributing to the development of new therapeutic agents.
References
Application Notes and Protocols: 3-Methyl-2-thiophenecarboxaldehyde as a Versatile Building Block for Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-2-thiophenecarboxaldehyde is a valuable and versatile starting material in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its inherent reactivity, stemming from the aldehyde functional group and the electron-rich thiophene (B33073) ring, allows for its participation in a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of biologically active thieno[2,3-d]pyrimidines, showcasing the utility of this compound in the development of novel therapeutic agents. The synthesized thienopyrimidine derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.
Thienopyrimidines are recognized as structural analogs of purines, enabling them to interact with various biological targets. Derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]
Synthetic Applications
The primary application of this compound in the synthesis of thieno[2,3-d]pyrimidines involves its use in the Gewald reaction to form a crucial intermediate, a 2-aminothiophene derivative. This intermediate then undergoes cyclization to construct the fused pyrimidine (B1678525) ring.
General Synthetic Workflow
The synthesis of thieno[2,3-d]pyrimidine derivatives from this compound generally follows a two-step process:
-
Gewald Reaction: A multi-component reaction involving the aldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base to yield a substituted 2-aminothiophene.
-
Cyclization: The resulting 2-aminothiophene-3-carbonitrile (B183302) is then cyclized with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate, to form the thieno[2,3-d]pyrimidine core.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)
This protocol describes the synthesis of the key 2-aminothiophene intermediate from this compound via the Gewald reaction.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[1]
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4-methylthiophene-3-carbonitrile.
Protocol 2: Synthesis of 4-Amino-5-methylthieno[2,3-d]pyrimidine (Cyclization)
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-4-methylthiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware (round-bottom flask, heating mantle)
Procedure:
-
Place 2-amino-4-methylthiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).[1]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.[1]
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Biological Applications and Data
Heterocyclic compounds derived from this compound, particularly thieno[2,3-d]pyrimidines, have shown significant promise in drug discovery due to their potent biological activities.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][4]
Quantitative Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity of representative thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TP-1 | MCF-7 (Breast) | 18.87 | [5] |
| TP-2 | HeLa (Cervical) | 40.74 | [5] |
| TP-3 | MDA-MB-435 (Melanoma) | GP = -31.02% | [2][6] |
| TP-4 (2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) | Various | Mean Growth 51.01% | [2][6] |
| TP-5 | MCF-7 (Breast) | 8.3 | [4] |
GP = Growth Percent. A negative value indicates cell killing.
Signaling Pathway Diagrams:
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.
Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidines.
Antimicrobial Activity
Certain thieno[2,3-d]pyrimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. One of the proposed mechanisms for their antimicrobial action is the disruption of the bacterial cytoplasmic membrane, leading to leakage of intracellular components and ultimately cell death.[7]
Quantitative Antimicrobial Activity Data:
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thieno[2,3-d]pyrimidine derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| TPD-1 | Staphylococcus aureus (MRSA) | 2-16 | [7] |
| TPD-1 | Enterococcus faecalis (VRE) | 2-16 | [7] |
| TPD-2 | Pseudomonas aeruginosa | >32 | [7] |
| TPD-3 | Candida albicans | 100 | [7] |
| TPD-4 | Escherichia coli | 16-32 | [7] |
Mechanism of Action Diagram:
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Conclusion
This compound stands out as a highly valuable and readily available building block for the synthesis of diverse and biologically active heterocyclic compounds. The straightforward and efficient synthetic routes to thieno[2,3-d]pyrimidines, as detailed in these protocols, provide researchers with a robust platform for the discovery and development of novel therapeutic agents. The significant anticancer and antimicrobial activities exhibited by these derivatives underscore the importance of this scaffold in medicinal chemistry and warrant further investigation and optimization for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed C-H Functionalization of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene (B33073) motif is a crucial building block in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1] Consequently, the development of efficient and regioselective methods for the synthesis of functionalized thiophenes is of paramount importance. Traditional cross-coupling reactions, such as Suzuki and Stille couplings, have been instrumental in this regard. However, these methods necessitate the pre-functionalization of the thiophene ring, a process that can be lengthy and generate significant waste.
Palladium-catalyzed C-H functionalization has emerged as a powerful and atom-economical alternative, enabling the direct formation of C-C and C-heteroatom bonds on the thiophene core.[1][2] This approach avoids the need for pre-activated thiophene derivatives, streamlining synthetic routes and reducing environmental impact. This document provides detailed application notes and protocols for the palladium-catalyzed C-H arylation, alkenylation, and acylation of thiophene derivatives.
Palladium-Catalyzed C-H Arylation of Thiophenes
Direct C-H arylation is a highly effective method for the synthesis of aryl-substituted thiophenes. This reaction typically involves the coupling of a thiophene derivative with an aryl halide or another suitable arylating agent in the presence of a palladium catalyst, a base, and often a ligand.
General Reaction Scheme
Caption: General scheme for Pd-catalyzed C-H arylation of thiophenes.
Quantitative Data for C-H Arylation
The following table summarizes the results for the direct C-H arylation of various thiophene derivatives with different aryl bromides, showcasing the broad substrate scope and efficiency of these methods.
| Entry | Thiophene Derivative | Aryl Bromide | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | Thiophene | 4-Bromoanisole | Pd(OAc)₂ (0.2 mol%) | DMAc | K₂CO₃ | 100 | 95 | [3] |
| 2 | 2-Methylthiophene | 4-Bromotoluene | Pd(OAc)₂ (0.2 mol%) | DMAc | K₂CO₃ | 100 | 88 | [3] |
| 3 | 3-Methylthiophene | 4-Bromobenzonitrile | Pd(OAc)₂ (0.2 mol%) | DMAc | K₂CO₃ | 100 | 85 | [3] |
| 4 | Thiophene | 4-Bromobenzophenone | Pd(OAc)₂ (0.2 mol%) | DMAc | K₂CO₃ | 130 | 78 | [4] |
| 5 | 3-(Methylsulfinyl)thiophene | 4-Bromoanisole | Pd(OAc)₂ (0.5 mol%), P(o-tol)₃ | Toluene | K₂CO₃ | 110 | 92 | [5] |
| 6 | Benzo[b]thiophene | Phenylboronic Acid | Pd(OAc)₂ (10 mol%), Pyridine (B92270) | DMSO | Cu(OAc)₂ | 100 | 85 | [2] |
Experimental Protocol: Direct C-H Arylation of Thiophene
This protocol is adapted from a phosphine-free method for the direct C-H arylation of thiophenes.[3]
Materials:
-
Thiophene (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.002 mmol, 0.2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Pivalic acid (PivOH, 0.2 mmol)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.45 mg), K₂CO₃ (276 mg), and PivOH (20.4 mg).
-
Add the aryl bromide (1.2 mmol) and thiophene (84.1 mg, 1.0 mmol).
-
Add anhydrous DMAc (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl-thiophene.
Palladium-Catalyzed C-H Alkenylation of Thiophenes
The direct C-H alkenylation, or oxidative Heck reaction, of thiophenes provides a straightforward route to alkenyl-substituted thiophenes, which are valuable intermediates in organic synthesis and building blocks for conjugated materials.
General Reaction Scheme
Caption: General scheme for Pd-catalyzed C-H alkenylation of thiophenes.
Quantitative Data for C-H Alkenylation
The following table presents data for the direct C-H alkenylation of various thiophenes with different alkenes.
| Entry | Thiophene Derivative | Alkene | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Thiophene | n-Butyl acrylate (B77674) | Pd(OAc)₂ (10 mol%), Pyridine | AgOAc | DMF | 120 | 85 | |
| 2 | 2-Methylthiophene | Styrene | Pd(OAc)₂ (10 mol%), Pyridine | AgOAc | DMF | 120 | 78 | |
| 3 | Benzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | DCE | 100 | 82 | [6] |
| 4 | 3-Hexylthiophene | n-Butyl acrylate | Pd(OAc)₂ (5 mol%), Thioether Ligand | AgOAc | AcOH | 80 | 90 (C2) | [7] |
| 5 | 3-Hexylthiophene | n-Butyl acrylate | Pd(OAc)₂ (5 mol%), Pyridine | AgOAc | AcOH | 80 | 75 (C5) | [7] |
Experimental Protocol: Direct C-H Alkenylation of Thiophene
This protocol is based on a method for the direct alkenylation of thiophenes and furans.
Materials:
-
Thiophene (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Silver(I) acetate (AgOAc, 2.0 mmol)
-
Pyridine (2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Reaction vial or flask
-
Magnetic stirrer and heating block
Procedure:
-
In a reaction vial, combine Pd(OAc)₂ (22.4 mg), AgOAc (333.8 mg), thiophene (84.1 mg, 1.0 mmol), and n-butyl acrylate (192.2 mg, 1.5 mmol).
-
Add anhydrous DMF (5 mL) and pyridine (158.2 mg, 2.0 mmol) to the vial.
-
Seal the vial and place it in a preheated heating block at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired alkenyl-thiophene.
Palladium-Catalyzed C-H Acylation of Thiophenes
Direct C-H acylation of thiophenes with aldehydes provides a highly efficient route to acylthiophenes, which are important intermediates in the synthesis of pharmaceuticals like the anti-inflammatory drug suprofen. This method often utilizes a directing group to control regioselectivity.
General Reaction Scheme
Caption: General scheme for Pd-catalyzed C-H acylation of thiophenes.
Quantitative Data for C-H Acylation
The following table summarizes the results for the microwave-assisted, palladium-catalyzed C-3 acylation of 2-(pyridin-2-yl)thiophene with various aldehydes.[8]
| Entry | Aldehyde | Oxidant | Additive | Time (min) | Yield (%) |
| 1 | Benzaldehyde | TBHP | PivOH | 15 | 92 |
| 2 | 4-Methylbenzaldehyde | TBHP | PivOH | 15 | 88 |
| 3 | 4-Chlorobenzaldehyde | TBHP | PivOH | 20 | 85 |
| 4 | 2-Thiophenecarboxaldehyde | TBHP | PivOH | 20 | 75 |
| 5 | Cyclohexanecarboxaldehyde | TBHP | PivOH | 30 | 78 |
Experimental Protocol: Microwave-Assisted C-H Acylation of 2-(Pyridin-2-yl)thiophene
This protocol is adapted from a microwave-assisted method for the C-3 acylation of thiophenes.[8]
Materials:
-
2-(Pyridin-2-yl)thiophene (0.5 mmol)
-
Aldehyde (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol)
-
Pivalic acid (PivOH, 0.1 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (2 mL)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add Pd(OAc)₂ (5.6 mg), 2-(pyridin-2-yl)thiophene (80.6 mg, 0.5 mmol), and the aldehyde (1.0 mmol).
-
Add PivOH (10.2 mg, 0.1 mmol) and anhydrous DCE (2 mL).
-
Finally, add TBHP (0.19 mL, 1.5 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (10 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-acyl-2-(pyridin-2-yl)thiophene.
Catalytic Cycle and Experimental Workflow
General Catalytic Cycle for C-H Functionalization
The palladium-catalyzed C-H functionalization of thiophenes generally proceeds through a concerted metalation-deprotonation (CMD) mechanism.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.
Experimental Workflow for a Typical C-H Functionalization Reaction
The following diagram illustrates a typical workflow for performing a palladium-catalyzed C-H functionalization experiment.
Caption: Typical experimental workflow for C-H functionalization.
These protocols and data provide a solid foundation for researchers to explore the palladium-catalyzed C-H functionalization of thiophene derivatives in their own laboratories. The versatility and efficiency of these methods make them highly attractive for applications in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Switchable Site Selectivity in C–H Alkenylation of Thiophenes by Turnover-Limiting Step Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of Pharmaceutical Intermediates from 3-Methyl-2-thiophenecarboxaldehyde
Introduction
3-Methyl-2-thiophenecarboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a variety of pharmaceutical intermediates. Its thiophene (B33073) core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document outlines detailed protocols for the synthesis of two important classes of pharmaceutical intermediates from this compound: thieno[3,2-d]pyrimidines , which are potent kinase inhibitors, and the anthelmintic drug Morantel .
Key Applications
-
Thieno[3,2-d]pyrimidines as Kinase Inhibitors: Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention as inhibitors of various protein kinases, particularly phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By targeting this pathway, thieno[3,2-d]pyrimidine-based inhibitors represent a promising avenue for the development of novel anti-cancer therapeutics. The synthesis of these compounds often proceeds through a key 2-aminothiophene intermediate, which can be prepared from this compound via the Gewald reaction.
-
Morantel Synthesis: Morantel is a widely used anthelmintic agent in veterinary medicine for the treatment of parasitic worm infections in livestock.[1] It functions as a nicotinic acetylcholine (B1216132) receptor agonist, causing spastic paralysis and expulsion of the parasites.[2] this compound is a key precursor in the industrial synthesis of Morantel.[3]
Experimental Protocols
Protocol 1: Synthesis of 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one
This protocol details a two-step synthesis of a thieno[3,2-d]pyrimidine (B1254671) intermediate from this compound. The first step is a Gewald reaction to form a 2-amino-3-cyanothiophene intermediate, followed by cyclization with formamide (B127407).
Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (B188914) (Gewald Reaction)
The Gewald reaction is a multi-component reaction that provides an efficient route to polysubstituted 2-aminothiophenes.[4] In this step, this compound is reacted with malononitrile (B47326) and elemental sulfur in the presence of a base.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S)
-
Ethanol (B145695) (EtOH)
-
Triethylamine (B128534) (Et3N) or Morpholine (B109124)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) to ethanol (12 mL).[5]
-
To this suspension, add triethylamine (1.0 mmol) or morpholine (5 mL) as a catalyst.[5][6]
-
Heat the reaction mixture to reflux (approximately 50°C) with constant stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[5][7]
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-methylthiophene-3-carbonitrile.
Step 2: Synthesis of 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one
The 2-aminothiophene-3-carbonitrile (B183302) intermediate is cyclized with formamide to construct the pyrimidine (B1678525) ring.
Materials:
-
2-Amino-4-methylthiophene-3-carbonitrile
-
Formamide
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
Procedure:
-
Place 2-amino-4-methylthiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[5]
-
Add an excess of formamide (20 mL).[5]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[5]
-
Allow the reaction mixture to cool to room temperature overnight.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry to obtain 6-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Quantitative Data Summary for Protocol 1
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Malononitrile, Sulfur | Ethanol | Triethylamine | 50 (Reflux) | 2-3 | 70-85 |
| 2 | 2-Amino-4-methylthiophene-3-carbonitrile, Formamide | None | None | Reflux | 1.5-2 | ~92 |
Protocol 2: Synthesis of (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine (Morantel Base)
This protocol describes a plausible synthesis of the Morantel base via a Wittig reaction, followed by formation of the tetrahydropyrimidine (B8763341) ring.
Step 1: Synthesis of (E)-3-(3-Methyl-2-thienyl)acrylonitrile (Wittig-Horner Reaction)
A Wittig-Horner reaction between this compound and diethyl cyanomethylphosphonate will form the vinyl linkage.
Materials:
-
This compound
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 mmol) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (1.0 mmol) in anhydrous THF to the suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (E)-3-(3-Methyl-2-thienyl)acrylonitrile.
Step 2: Synthesis of Morantel Base
The acrylonitrile (B1666552) intermediate is then reacted with N-methyl-1,3-propanediamine to form the tetrahydropyrimidine ring.
Materials:
-
(E)-3-(3-Methyl-2-thienyl)acrylonitrile
-
N-methyl-1,3-propanediamine
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Round-bottom flask with Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve (E)-3-(3-Methyl-2-thienyl)acrylonitrile (1.0 mmol) and N-methyl-1,3-propanediamine (1.1 mmol) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the Morantel base.
Quantitative Data Summary for Protocol 2
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Diethyl cyanomethylphosphonate | THF | Sodium Hydride | 0 to RT | 12-16 | 60-80 |
| 2 | (E)-3-(3-Methyl-2-thienyl)acrylonitrile, N-methyl-1,3-propanediamine | Toluene | p-Toluenesulfonic acid | Reflux | 4-6 | 70-90 |
Visualizations
Caption: Synthetic route to 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidines.
References
- 1. Morantel - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Morantel tartrate [sitem.herts.ac.uk]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 3-Methyl-2-thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 3-Methyl-2-thiophenecarboxaldehyde to (3-methylthiophen-2-yl)methanol (B1338085) is a fundamental transformation in organic synthesis, providing a key building block for the development of various pharmaceutical and medicinal compounds. The thiophene (B33073) moiety is a prevalent scaffold in numerous biologically active molecules, and the ability to selectively reduce the aldehyde functionality is crucial for the synthesis of more complex derivatives. These application notes provide detailed protocols for common reduction methods, a comparative analysis of their performance, and characterization data for the resulting alcohol.
The primary methods for the reduction of aldehydes to primary alcohols include the use of metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. The choice of method often depends on the scale of the reaction, the presence of other functional groups in the molecule, and the desired reaction conditions.
Comparative Data of Reduction Methods
The selection of a suitable reduction method is critical for achieving high yield and purity of the desired product, (3-methylthiophen-2-yl)methanol. The following table summarizes the key parameters for the most common reduction strategies.
| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Method A | Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | 0 - 25 | 1 - 3 | 85 - 95 |
| Method B | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 - 25 | 1 - 4 | 90 - 98 |
| Method C | Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | 25 - 50 | 2 - 6 |
Experimental Protocols
Method A: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes in the presence of less reactive functional groups.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude (3-methylthiophen-2-yl)methanol.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity with water, this procedure must be carried out under anhydrous conditions.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inlet for inert gas.
-
Under an inert atmosphere, add a suspension of LiAlH₄ (1.0-1.2 eq) in anhydrous diethyl ether or THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.
-
Carefully add water dropwise, followed by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to give the crude (3-methylthiophen-2-yl)methanol.
-
Purify the product by vacuum distillation.
Method C: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aldehydes, often resulting in high yields and straightforward work-up procedures.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield (3-methylthiophen-2-yl)methanol. Further purification is often not required.
Product Characterization Data
The following tables provide typical spectroscopic data for the product, (3-methylthiophen-2-yl)methanol (CAS No: 63826-56-2).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.15 | d | 5.1 | 1H | Thiophene H-5 |
| 6.78 | d | 5.1 | 1H | Thiophene H-4 |
| 4.75 | s | - | 2H | -CH₂OH |
| 2.20 | s | - | 3H | -CH₃ |
| 1.85 | br s | - | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 140.2 | Thiophene C-2 |
| 134.5 | Thiophene C-3 |
| 129.8 | Thiophene C-5 |
| 124.1 | Thiophene C-4 |
| 59.5 | -CH₂OH |
| 13.8 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2920-2850 | Medium | C-H stretch (aliphatic) |
| 1450 | Medium | C=C stretch (thiophene ring) |
| 1020 | Strong | C-O stretch (primary alcohol) |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
Signaling Pathway of Aldehyde Reduction by a Hydride Reagent
The following diagram illustrates the general mechanism for the reduction of an aldehyde by a metal hydride reagent like NaBH₄ or LiAlH₄.
Caption: Generalized mechanism of aldehyde reduction by a hydride reagent.
Application of 3-Methyl-2-thiophenecarboxaldehyde in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-thiophenecarboxaldehyde is a versatile heterocyclic building block with significant potential in materials science. Its unique structure, featuring a polymerizable thiophene (B33073) ring and a reactive aldehyde group, makes it a valuable precursor for the synthesis of functionalized conductive polymers and other advanced materials. This document provides detailed application notes on its use in the development of organic electronics, sensors, and functional polymer surfaces, alongside comprehensive experimental protocols for its synthesis, polymerization, and post-polymerization modification. While quantitative data for poly(this compound) is limited, this report includes comparative data from closely related polythiophene derivatives to illustrate its potential performance characteristics.
Introduction: A Versatile Building Block for Functional Materials
This compound is an aromatic compound that combines the electron-rich nature of the thiophene ring with the versatile reactivity of an aldehyde functional group. This combination allows for its use as a monomer in the synthesis of conjugated polymers, where the thiophene backbone contributes to electrical conductivity and optical properties, and the aldehyde group serves as a handle for further functionalization.
The primary applications in materials science stem from its role as a monomer for:
-
Conductive Polymers: As a thiophene derivative, it can be polymerized to form polythiophenes, a class of polymers known for their use in organic electronics.
-
Functionalizable Surfaces: The aldehyde group on the polymer backbone allows for the covalent attachment of various molecules, enabling the creation of surfaces with tailored properties for applications such as sensors, biocompatible coatings, and drug delivery systems.
-
Organic Synthesis Intermediate: It serves as a key intermediate in the synthesis of more complex molecules with specific material properties.[1]
Physicochemical Properties of the Monomer
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₆OS |
| Molecular Weight | 126.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 215-217 °C at 760 mmHg |
| Density | 1.17 g/mL at 25 °C |
| Refractive Index | 1.587 (n20/D) |
| Flash Point | 82 °C (closed cup) |
| Solubility | Soluble in alcohol, ether; insoluble in water |
Applications in Materials Science
Conductive Polymers for Organic Electronics
This compound is a promising monomer for the synthesis of polythiophenes for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The methyl group at the 3-position can influence the polymer's solubility and packing, while the aldehyde group, if preserved during polymerization, offers a site for tuning the electronic properties through post-polymerization modification.
| Polymer | Application | Key Performance Metric | Value |
| Poly(thiophene-2-carbaldehyde) | Polymer Film | Melting Point | 313 °C |
| Poly(3-hexylthiophene) (P3HT) | OFETs | Hole Mobility | 0.1 - 1.0 cm²/Vs |
| Poly(3-hexylthiophene) (P3HT) | OPVs | Power Conversion Efficiency | 3 - 5% |
Functional Polymer Surfaces for Sensing and Biomedical Applications
The aldehyde functionality on the polymer backbone is a key feature for creating functional surfaces. Aldehyde groups can readily react with primary amines to form Schiff bases, providing a straightforward method for immobilizing biomolecules such as enzymes, antibodies, and DNA. This makes poly(this compound) a candidate for applications in:
-
Biosensors: Covalent attachment of enzymes or antibodies to the polymer surface can be used to create specific and sensitive biosensors.
-
Biocompatible Coatings: Modification of the polymer surface with biocompatible molecules like polyethylene (B3416737) glycol (PEG) can improve the biocompatibility of materials for medical implants and devices.
-
Drug Delivery: Bioactive molecules can be tethered to the polymer for controlled release applications.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the monomer via formylation of 3-methylthiophene (B123197).
Materials:
-
3-Methylthiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate (B1210297)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-methylthiophene in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMF to the solution.
-
Slowly add POCl₃ to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing a solution of sodium acetate in water.
-
Stir vigorously for 1 hour.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Oxidative Polymerization of this compound
This protocol describes the chemical oxidative polymerization of the monomer using iron(III) chloride as the oxidant.
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform
-
Ammonia (B1221849) solution (for de-doping, optional)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve anhydrous FeCl₃ in anhydrous chloroform.
-
In a separate flask, dissolve this compound in anhydrous chloroform.
-
Slowly add the monomer solution to the vigorously stirred FeCl₃ solution at room temperature.
-
The reaction mixture will darken as the polymer precipitates. Continue stirring for 24 hours.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless.
-
(Optional) To obtain the neutral polymer, de-dope the polymer by stirring it in a dilute ammonia solution.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Post-Polymerization Modification: Surface Functionalization
This protocol outlines a general procedure for the functionalization of the aldehyde-bearing polymer with a primary amine-containing molecule (e.g., an amine-terminated biomolecule or linker).
Materials:
-
Poly(this compound)
-
Amine-containing molecule (R-NH₂)
-
Anhydrous solvent (e.g., THF, Chloroform)
-
Molecular sieves (optional)
Procedure:
-
Dissolve the polymer in the anhydrous solvent.
-
Add the amine-containing molecule to the polymer solution. The molar ratio of the amine to the aldehyde groups should be optimized based on the desired degree of functionalization.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the aldehyde C=O stretching peak and the appearance of the imine C=N stretching peak.
-
Once the reaction is complete, precipitate the functionalized polymer by adding a non-solvent (e.g., methanol, hexane).
-
Filter the polymer and wash it thoroughly with the non-solvent to remove any unreacted amine.
-
Dry the functionalized polymer under vacuum.
Characterization of Materials
The synthesized monomer and polymers should be characterized using standard analytical techniques:
-
Monomer: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure and purity.
-
Polymer:
-
FT-IR: To confirm the polymerization and the presence of the aldehyde functional group.
-
UV-Vis Spectroscopy: To determine the optical properties, such as the absorption maximum and bandgap.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties, including the HOMO and LUMO energy levels.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Scanning Electron Microscopy (SEM): To study the morphology of the polymer films.
-
Conclusion
This compound is a highly promising building block for the development of advanced functional materials. Its ability to form conductive polymers with a reactive handle for further modification opens up a wide range of applications in organic electronics, sensing, and biomedicine. The protocols provided herein offer a starting point for the synthesis and utilization of this versatile monomer. Further research is warranted to fully explore the properties of its homopolymer and copolymers and to realize its full potential in various material science applications.
References
Application Notes and Protocols for the Biotransformation of Cysteine-Aldehyde Conjugates Using Baker's Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), offers a green and efficient alternative to traditional chemical synthesis for the production of valuable sulfur-containing compounds, known as thiols.[1][2] Thiols are of significant interest in the pharmaceutical and flavor industries due to their biological activity and potent aroma profiles. This document provides detailed application notes and protocols for the biotransformation of cysteine-aldehyde conjugates into their corresponding thiols using baker's yeast.
The process involves two key stages: the synthesis of a cysteine-aldehyde conjugate and its subsequent enzymatic cleavage by baker's yeast to release the desired thiol. The primary enzyme responsible for this transformation in S. cerevisiae is the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cysteine-S-conjugate β-lyase.[3][4] This enzyme catalyzes the β-elimination of the cysteine conjugate, yielding the free thiol, pyruvate, and ammonia.[3]
These protocols are designed to be a comprehensive guide for researchers, providing step-by-step instructions for the entire workflow, from substrate synthesis to product analysis.
Data Presentation
The efficiency of the biotransformation can be influenced by several factors, including the specific cysteine-aldehyde conjugate used, the reaction conditions (e.g., pH, aeration), and the concentration of the substrate. The following tables summarize quantitative data from various studies on the biotransformation of different cysteine-aldehyde conjugates by baker's yeast.
Table 1: Biotransformation Yield of Various Cysteine-Aldehyde Conjugates to Corresponding Thiols [5][6]
| Cysteine-Aldehyde Conjugate | Corresponding Thiol | Yield (%) |
| Cysteine-Furfural | 2-Furfurylthiol | 37 |
| Cysteine-5-Methylfurfural | 5-Methyl-2-furfurylthiol | 11 |
| Cysteine-Benzaldehyde | Benzylthiol | 8 |
| Cysteine-2-Thiophenecarboxaldehyde | 2-Thiophenemethanethiol | 22 |
| Cysteine-3-Methyl-2-thiophenecarboxaldehyde | 3-Methyl-2-thiophenemethanethiol | 3 |
| Cysteine-2-Pyrrolecarboxaldehyde | 2-Pyrrolemethanethiol | 6 |
Table 2: Effect of Incubation Conditions on the Yield of 2-Furfurylthiol from Cysteine-Furfural Conjugate [5][6]
| Substrate Concentration (mM) | Incubation Mode | pH | Temperature (°C) | Yield (%) |
| 20 | Anaerobic | 8.0 | 30 | 37 |
| 20 | Aerobic | 6.9 | 30 | 25 |
| 10 | Anaerobic | 8.0 | 30 | 28 |
| 40 | Anaerobic | 8.0 | 30 | 21 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biotransformation of cysteine-aldehyde conjugates.
Protocol 1: Synthesis of Cysteine-Aldehyde Conjugates (e.g., S-(2-furfuryl)-L-cysteine)
This protocol is adapted from the procedure described by Huynh-Ba et al.[4]
Materials:
-
L-cysteine hydrochloride monohydrate
-
Furfural (or other desired aldehyde)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 600 mM aqueous solution of L-cysteine. For example, to prepare 100 mL of solution, dissolve the appropriate amount of L-cysteine hydrochloride monohydrate in deionized water and adjust the pH to 7.0 with NaOH solution.
-
In a separate container, dissolve 10 mmol of the aldehyde (e.g., furfural) in 4 mL of ethanol.
-
Add the ethanolic aldehyde solution dropwise to the L-cysteine solution while stirring continuously at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature. The formation of a precipitate indicates the formation of the cysteine-aldehyde conjugate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the resulting cysteine-aldehyde conjugate under vacuum to a constant weight. The product can be stored at 4°C for future use.
Protocol 2: Preparation of Baker's Yeast for Biotransformation
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Tap water
-
Erlenmeyer flask
-
Shaker incubator
Procedure:
-
In an Erlenmeyer flask, dissolve sucrose in tap water to a final concentration of 5% (w/v).
-
Add active dry baker's yeast to the sucrose solution to a final concentration of 10% (w/v).
-
Incubate the flask at 30°C with gentle shaking (e.g., 150 rpm) for 30-60 minutes to activate the yeast. Active fermentation is indicated by the evolution of CO2 gas.
-
The activated yeast suspension is now ready for use in the biotransformation reaction.
Protocol 3: Biotransformation of Cysteine-Aldehyde Conjugate
Materials:
-
Synthesized cysteine-aldehyde conjugate
-
Activated baker's yeast suspension (from Protocol 2)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Shaker incubator
-
Nitrogen gas (for anaerobic conditions)
Procedure:
-
In the reaction vessel, prepare a suspension of the cysteine-aldehyde conjugate in 0.1 M phosphate buffer (pH 8.0) to the desired final concentration (e.g., 20 mM).
-
Add the activated baker's yeast suspension to the reaction vessel. A typical yeast to substrate ratio is 1:1 to 5:1 (w/w, dry weight of yeast to substrate).
-
For anaerobic conditions, flush the headspace of the reaction vessel with nitrogen gas for 5-10 minutes and seal the vessel. For aerobic conditions, the vessel can be loosely covered with a cotton plug.
-
Incubate the reaction mixture at 30°C with shaking (e.g., 150-200 rpm) for 24-48 hours. The progress of the reaction can be monitored by taking samples at different time points and analyzing for thiol formation.
Protocol 4: Extraction and Purification of Thiols
Materials:
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
Procedure:
-
After the incubation period, centrifuge the reaction mixture to pellet the yeast cells.
-
Transfer the supernatant to a separatory funnel.
-
Saturate the aqueous phase with NaCl to improve the extraction efficiency.
-
Extract the aqueous phase three times with an equal volume of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic extract using a rotary evaporator at low temperature to avoid loss of the volatile thiol.
-
If necessary, the crude thiol can be further purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Protocol 5: Analysis of Thiols by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
-
Helium (carrier gas)
-
Standard of the expected thiol for comparison
Procedure:
-
Dissolve the extracted and purified thiol in a suitable solvent (e.g., dichloromethane).
-
Inject an aliquot of the sample into the GC-MS system.
-
The typical GC oven temperature program can start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
Identify the thiol by comparing its retention time and mass spectrum with that of an authentic standard.[7][8]
-
Quantification can be achieved by creating a calibration curve with known concentrations of the standard thiol.
Visualizations
Biotransformation Pathway
The following diagram illustrates the key steps in the biotransformation of a cysteine-aldehyde conjugate to a thiol by baker's yeast.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of thiols by biotransformation of cysteine-aldehyde conjugates with baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Furfurylthiol [webbook.nist.gov]
Synthesis of Thiophene-Based Anthelmintic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of anthelmintic agents derived from thiophene (B33073) intermediates. The methodologies outlined are based on established synthetic routes and provide a foundation for the development of novel anthelmintic drugs.
Introduction
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a prominent scaffold in medicinal chemistry due to its diverse biological activities. Thiophene derivatives have shown significant potential as anthelmintic agents, targeting a range of parasitic helminths. The thiophene ring serves as a versatile building block, allowing for a variety of substitutions to optimize potency, selectivity, and pharmacokinetic properties. This document details the synthesis of two classes of thiophene-based anthelmintics: 2-aminothiophene-3-carbonitriles and the established drug, Pyrantel (B1679900). Additionally, it provides standardized protocols for the in vitro evaluation of their anthelmintic activity against the economically significant gastrointestinal nematode, Haemonchus contortus.
I. Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile Derivatives via Modified Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes. These compounds serve as crucial intermediates for the synthesis of a wide array of biologically active molecules.
Logical Workflow for Modified Gewald Reaction
Caption: Workflow for the synthesis of 2-aminothiophene-3-carbonitrile (B183302) derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile[1]
Step 1: Synthesis of 2-(1-(4-methoxyphenyl)ethylidene)malononitrile [1]
-
To a 50 mL flask equipped with a condenser and magnetic stirrer, add 4-methoxyacetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol).[1]
-
Heat the mixture at 60 °C for 7 hours.[1]
-
After cooling to room temperature, add dichloromethane (B109758) (30 mL).[1]
-
Wash the organic phase with water (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[1]
-
Recrystallize the crude product from methanol (B129727) to obtain 2-(1-(4-methoxyphenyl)ethylidene)malononitrile.[1]
Step 2: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile [1]
-
Suspend the 2-(1-(4-methoxyphenyl)ethylidene)malononitrile from Step 1 and elemental sulfur (1.2 equivalents) in tetrahydrofuran.[1]
-
Heat the mixture to 35 °C.[1]
-
Add a solution of sodium bicarbonate (1.0 equivalent) in water.[1]
-
Stir the mixture for 1 hour.[1]
-
Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous NaCl.[1]
-
Isolate the product by crystallization. The structure can be confirmed by ¹H-NMR spectroscopy, which will show a characteristic signal for the amino group protons at approximately δ = 4.85 ppm and a signal for the thiophene proton at position 5 at around δ = 6.27 ppm.[1]
II. Synthesis of Pyrantel
Pyrantel is a widely used anthelmintic drug belonging to the tetrahydropyrimidine (B8763341) class. Its synthesis involves the condensation of 2-thiophenealdehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543).
Experimental Protocol: Synthesis of Pyrantel
-
Prepare a solution of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (23.5 moles) in methyl formate (B1220265) (33.0 moles).
-
To the stirred solution, add 2-thiophenealdehyde (20.0 moles) over approximately 18 minutes, maintaining the internal temperature at 30°C.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Further processing and purification steps, such as salt formation (e.g., with pamoic acid to form pyrantel pamoate), are typically performed to obtain the final drug substance.
III. In Vitro Anthelmintic Activity Assays
The following protocols are standardized methods to evaluate the efficacy of synthesized compounds against Haemonchus contortus, a pathogenic nematode of small ruminants.
Experimental Workflow for In Vitro Anthelmintic Assays
Caption: Workflow for in vitro anthelmintic activity testing against H. contortus.
Protocol 1: Larval Motility Assay[2][3]
-
Preparation of Larvae: Obtain exsheathed third-stage larvae (xL3) of H. contortus.
-
Plate Setup: Transfer a suspension of approximately 300 xL3s in 50 µL of supplemented Luria Broth (LB*) to each well of a 96-well flat-bottom microplate.[2]
-
Compound Addition: Add 50 µL of the test compound solutions (prepared in LB* with 1% v/v DMSO at a 2x concentration) to each well to achieve the final desired concentrations. The final DMSO concentration should be 0.5% v/v.[2] Include appropriate controls (medium only, 0.5% DMSO, and a reference anthelmintic like albendazole).
-
Incubation: Incubate the plates at 40 °C in a humidified incubator with a 10% CO₂ atmosphere for up to 72 hours.[3]
-
Motility Assessment: Assess larval motility at 24, 48, and 72 hours using an automated tracking device such as the WMicrotracker One.[3]
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of motility inhibition against the logarithm of the compound concentration.
Protocol 2: Larval Development Assay[2]
-
Assay Setup: Follow steps 1-3 of the Larval Motility Assay protocol.
-
Incubation: Incubate the plates for 7 days at 40 °C and 10% v/v CO₂ to allow for development from xL3 to the fourth larval stage (L4).
-
Assessment: Fix the worms with a 1% iodine solution and examine a 20 µL aliquot from each well under an inverted microscope at 10x magnification.
-
Data Analysis: Determine the number of L4 larvae based on the presence of a well-developed pharynx. Express the number of L4s as a percentage of the total number of worms. Calculate the IC50 for the inhibition of larval development.
IV. Quantitative Data Summary
The following tables summarize the in vitro anthelmintic activity of commercial anthelmintics against Haemonchus contortus, providing a benchmark for the evaluation of newly synthesized compounds.
Table 1: In Vitro Anthelmintic Activity (IC50) against H. contortus xL3 Motility [3]
| Compound | 24 h IC50 (µM) | 48 h IC50 (µM) | 72 h IC50 (µM) |
| Albendazole sulfoxide | > 20 | > 20 | 11.2 ± 3.1 |
| Monepantel | 1.8 ± 0.6 | 1.0 ± 0.3 | 0.8 ± 0.2 |
| Ivermectin | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Levamisole | 10.3 ± 2.9 | 6.8 ± 1.2 | 5.2 ± 0.9 |
Table 2: In Vitro Anthelmintic Activity (IC50) against H. contortus xL3 to L4 Development [3]
| Compound | 7 days IC50 (µM) |
| Albendazole sulfoxide | 2.5 ± 0.7 |
| Monepantel | 0.13 ± 0.04 |
| Ivermectin | 0.06 ± 0.01 |
| Levamisole | > 20 |
Conclusion
The synthetic protocols and in vitro screening methods detailed in this document provide a comprehensive guide for researchers engaged in the discovery and development of novel thiophene-based anthelmintic agents. The Gewald reaction offers a versatile platform for generating diverse 2-aminothiophene intermediates, while the standardized bioassays against H. contortus enable reliable evaluation of their anthelmintic potential. The provided quantitative data for established anthelmintics serves as a valuable reference for structure-activity relationship studies and the optimization of new lead compounds.
References
- 1. sciforum.net [sciforum.net]
- 2. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Methyl-2-thiophenecarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Methyl-2-thiophenecarboxaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product Discoloration (Yellowing or Browning)
-
Question: My purified this compound is yellow or has turned brown over time. What is the cause, and how can I prevent it?
-
Answer: Discoloration is a common sign of degradation, likely due to oxidation or polymerization upon exposure to air and light.[1] The aldehyde functional group and the thiophene (B33073) ring are susceptible to oxidation.[1] To minimize discoloration, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, and protect it from light.[1] For long-term storage, temperatures of -20°C or 2-8°C are recommended.[1][2] If the material has already discolored, its purity may be compromised. It is advisable to re-purify the compound, for instance by vacuum distillation, before use.
Issue 2: Presence of Isomeric Impurities in the Purified Product
-
Question: After purification, I still detect isomeric impurities like 4-methyl-2-thiophenecarboxaldehyde or 2-methyl-3-thiophenecarboxaldehyde in my product. How can I remove them?
-
Answer: The presence of regioisomeric impurities is a known challenge in the synthesis of this compound, and their separation can be difficult due to similar boiling points.[3] The formation of these isomers is often related to the reaction conditions during synthesis.[4]
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method to separate these isomers. A distillation column with high theoretical plates can improve separation efficiency.
-
Chromatography: If distillation is ineffective, column chromatography on silica (B1680970) gel may be employed. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be optimized to separate the isomers.
-
Process Optimization: To prevent the formation of these impurities in the first place, optimizing the synthesis reaction conditions, such as using lower temperatures, can improve regioselectivity.[4]
-
Issue 3: Low Yield After Purification
-
Question: I am experiencing a significant loss of product and a low yield after the purification process. What are the potential reasons?
-
Answer: Low recovery can be attributed to several factors:
-
Degradation: As mentioned, the compound can degrade if exposed to air and high temperatures for extended periods. Minimizing the duration of the purification process and using an inert atmosphere can help.
-
Distillation Parameters: During vacuum distillation, if the temperature is too high or the pressure is not low enough, thermal decomposition or polymerization can occur. It is important to find the optimal balance of temperature and pressure.
-
Aqueous Workup: During extraction and washing steps, emulsions can form, leading to product loss.[4] Using a brine wash can help to break up emulsions.[4] Ensure that the pH is carefully controlled during acid and base washes to prevent unwanted reactions.
-
Multiple Purification Steps: Each purification step will inevitably lead to some loss of material. If possible, try to minimize the number of steps required to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
General Properties and Storage
-
What is the typical appearance of pure this compound?
-
Pure this compound is typically a colorless to pale yellow clear liquid.[5]
-
-
What are the recommended storage conditions for this compound?
-
What is the shelf-life of this compound?
-
When stored correctly, the compound should be stable for at least one to two years. However, it is recommended to re-analyze the material before use if it has been stored for an extended period.[1]
-
-
What are the known incompatibilities of this compound?
-
This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous reactions.[1]
-
Purification
-
What is the most common method for purifying crude this compound?
-
Vacuum distillation is the most frequently used method for the purification of this compound on a laboratory scale.
-
-
Can I use recrystallization to purify this compound?
-
Since this compound is a liquid at room temperature, recrystallization is not a standard purification method. However, derivatization to a solid, followed by recrystallization and subsequent regeneration of the aldehyde, is a possible but more complex approach.
-
-
What analytical techniques can be used to assess the purity of this compound?
-
Gas chromatography (GC) is an excellent method for determining the purity and detecting isomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆OS |
| Molecular Weight | 126.18 g/mol [2] |
| Boiling Point | 215-217 °C at 760 mmHg[5] |
| 94-96 °C at 20 mmHg[6] | |
| Density | 1.17 g/mL at 25 °C[7] |
| Refractive Index | 1.586-1.587 at 20 °C[5][7] |
| Flash Point | 82 °C (179.6 °F) - closed cup[7] |
| Solubility | Soluble in alcohol.[5] Slightly soluble in water (1600 mg/L at 25 °C est.).[5] |
Table 2: Commercially Available Grades and Purity Levels
| Grade | Purity | Supplier Example |
| Technical Grade | ≥85% | TCI AMERICA[5], Fisher Scientific[8] |
| Technical Grade | 90% | Sigma-Aldrich[7][9] |
| Research Grade | 95% | BOC Sciences[5] |
| High Purity | 98% | Matrix Scientific[5] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol provides a general procedure for the purification of crude this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Close the system and slowly apply vacuum. A gradual reduction in pressure is important to prevent bumping.
-
Heating: Once the desired pressure is reached (e.g., 20 mmHg), begin to heat the flask gently using the heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities in the first fraction and discard.
-
As the temperature stabilizes at the boiling point of the product (approximately 94-96 °C at 20 mmHg), switch to a clean receiving flask to collect the pure this compound.[6]
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
-
Completion: Once the majority of the product has been distilled, and the temperature begins to rise or drop, stop the distillation.
-
Cooling and Storage: Allow the apparatus to cool down to room temperature before releasing the vacuum. Transfer the purified product to a clean, dry, amber glass bottle. Purge with an inert gas like argon or nitrogen before sealing for storage.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound 90 , technical grade 5834-16-2 [sigmaaldrich.com]
- 8. 3-Methylthiophene-2-carboxaldehyde, tech. 85% | Fisher Scientific [fishersci.ca]
- 9. This compound 90 , technical grade 5834-16-2 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Methyl-2-thiophenecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-thiophenecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most prevalent methods for synthesizing this compound are:
-
Vilsmeier-Haack formylation of 3-methylthiophene (B123197). This is a widely used method for formylating electron-rich heterocycles.[1][2][3][4]
-
Metalation-formylation of a 3-methylthiophene precursor, typically involving bromination followed by a Grignard reaction and subsequent formylation.[5]
Q2: What are the primary side products I should be aware of for each route?
A2: Each synthetic route has a characteristic side product profile:
-
Vilsmeier-Haack Reaction:
-
Regioisomers: Formation of 3-methyl-5-thiophenecarboxaldehyde.
-
Di-formylated products: Introduction of a second formyl group onto the thiophene (B33073) ring.
-
Chlorinated byproducts: Chlorination of the thiophene ring can occur under harsh conditions.[8]
-
Polymerization/Tars: Acidic conditions and high temperatures can lead to the formation of polymeric materials.[8]
-
-
Metalation-Formylation (Grignard Route):
-
Isomeric impurities: Arise from non-selective initial bromination of 3-methylthiophene, leading to isomeric Grignard reagents and consequently isomeric aldehydes. The patent literature suggests that with proper control of the bromination step, high purity can be achieved.[5]
-
-
Oxidation of 3-methyl-2-thiophenemethanol:
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved by vacuum distillation or silica (B1680970) gel column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Vilsmeier-Haack Formylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired 2-Formyl Isomer | Reaction conditions favor the formation of the 5-formyl isomer. | Optimize the Vilsmeier reagent. Sterically smaller reagents favor 2-formylation. Lowering the reaction temperature can also improve regioselectivity. |
| Significant Amount of Di-formylated Product | Excess of Vilsmeier reagent or prolonged reaction time/high temperature. | Carefully control the stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents). Monitor the reaction progress by TLC/GC and quench the reaction upon consumption of the starting material. Maintain a low reaction temperature (e.g., 0-10 °C). |
| Presence of Chlorinated Byproducts | Harsh reaction conditions (high temperature, excess POCl₃). | Use the minimum effective amount of POCl₃. Maintain a controlled temperature throughout the reaction. Consider alternative Vilsmeier reagents if chlorination is persistent. |
| Formation of Dark, Tarry Mixture | Reaction temperature is too high, leading to polymerization. Impurities in the starting materials. | Ensure the use of purified 3-methylthiophene. Maintain the recommended reaction temperature with efficient stirring. |
Metalation-Formylation (Grignard Route)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Mixture of Isomeric Aldehydes | Non-selective bromination of 3-methylthiophene leading to a mixture of bromo-isomers. | Optimize the bromination step to selectively produce 2-bromo-3-methylthiophene. A patented method suggests reacting 3-methylthiophene with HBr and H₂O₂ at controlled temperatures (0-10 °C) to achieve high selectivity.[5] |
| Low Yield of Grignard Reagent | Presence of moisture in glassware or solvents. Impure magnesium turnings. | Thoroughly dry all glassware before use. Use anhydrous solvents. Activate magnesium turnings if necessary (e.g., with iodine or 1,2-dibromoethane). |
| Wurtz-Coupling Side Products | High localized concentration of the Grignard reagent with unreacted alkyl halide. | Add the solution of the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
Oxidation of 3-methyl-2-thiophenemethanol
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of 3-Methyl-2-thiophenecarboxylic Acid | Over-oxidation due to a strong oxidizing agent or prolonged reaction time. | Use a mild and selective oxidizing agent such as activated Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC).[7] Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.[7] |
| Low or No Conversion | Inactive oxidizing agent. Insufficient amount of oxidant. | Use freshly prepared or activated MnO₂. Increase the molar equivalents of the oxidizing agent. |
| Evidence of Thiophene Ring Oxidation | Use of a harsh, non-selective oxidizing agent (e.g., peracids). | Avoid strong oxidizing agents. Stick to milder reagents known for selective alcohol oxidation.[7] |
Data Presentation
Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of 3-Methylthiophene
| Formylating Agent | 2-formyl isomer : 5-formyl isomer Ratio | Overall Yield (%) |
| DMF/POCl₃ | 9:1 | 75 |
| N-Formylpiperidine/POCl₃ | 8:1 | 80 |
| N-Formylpyrrolidine/POCl₃ | 11:1 | 78 |
| MeOCHCl₂/TiCl₄ | 46:1 | 45 |
| N-Formylindoline/(COCl)₂ | 1:1.5 | 60 |
Data adapted from a study on the regioselective formylation of 3-substituted thiophenes.[9]
Table 2: Yields of this compound via Different Synthetic Routes
| Synthetic Route | Key Reagents | Reported Yield (%) | Purity (%) | Reference |
| Grignard Reaction | 3-methyl-2-bromothiophene, Mg, DMF | 92.7 | 99.1 | CN102993163A[5] |
| Oxidation | 2-thiophenemethanol, TEMPO | ~81 | - | Benchchem[7] |
| Vilsmeier-Haack | 3-methylthiophene, Phosgene, DMF | 90 | - | CA2108737A1[10] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Methylthiophene
Materials:
-
3-Methylthiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ice
-
Saturated sodium acetate (B1210297) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.1 equivalents) in anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 3-methylthiophene (1.0 equivalent) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and slowly pour it into a vigorously stirred solution of saturated sodium acetate in ice water.
-
Stir for 30 minutes.
-
Extract the mixture with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: Synthesis via Grignard Reaction
Step A: Bromination of 3-Methylthiophene
-
In a three-necked flask, add 3-methylthiophene and hydrobromic acid.
-
Cool the mixture to 0 °C.
-
While maintaining the temperature between 5-10 °C, add hydrogen peroxide dropwise.
-
After the addition, warm the mixture to 20 °C and stir for 2 hours.
-
Perform a liquid-liquid extraction and wash the organic layer with sodium sulfite (B76179) and sodium carbonate solutions.
-
Purify the resulting 3-methyl-2-bromothiophene by vacuum distillation.[5]
Step B: Grignard Reaction and Formylation
-
In a dry three-necked flask under an inert atmosphere, add magnesium turnings.
-
Add a small amount of a solution of 3-methyl-2-bromothiophene in anhydrous THF to initiate the reaction.
-
Once the reaction has started, add the remaining 3-methyl-2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Cool the Grignard reagent to 0 °C and add anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.[5]
Protocol 3: Oxidation of 3-methyl-2-thiophenemethanol
Materials:
-
3-methyl-2-thiophenemethanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of 3-methyl-2-thiophenemethanol (1.0 equivalent) in DCM, add activated MnO₂ (5-10 equivalents by weight).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary depending on the activity of the MnO₂.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.[7]
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound and potential side products.
Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Experimental workflow for the oxidation of 3-methyl-2-thiophenemethanol.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methyl-2-thiophenecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Methyl-2-thiophenecarboxaldehyde and the removal of its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
A1: The most common isomeric impurity is 4-methyl-2-thiophenecarboxaldehyde. Other potential isomers include 5-Methyl-2-thiophenecarboxaldehyde and 2-Methyl-3-thiophenecarboxaldehyde, depending on the synthetic route used.[1] The boiling points of these isomers are often very close, making separation by standard distillation challenging.[2]
Q2: What are the primary methods for removing isomeric impurities from this compound?
A2: The main strategies for purification include:
-
Chemical Derivatization: Formation of a sodium bisulfite adduct is a highly effective classical method for separating aldehydes from other compounds.[1][2][3]
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can be employed for high-purity separations.[4] Gas chromatography is also a valuable analytical tool to assess purity.[5][6][7]
-
Fractional Distillation: While challenging due to close boiling points, high-efficiency fractional distillation under reduced pressure can be effective.
-
Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, crystallization can be an effective purification technique.[8][9]
Q3: How can I confirm the isomeric purity of my this compound sample?
A3: The purity and isomeric ratio can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra show distinct signals for each isomer, allowing for quantification.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, and the mass spectrometer will confirm their identity.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed to separate and quantify the isomers.[4]
Troubleshooting Guides
Purification via Sodium Bisulfite Adduct Formation
Issue: Low yield of the precipitated bisulfite adduct.
-
Possible Cause 1: Steric Hindrance. While generally effective for aromatic aldehydes, significant steric hindrance around the aldehyde group can slow down or prevent adduct formation.[1]
-
Solution: Increase the reaction time and ensure vigorous mixing to maximize contact between the aldehyde and the bisulfite solution.
-
Possible Cause 2: Adduct is soluble in the reaction mixture. The bisulfite adducts of some aldehydes, particularly those of lower molecular weight, can be soluble in the solvent used.[1][2]
-
Solution: Instead of filtration, use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[1][3][10] Alternatively, adding a co-solvent like ethanol (B145695) might induce precipitation.[2]
-
Possible Cause 3: Poor quality of sodium bisulfite solution. The sodium bisulfite solution should be freshly prepared and saturated to be most effective.[1]
-
Solution: Always use a freshly prepared saturated aqueous solution of sodium bisulfite.
Issue: A solid has formed at the interface of the organic and aqueous layers during extraction.
-
Possible Cause: For highly non-polar aldehydes, the bisulfite adduct may not be soluble in either the aqueous or the organic layer.[3]
-
Solution: Filter the entire biphasic mixture to collect the precipitated adduct. The layers can then be separated.[3]
Issue: Decomposition of the aldehyde upon regeneration.
-
Possible Cause: The use of a strong base (like NaOH) to reverse the bisulfite adduct formation can sometimes lead to decomposition, especially for sensitive aldehydes.[1]
-
Solution: Consider a non-aqueous method for regeneration. One reported method uses chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) to regenerate the aldehyde under milder conditions.[11]
Purification by Preparative HPLC
Issue: Poor separation of isomers.
-
Possible Cause 1: Inappropriate column selection. The choice of stationary phase is critical for separating closely related isomers.
-
Solution: A reverse-phase column, such as a Newcrom R1, has been shown to be effective for the analysis of this compound and can be scaled for preparative separation.[4]
-
Possible Cause 2: Unoptimized mobile phase. The composition of the mobile phase directly impacts the resolution of the separation.
-
Solution: A mobile phase of acetonitrile and water with a phosphoric acid modifier is a good starting point.[4] For mass spectrometry applications, formic acid should be used instead of phosphoric acid.[4] Systematically vary the gradient and isocratic conditions to achieve optimal separation.
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆OS | [12][13][14] |
| Molecular Weight | 126.18 g/mol | [12] |
| Boiling Point | 215-217 °C at 760 mmHg | [15] |
| Density | 1.17 g/mL at 25 °C | |
| Refractive Index | n20/D 1.587 | |
| Flash Point | 82 °C (179.6 °F) |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted from established methods for aldehyde purification.[1][3][10][16]
1. Adduct Formation: a. Dissolve the crude this compound mixture in methanol. b. In a separate flask, prepare a saturated aqueous solution of sodium bisulfite. c. Add the sodium bisulfite solution to the aldehyde solution and stir vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct should form.
2. Isolation of the Adduct: a. If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether. b. If no precipitate forms, transfer the mixture to a separatory funnel. Add an equal volume of water and extract the mixture with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-aldehyde impurities. The bisulfite adduct will remain in the aqueous layer.
3. Regeneration of the Aldehyde: a. Suspend the filtered adduct or the aqueous layer from the extraction in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). b. Slowly add a 10% aqueous sodium hydroxide (B78521) solution while stirring until the mixture is basic (pH > 10). This will reverse the reaction and regenerate the aldehyde. c. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Preparative HPLC Separation
This protocol is a general guideline based on analytical methods that can be scaled up.[4][17]
1. Analytical Method Development: a. Use an analytical reverse-phase HPLC column (e.g., Newcrom R1).[4] b. Develop a separation method using a mobile phase of acetonitrile and water with a small amount of phosphoric or formic acid.[4] Optimize the gradient to achieve baseline separation of the isomers.
2. Scale-Up to Preparative HPLC: a. Use a preparative HPLC column with the same stationary phase as the analytical column. b. Increase the flow rate and injection volume according to the dimensions of the preparative column. c. Dissolve the crude aldehyde mixture in the mobile phase at a high concentration. d. Perform the preparative separation using the optimized gradient from the analytical method.
3. Fraction Collection and Product Isolation: a. Collect the fractions corresponding to the this compound peak. b. Combine the pure fractions and remove the HPLC solvents under reduced pressure. c. The remaining aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and concentrated to give the purified product.
Visualizations
Caption: Workflow for the purification of this compound via sodium bisulfite adduct formation.
Caption: Troubleshooting logic for low yield in bisulfite adduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. unifr.ch [unifr.ch]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 12. chemeo.com [chemeo.com]
- 13. 3-Methylthiophene-2-carboxaldehyde, tech. 85% | Fisher Scientific [fishersci.ca]
- 14. This compound [webbook.nist.gov]
- 15. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylthiophene Formylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the formylation of 3-methylthiophene (B123197). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formylation of 3-methylthiophene, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low or No Yield of Formylated Product | Inactive Vilsmeier or Rieche Reagent: The formylating agent may have decomposed due to moisture.[1][2] Insufficiently Reactive Substrate: While 3-methylthiophene is electron-rich, reaction conditions may not be optimal for formylation. Reaction Temperature Too Low: The activation energy for the reaction may not be reached.[3] | Use Anhydrous Reagents and Solvents: Ensure that DMF, POCl₃, and the reaction solvent are anhydrous.[1] Prepare the Vilsmeier reagent in situ just before use. Optimize Reaction Temperature: For Vilsmeier-Haack, consider a temperature range from 0°C up to 80°C, depending on the substrate's reactivity.[4] For Rieche formylation, maintain low temperatures (e.g., -12°C) to prevent degradation, but ensure the reaction is initiated.[5] Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.[3] |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: The formyl group can add to the C2 or C5 position of the 3-methylthiophene ring. The choice of formylating agent and reaction conditions significantly influences the isomer ratio.[5][6] | Select the Appropriate Formylating Agent: For preferential 2-formylation, use sterically less demanding reagents like N-formylpyrrolidine or Rieche reagents (e.g., MeOCHCl₂/TiCl₄).[5][6] For preferential 5-formylation, use bulkier Vilsmeier reagents derived from N-formylindoline.[5][6] Control Reaction Temperature: Lower temperatures can sometimes improve selectivity.[3] |
| Significant Byproduct Formation (Tarry Residue) | Overly Vigorous Reaction Conditions: Rieche formylation, in particular, can be vigorous and lead to the degradation of 3-methylthiophene.[5] High Reaction Temperature: Excessive heat can cause polymerization and decomposition of starting materials and products.[1][7] Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1][7] | Careful Control of Reagent Addition: Add the Lewis acid (e.g., TiCl₄) dropwise at a low temperature to manage the exothermic reaction.[5] Maintain Strict Temperature Control: Use an ice bath or other cooling methods to keep the reaction at the optimal temperature.[1] Use High-Purity Reagents: Ensure all starting materials and solvents are purified before use.[1] |
| Difficulty in Product Purification | Close Boiling Points of Isomers: The 2- and 5-formylated isomers of 3-methylthiophene can have similar boiling points, making separation by distillation challenging.[8] Formation of Non-Polar Impurities: Side reactions can generate byproducts with polarities similar to the desired product. | Column Chromatography: Use silica (B1680970) gel column chromatography to separate the isomers and purify the desired product. Alternative Synthesis Route: If regioselectivity is a persistent issue, consider a multi-step synthesis, such as bromination followed by a Grignard reaction and then formylation with DMF, which can provide higher purity of the desired isomer.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 3-methylthiophene?
A1: The most common methods are the Vilsmeier-Haack reaction and the Rieche formylation.[5][6] The Vilsmeier-Haack reaction typically uses phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent.[4][9] The Rieche formylation employs dichloromethyl methyl ether (MeOCHCl₂) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[5][10]
Q2: How can I control the regioselectivity of the formylation to obtain either the 2- or 5-formyl-3-methylthiophene?
A2: Regioselectivity is primarily controlled by the steric bulk of the formylating agent.[5][6]
-
For 2-formylation (at the less hindered position): Use smaller, more reactive reagents. Optimal yields and regioselectivity for 2-formylation have been obtained with N-formylpyrrolidine in the Vilsmeier reaction or by using Rieche reagents like MeOCHCl₂ with TiCl₄.[5][6]
-
For 5-formylation (at the more hindered position): Use sterically bulky Vilsmeier reagents. N-formylindoline with oxalyl chloride has been shown to favor the formation of the 5-isomer.[5][6]
Q3: My Vilsmeier-Haack reaction is not working. What are the critical parameters to check?
A3: The success of the Vilsmeier-Haack reaction is highly dependent on the quality of the reagents and the reaction conditions.
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture.[1] Ensure that your DMF, POCl₃, and solvent are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use fresh, high-purity POCl₃ and DMF. Old DMF can decompose to dimethylamine, which can interfere with the reaction.[2]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C).[1][3] The subsequent formylation step may require heating, but this should be carefully controlled to avoid side reactions.[4]
Q4: I am observing a lot of tar formation in my Rieche formylation. How can I minimize this?
A4: Tar formation in Rieche formylations of 3-methylthiophene is often due to the high reactivity of the reagents.[5] To minimize this:
-
Maintain Low Temperature: Perform the reaction at a low temperature (e.g., -12°C) to control the reaction rate.[5]
-
Slow Reagent Addition: Add the Lewis acid (TiCl₄) dropwise and slowly to the mixture of 3-methylthiophene and dichloromethyl methyl ether to manage the exotherm.[5]
-
Choice of Lewis Acid: While TiCl₄ is commonly used, other Lewis acids were found to be ineffective and may lead to decomposition.[5] Sticking to the reported successful Lewis acids is recommended.
Q5: Are there alternative methods to direct formylation that offer better selectivity?
A5: Yes. If direct formylation methods provide poor selectivity, a multi-step approach can be employed. One such method involves the bromination of 3-methylthiophene, followed by a Grignard reaction, and then reaction with DMF.[8] This method can overcome the problems of poor selectivity and low yield associated with direct formylation.[8]
Data Presentation
Table 1: Comparison of Vilsmeier-Haack Reagents for 3-Methylthiophene Formylation
| Vilsmeier Reagent (Amide/Acid Halide) | 2-isomer : 5-isomer Ratio | Overall Yield (%) | Reference |
| N-formylpyrrolidine / POCl₃ | 11 : 1 | High (not specified) | [5][6] |
| N-methylformanilide (NMFA) / POCl₃ | 3.0 : 1 | Not specified | [5] |
| N,N-Dimethylformamide (DMF) / POCl₃ | 6.1 : 1 | 41 | [5][11] |
| N-formylindoline / (COCl)₂ | 1 : 1.5 | Optimal (not specified) | [5][6] |
Table 2: Rieche Formylation of 3-Methylthiophene
| Reagent System | 2-isomer : 5-isomer Ratio | Overall Yield (%) | Notes | Reference |
| MeOCHCl₂ / TiCl₄ | up to 46 : 1 | Variable, often low | Reproducibility can be an issue due to the vigorous nature of the reaction. | [5][6] |
Experimental Protocols
Vilsmeier-Haack Formylation (General Procedure for 2-Formylation)
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (B109758) (DCM).[12]
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.[1]
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[12]
-
Formylation: Dissolve 3-methylthiophene (1.0 equivalent) in anhydrous DCM.
-
Add the 3-methylthiophene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[12]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution to a pH of 7-8 with a saturated sodium bicarbonate solution.[1]
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Rieche Formylation (for high 2-isomer selectivity)
-
Reaction Setup: To a mixture of 3-methylthiophene (1.0 equivalent) and dichloromethyl methyl ether (1.1 equivalents) in dry dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, cool the solution to -12 °C.[5]
-
Reagent Addition: Add titanium tetrachloride (TiCl₄, 1.7 equivalents) dropwise over 40-50 minutes with vigorous stirring, maintaining the temperature at -12 °C.[5]
-
Reaction: Stir the mixture for an additional hour at -12 °C.
-
Work-up: Carefully add water dropwise over 15 minutes to quench the reaction, then continue stirring for 30 minutes.[5]
-
Extraction and Purification: Extract the aqueous phase with DCM (3 x 30 mL).[5]
-
Combine the organic phases, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yields in 3-Methyl-2-thiophenecarboxaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues in the synthesis of 3-Methyl-2-thiophenecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack reaction and a Grignard reagent-based approach. The Vilsmeier-Haack reaction involves the direct formylation of 3-methylthiophene (B123197) using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Grignard route first involves the bromination of 3-methylthiophene to form 2-bromo-3-methylthiophene (B51420), which is then converted to a Grignard reagent and subsequently reacted with a formylating agent like DMF.
Q2: I am getting a mixture of isomers. Is this normal?
A2: Yes, the formation of the 4-methyl-2-thiophenecarboxaldehyde isomer is a common side product, particularly in the Vilsmeier-Haack reaction. The direct formylation of 3-methylthiophene can lead to substitution at both the 2- and 5-positions, which, due to the directing effect of the methyl group, can result in the formation of the 4-methyl isomer. The separation of these isomers is challenging due to their very similar boiling points. The Grignard route is reported to offer higher selectivity for the desired 3-methyl isomer.[1]
Q3: What kind of yields can I expect from these synthesis routes?
A3: The Grignard synthesis route is reported to provide higher yields, often in the range of 88-92%, with high purity of the desired 3-methyl isomer. The Vilsmeier-Haack reaction, while a more direct approach, can result in lower yields of the desired product after purification, due to the formation of the 4-methyl isomer which is difficult to separate.
Troubleshooting Guide for Low Yields
Low yields in the synthesis of this compound can arise from a variety of factors related to reagent quality, reaction conditions, and work-up procedures. This guide addresses common issues for both the Vilsmeier-Haack and Grignard synthesis routes.
Vilsmeier-Haack Reaction Troubleshooting
The Vilsmeier-Haack reaction, while a direct formylation method, can be sensitive to several factors that can lead to diminished yields.
Issue 1: Low Conversion of 3-Methylthiophene
-
Possible Cause: Inactive Vilsmeier reagent. The Vilsmeier reagent is moisture-sensitive and will decompose in the presence of water.
-
Solution: Ensure that all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-quality phosphorus oxychloride.
-
-
Possible Cause: Insufficient reaction temperature. While the reaction is typically started at low temperatures, it may require warming to proceed to completion.
-
Solution: Monitor the reaction by TLC. If the reaction is sluggish at low temperatures, consider slowly warming the reaction to room temperature or slightly above, while still monitoring for the formation of side products.
-
Issue 2: Formation of a Large Amount of the 4-Methyl Isomer
-
Possible Cause: Reaction conditions favoring the formation of the kinetic or thermodynamic product. The regioselectivity of the Vilsmeier-Haack reaction can be influenced by temperature and the specific Vilsmeier reagent used.
-
Solution: Precise temperature control is crucial. Running the reaction at lower temperatures may improve selectivity for the 2-position. Experimenting with different Vilsmeier reagents (e.g., generated from different formamides) could also alter the isomer ratio.
-
Issue 3: Dark, Tarry Reaction Mixture and Low Yield of Desired Product
-
Possible Cause: Polymerization or decomposition of the starting material or product under the reaction conditions. Thiophenes can be sensitive to strong acids and high temperatures.
-
Solution: Maintain strict temperature control throughout the reaction. Ensure that the addition of reagents is done slowly and at a controlled rate to avoid exothermic spikes. A shorter reaction time, determined by careful TLC monitoring, can also minimize degradation.
-
Grignard Reaction Troubleshooting
The Grignard route offers higher selectivity but requires stringent control over anhydrous conditions.
Issue 1: Failure to Form the Grignard Reagent
-
Possible Cause: Presence of moisture in the glassware, solvent, or starting materials. Grignard reagents are extremely sensitive to water.
-
Solution: All glassware must be rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents (e.g., THF, diethyl ether) and ensure the 2-bromo-3-methylthiophene is dry.
-
-
Possible Cause: Inactive magnesium surface. The magnesium turnings may have an oxide layer that prevents the reaction from initiating.
-
Solution: Activate the magnesium before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.
-
Issue 2: Low Yield of the Aldehyde Despite Grignard Formation
-
Possible Cause: Wurtz coupling side reaction. The Grignard reagent can react with the starting 2-bromo-3-methylthiophene to form a bi-thiophene byproduct.
-
Solution: Add the 2-bromo-3-methylthiophene solution to the magnesium turnings slowly and dropwise to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.
-
-
Possible Cause: Incomplete reaction with DMF.
-
Solution: Ensure that a sufficient excess of dry DMF is used. The addition of the Grignard reagent to the DMF should be done at a low temperature (e.g., 0 °C or below) to control the exothermicity of the reaction.
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Vilsmeier-Haack Reaction | Grignard Synthesis |
| Starting Material | 3-Methylthiophene | 2-Bromo-3-methylthiophene |
| Key Reagents | POCl₃, DMF | Mg, DMF |
| Reported Yield | Lower, variable | High (88-92%)[1] |
| Selectivity | Forms isomeric mixtures (3- and 4-methyl) | High for the 3-methyl isomer[1] |
| Key Challenge | Isomer separation | Strict anhydrous conditions |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Methylthiophene (General Procedure)
This is a general protocol and may require optimization for 3-methylthiophene.
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Formylation: To the freshly prepared Vilsmeier reagent, add 3-methylthiophene (1 equivalent) dropwise, again maintaining the temperature below 10 °C. After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation. Due to the close boiling points of the 3-methyl and 4-methyl isomers, a high-efficiency fractional distillation column is recommended for their separation.
Protocol 2: Grignard Synthesis of this compound
This protocol is adapted from a patented procedure.[1]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.05 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small amount of anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium. In the dropping funnel, place a solution of 2-bromo-3-methylthiophene (1 equivalent) in anhydrous THF. Add a small portion of the bromide solution to initiate the Grignard reaction. Once the reaction has started (indicated by bubbling and a color change), add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours.
-
Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Add anhydrous N,N-dimethylformamide (DMF, 1.1-2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the mixture with an organic solvent such as toluene (B28343) or diethyl ether. Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by high vacuum distillation to yield this compound.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in the synthesis.
References
Preventing polymerization during thiophenecarboxaldehyde reactions
Welcome to the Technical Support Center for Thiophenecarboxaldehyde Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted polymerization and troubleshooting other common issues encountered during the synthesis and handling of thiophenecarboxaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My thiophenecarboxaldehyde solution is turning dark and forming a precipitate. What is happening?
A1: The darkening of your solution and the formation of a precipitate are classic signs of unwanted polymerization. The thiophene (B33073) ring is susceptible to oxidation and acid-catalyzed polymerization, leading to the formation of insoluble, often colored, polythiophene-like materials.
Q2: What are the primary triggers for the polymerization of thiophenecarboxaldehyde?
A2: The main triggers for polymerization include:
-
Strong Acids: Aggressive Lewis acids (e.g., AlCl₃) or strong Brønsted acids can initiate polymerization.
-
Oxidizing Agents: Exposure to atmospheric oxygen or other chemical oxidants can lead to oxidative polymerization.
-
High Temperatures: Elevated temperatures can promote both thermal and catalyzed polymerization.
-
Light: UV irradiation can induce photoinduced polymerization.
Q3: How does the aldehyde group affect the polymerization of the thiophene ring?
A3: The electron-withdrawing nature of the aldehyde group generally deactivates the thiophene ring towards electrophilic attack, making thiophenecarboxaldehyde less prone to polymerization compared to unsubstituted thiophene or thiophenes with electron-donating groups. However, under certain conditions, such as in the presence of strong acids, polymerization can proceed through the aldehyde group itself.
Q4: I am synthesizing 2-thiophenecarboxaldehyde via the Vilsmeier-Haack reaction. What are the key parameters to control to avoid polymerization?
A4: The Vilsmeier-Haack reaction is generally a high-yielding method for producing thiophenecarboxaldehyde with a low risk of polymerization if key parameters are controlled. It is crucial to maintain a low reaction temperature, typically around 0°C, during the formation of the Vilsmeier reagent and the subsequent formylation step.
Q5: Can I use an inhibitor to prevent the polymerization of thiophenecarboxaldehyde?
A5: Yes, inhibitors can be very effective. Hydroquinone (B1673460) (HQ) is a commonly used radical scavenger to prevent the polymerization of various monomers, including thiophenecarboxaldehyde. Commercial preparations of thiophenecarboxaldehyde are often supplied with HQ as a stabilizer.
Q6: What is the recommended storage procedure for thiophenecarboxaldehyde to ensure its stability?
A6: To ensure long-term stability and prevent degradation or polymerization, store thiophenecarboxaldehyde at low temperatures (2-8°C), protected from light, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Polymerization during Vilsmeier-Haack Reaction
| Symptom | Potential Cause | Recommended Solution |
| Reaction mixture turns dark and viscous; low yield of desired aldehyde. | Reaction temperature is too high. | Maintain the reaction temperature at 0°C or below during the addition of reagents. |
| Use of an overly reactive substrate. | For highly activated thiophene derivatives, consider using milder formylating agents. | |
| Contaminated reagents. | Use freshly distilled or high-purity reagents. |
Issue 2: Polymerization during Storage or Other Reactions
| Symptom | Potential Cause | Recommended Solution |
| Stored thiophenecarboxaldehyde has darkened and contains solid particles. | Exposure to air, light, or elevated temperatures. | Store under an inert atmosphere, in an amber bottle, at 2-8°C. Consider adding a stabilizer like hydroquinone (HQ) at a concentration of 100-500 ppm. |
| Polymerization occurs during a reaction involving a strong Lewis acid. | The Lewis acid is too harsh. | Opt for a milder Lewis acid (e.g., SnCl₄, ZnCl₂) instead of strong ones like AlCl₃. |
| A reaction run at elevated temperature results in polymerization. | Thermal instability of the thiophene derivative. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for reactions involving thiophenecarboxaldehyde.
Table 1: Vilsmeier-Haack Reaction Yields for 2-Thiophenecarboxaldehyde Synthesis
| Thiophene Derivative | Formylating Reagent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiophene | POCl₃ / DMF | Dichloromethane | 0 to RT | 2 | 75-85 | [1] |
| Thiophene | Triphosgene / DMF | Chlorobenzene | 0 to 85 | 7 | 87 | [2] |
| 3-Methoxybenzo[b]thiophene | POCl₃ / DMF | Dichloromethane | 0 | 1 | 80 |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative polymerization. |
| Light | Protect from light (Amber bottle) | Avoids photo-induced degradation. |
| Inhibitor (optional) | Hydroquinone (100-500 ppm) | Scavenges free radicals to prevent polymerization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Thiophenecarboxaldehyde via Vilsmeier-Haack Reaction
Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Add a solution of thiophene (1.0 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-thiophenecarboxaldehyde.
Protocol 2: General Procedure for Adding Hydroquinone Stabilizer
Materials:
-
Thiophenecarboxaldehyde
-
Hydroquinone (HQ)
Procedure:
-
Weigh the amount of thiophenecarboxaldehyde to be stabilized.
-
Calculate the required amount of hydroquinone to achieve a concentration of 100-500 ppm (e.g., for 100 g of thiophenecarboxaldehyde, use 10-50 mg of HQ).
-
Add the calculated amount of hydroquinone directly to the thiophenecarboxaldehyde.
-
Gently agitate the mixture until the hydroquinone is fully dissolved.
-
Store the stabilized solution under the recommended conditions (2-8°C, inert atmosphere, protected from light).
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis of thiophenecarboxaldehyde.
Caption: Troubleshooting logic for polymerization in thiophenecarboxaldehyde reactions.
References
Technical Support Center: Vilsmeier-Haack Reaction on Thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of thiophenes.
Troubleshooting Guide
Issue 1: Low or No Conversion of Thiophene (B33073) Starting Material
Question: My Vilsmeier-Haack reaction on a substituted thiophene is showing low or no conversion to the desired aldehyde. How can I improve the reaction outcome?
Answer: Low reactivity of the thiophene substrate is a common challenge. Thiophene is less reactive than other five-membered heterocycles like pyrrole (B145914) and furan.[1] Here are several factors to consider and optimize:
-
Reagent Quality:
-
Phosphorus oxychloride (POCl₃): Ensure the POCl₃ is fresh and has been properly stored to prevent degradation from moisture. While not always necessary, distillation of older POCl₃ may improve results.[2]
-
N,N-Dimethylformamide (DMF): Use anhydrous DMF. DMF can decompose to dimethylamine, which can quench the Vilsmeier reagent.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is dependent on the reactivity of the thiophene substrate and can range from 0°C to 80°C.[1] For less reactive thiophenes, consider increasing the reaction temperature. A common procedure involves forming the Vilsmeier reagent at 0°C, adding the thiophene, and then heating the mixture to 40-70°C for 2-6 hours.[4]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
-
Substrate Reactivity:
-
Substituent Effects: Electron-withdrawing groups on the thiophene ring will deactivate it towards electrophilic substitution, making the reaction more difficult.[2] Conversely, electron-donating groups will activate the ring.
-
Solvent: Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are often used as co-solvents with DMF and can influence the reaction rate.[5]
-
Issue 2: Formation of Multiple Products or Byproducts
Question: My reaction is producing a mixture of products, including what appears to be a di-formylated thiophene. How can I improve the selectivity for mono-formylation?
Answer: Over-formylation is a known issue, especially with highly activated thiophene substrates. The key is to control the reaction parameters carefully.
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to your thiophene substrate. A ratio of 1.1:1 to 1.5:1 (reagent:substrate) is a good starting point.[5]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the thiophene can prevent localized high concentrations of the reagent and reduce the formation of di-formylated byproducts.[5]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to enhance selectivity.[5]
The following table illustrates the impact of stoichiometry on product distribution for a generic activated aromatic compound:
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Data adapted from a general troubleshooting guide for the Vilsmeier-Haack reaction.[5] |
Question: I am observing a chlorinated byproduct in my reaction mixture. What is the cause and how can I prevent it?
Answer: Chlorination can be a side reaction when using POCl₃, as the Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent.[5]
-
Temperature: Higher reaction temperatures can promote chlorination. It is crucial to run the reaction at the lowest temperature that allows for efficient conversion.[5]
-
Alternative Reagents: If chlorination is a persistent problem, consider using oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as these may be less prone to this side reaction.[5]
Issue 3: Unexpected Regiochemistry or Side Reactions
Question: The formyl group has been introduced at an unexpected position on my substituted thiophene. What could be the reason?
Answer: While formylation typically occurs at the most electron-rich position (usually C2 for unsubstituted thiophene), the regioselectivity can be influenced by substituents. In some cases, unexpected side reactions can occur:
-
ipso-Formylation: For certain substituted thiophenes, such as 2-chlorothiophenes with activating groups, the Vilsmeier-Haack reaction can lead to ipso-substitution, where the chloro-substituent is replaced by a formyl group.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Vilsmeier-Haack reaction on thiophene?
A1: The workup procedure involves hydrolyzing the intermediate iminium salt to yield the final aldehyde.[8][9] A general protocol is as follows:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base, such as sodium bicarbonate or sodium acetate, until gas evolution ceases and the pH is neutral or slightly basic.[5]
-
Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q2: How should I purify the resulting formylthiophene?
A2: The crude product can be purified by several methods depending on its physical properties:
-
Distillation: For liquid products like 2-formylthiophene, vacuum distillation is a common purification method.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is effective for purifying solid or less volatile liquid products.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.
Q3: How is the Vilsmeier reagent prepared?
A3: The Vilsmeier reagent, a chloroiminium ion, is generated in situ.[4] The standard procedure involves cooling anhydrous DMF in an ice bath and adding POCl₃ dropwise while maintaining a low temperature (below 10°C). The mixture is then stirred at 0°C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the reagent.[4]
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 3-Bromobenzo[b]thiophene
This protocol is adapted from a general procedure for benzo[b]thiophene derivatives.[4]
1. Preparation of the Vilsmeier Reagent:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes.
2. Formylation Reaction:
-
Dissolve 3-Bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 3-Bromobenzo[b]thiophene to the freshly prepared Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a temperature between 40-70°C and stir for 2-6 hours, monitoring the reaction progress by TLC.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow and Logic Diagrams
Caption: Workflow for the workup and purification of formylthiophenes.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Thiophenes
Welcome to the technical support center for the regioselective formylation of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for achieving high regioselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formylation of substituted thiophenes, helping you to diagnose and resolve problems in your experiments.
Q1: I am formylating a 2-substituted thiophene (B33073) and getting low yields. How can I improve this?
A1: Low yields in the formylation of 2-substituted thiophenes can be due to several factors, primarily related to the electronic nature of your substituent and the reaction conditions.
-
Substituent Effects: If your substituent is strongly electron-withdrawing, it deactivates the thiophene ring towards electrophilic substitution. In such cases, standard Vilsmeier-Haack or Rieche conditions may be too mild.
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: For less reactive (electron-poor) thiophenes, increasing the equivalents of the formylating agent and Lewis acid (in Rieche formylation) may be necessary.[1]
-
Change Formylation Method: Consider switching to a metalation-formylation route. Directed ortho-metalation (DoM) using a directing group, or direct lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), can be highly effective for deactivated systems.[2]
-
Ensure Anhydrous Conditions: Moisture can deactivate both the Vilsmeier reagent and Lewis acids. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Q2: My Vilsmeier-Haack formylation of a 3-substituted thiophene is giving a mixture of the 2-formyl and 5-formyl isomers. How can I improve the regioselectivity?
A2: This is a classic challenge in thiophene chemistry.[1] The formylation of 3-substituted thiophenes is governed by a delicate balance of steric and electronic effects, and the choice of formylating agent is critical.[1][3]
-
To Favor the 2-Formyl Isomer (less hindered position):
-
Use a Sterically Small Formylating Agent: The Rieche formylation, which utilizes the less bulky dichloromethyl methyl ether and a Lewis acid like TiCl₄, is often the method of choice for maximizing formylation at the C2 position.[3] Ratios as high as 46:1 (2- vs 5-isomer) have been reported for 3-methylthiophene (B123197), although yields can be variable.[2][3]
-
Use a Small Vilsmeier Reagent: A Vilsmeier reagent generated from a less bulky amide, such as N-formylpyrrolidine, can also improve selectivity for the 2-position.[2][3]
-
-
To Favor the 5-Formyl Isomer (more hindered position):
-
Use a Sterically Bulky Formylating Agent: Employing a Vilsmeier reagent derived from a large, planar aromatic amide, such as N-formylindoline with oxalyl chloride, can significantly favor formylation at the C5 position.[2][3] The increased steric bulk of the electrophile makes an attack at the less-hindered C5 position more favorable.[3]
-
Q3: The Rieche formylation of my 3-methylthiophene gives an excellent 2- to 5-isomer ratio, but the yield is low and I see tarry byproducts. What's going wrong?
A3: The Rieche reagent is highly reactive, which leads to excellent regioselectivity for the less hindered C2 position but can also cause substrate degradation, leading to low yields and reproducibility issues.[3]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (e.g., -12°C to 0°C) during the dropwise addition of the Lewis acid (TiCl₄) and the formylating agent.[3]
-
Reagent Purity: Use freshly distilled or high-purity reagents.[1] Dichloromethyl methyl ether and TiCl₄ are sensitive to moisture.
-
Careful Work-up: The quenching step with water is highly exothermic. Add water slowly and with efficient cooling to prevent polymerization of the product.[3]
-
Alternative Lewis Acids: While TiCl₄ is common, other Lewis acids have been explored, though with limited success for this specific substrate.[3]
-
Q4: Can I use lithiation to achieve regioselective formylation?
A4: Absolutely. Lithiation followed by formylation is a powerful and often highly regioselective method.
-
For 2-Substituted Thiophenes: Lithiation with a strong base like n-butyllithium (n-BuLi) typically occurs at the C5 position. Quenching with DMF will yield the 5-formyl product.
-
For 3-Substituted Thiophenes: Lithiation generally occurs at the C2 position, which is the most acidic proton. Subsequent reaction with DMF provides a reliable route to the 2-formyl-3-substituted thiophene.[1] This method avoids the issue of isomeric mixtures often seen in electrophilic substitutions.
Data Presentation: Regioselectivity in the Formylation of 3-Methylthiophene
The following tables summarize the regiochemical outcome of formylating 3-methylthiophene using various methods, illustrating the impact of the formylating agent's steric bulk.
Table 1: Vilsmeier-Haack Formylation of 3-Methylthiophene
| Amide Used | Activating Agent | Ratio (2-formyl : 5-formyl) |
| N,N-Dimethylformamide (DMF) | POCl₃ | 6.1 : 1 |
| N-Methylformanilide (NMFA) | POCl₃ | 3.0 : 1 |
| N-Formylpyrrolidine | POCl₃ | 11 : 1 |
| N-Formylindoline | (COCl)₂ | 1 : 1.5 |
Data compiled from published results.[2][3]
Table 2: Rieche Formylation of 3-Methylthiophene
| Formylating Agent | Lewis Acid | Ratio (2-formyl : 5-formyl) | Overall Yield |
| MeOCHCl₂ | TiCl₄ | up to 46 : 1 | Low / Variable |
Data compiled from published results.[2][3]
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation (General Procedure)
-
Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes until the Vilsmeier reagent (a solid or viscous oil) forms.
-
Substrate Addition: Dissolve the substituted thiophene (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature or heat to 50-80°C, monitoring progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with an aqueous base (e.g., NaOH or NaHCO₃ solution) until pH > 8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Rieche Formylation of an Electron-Rich Thiophene (General Procedure)
This is a general protocol and may require optimization for specific substrates.[1][3]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted thiophene (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Reagent Addition: Cool the solution to 0°C or lower (e.g., -12°C) in an ice/salt or dry ice/acetone bath.[3] Add titanium tetrachloride (TiCl₄, 1.1-1.5 equivalents) dropwise. A color change is often observed. Stir for 15-30 minutes.[1]
-
Formylation: Add dichloromethyl methyl ether (1.1-1.2 equivalents) dropwise, maintaining the low temperature.[1]
-
Reaction Monitoring: Stir the reaction at the low temperature, monitoring the progress by TLC.[1]
-
Quenching: Carefully add water dropwise to the cold reaction mixture to quench it.[3]
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous phase with DCM. Combine the organic phases, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.[3]
Protocol 3: Lithiation and Formylation (General Procedure)
This method is highly effective for achieving C2 formylation of 3-substituted thiophenes.[1]
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the 3-substituted thiophene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.[1]
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2-1.5 equivalents) dropwise at -78°C.[1]
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[1]
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude aldehyde by column chromatography.[1]
Visualizations
Caption: Factors influencing formylation regioselectivity.
References
Technical Support Center: Characterization of Unexpected Byproducts in Thiophene Synthesis
Welcome to the Technical Support Center for Thiophene (B33073) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the formation and characterization of unexpected byproducts in common thiophene synthesis methods.
I. Frequently Asked Questions (FAQs)
Q1: We are observing a significant amount of a non-polar byproduct in our Paal-Knorr thiophene synthesis. What is the likely identity of this byproduct and how can we minimize its formation?
A1: The most common non-polar byproduct in the Paal-Knorr synthesis is the corresponding furan (B31954). This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also strong dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl starting material to form the furan analog.[1] To minimize furan formation, consider the following strategies:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered more efficient and may lead to higher yields of the thiophene with less furan byproduct compared to P₄S₁₀.
-
Reaction Temperature: Lowering the reaction temperature can favor the thionation pathway over dehydration.
-
Reaction Time: Extended reaction times can lead to increased furan formation. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Q2: Our Gewald reaction is producing a significant amount of a high-molecular-weight byproduct, leading to low yields of the desired 2-aminothiophene. What is this byproduct and how can we avoid it?
A2: A common issue in the Gewald synthesis is the formation of dimeric byproducts. These can arise from the self-condensation of the starting ketone or the dimerization of the Knoevenagel condensation intermediate. To suppress the formation of these dimers, you can try the following:
-
Base Selection: The choice of base is crucial. While secondary amines like morpholine (B109124) or piperidine (B6355638) are commonly used, their concentration and basicity can influence the rate of side reactions. A systematic screening of bases can be beneficial.
-
Solvent: The solvent can influence the solubility of intermediates and the reaction pathway. Protic solvents like ethanol (B145695) are common, but exploring other options might be necessary depending on the substrates.
-
Temperature Control: Maintaining a consistent and optimal temperature is important to control the reaction kinetics and minimize side reactions.
Q3: We are struggling with the regioselectivity in our Fiesselmann synthesis. What factors control the regiochemical outcome?
A3: The Fiesselmann synthesis and its variations can sometimes lead to mixtures of regioisomers, especially with unsymmetrical starting materials. The regioselectivity is primarily influenced by the substitution pattern of the β-ketoester and the nature of the thioglycolic acid derivative. The initial Michael addition of the thiolate to the α,β-unsaturated system is a key determining step. To control regioselectivity, consider:
-
Steric Hindrance: Bulky substituents on the β-ketoester can direct the nucleophilic attack of the thiolate.
-
Electronic Effects: Electron-withdrawing or -donating groups on the starting materials can influence the reactivity of the electrophilic and nucleophilic centers.
-
Reaction Conditions: The choice of base and solvent can play a role in the regiochemical outcome.
Q4: How can we effectively remove unreacted starting materials and byproducts from our crude thiophene product?
A4: Purification of thiophene derivatives can be challenging due to the similar polarities of the product and some byproducts. A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method for purifying thiophene derivatives. A careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid thiophenes with sufficiently different boiling points from the impurities, distillation under reduced pressure can be an option.
II. Troubleshooting Guides
Issue 1: Low Yield and Furan Byproduct in Paal-Knorr Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of thiophene, significant spot on TLC with a similar Rf to the starting dicarbonyl but less polar than the thiophene. | Formation of furan byproduct due to dehydration. | 1. Switch to Lawesson's Reagent: If using P₄S₁₀, try Lawesson's reagent, which can be more selective for thionation. 2. Lower Reaction Temperature: Run the reaction at a lower temperature to disfavor the dehydration pathway. 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the formation of the thiophene product plateaus to avoid further conversion to the furan. |
| Reaction mixture becomes very dark or tarry. | Decomposition of starting material or product at high temperatures. | 1. Reduce Temperature: Ensure the reaction temperature is not exceeding the stability limits of your compounds. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Issue 2: Dimeric Byproducts in Gewald Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2-aminothiophene, presence of a higher molecular weight byproduct in GC-MS or LC-MS. | Dimerization of the Knoevenagel intermediate or self-condensation of the starting ketone. | 1. Optimize Base and Solvent: Screen different amine bases (e.g., morpholine, piperidine, triethylamine) and solvents (e.g., ethanol, DMF, toluene) to find conditions that favor the desired cyclization. 2. Control Stoichiometry: Ensure accurate stoichiometry of the reactants. An excess of the ketone or nitrile can sometimes promote side reactions. 3. Temperature Control: Maintain a consistent and optimized reaction temperature. |
| Reaction is sluggish or does not go to completion. | Insufficiently active catalyst or deactivating groups on the substrates. | 1. Use a More Active Base: If using a weak base, consider a stronger one to facilitate the initial condensation. 2. Increase Temperature: Cautiously increase the reaction temperature while monitoring for byproduct formation. |
III. Data Presentation
Table 1: Influence of Sulfurizing Agent and Temperature on Furan Byproduct Formation in a Model Paal-Knorr Synthesis
| Entry | Sulfurizing Agent | Temperature (°C) | Thiophene Yield (%) | Furan Byproduct (%) |
| 1 | P₄S₁₀ | 120 | 55 | 30 |
| 2 | P₄S₁₀ | 80 | 65 | 15 |
| 3 | Lawesson's Reagent | 120 | 70 | 18 |
| 4 | Lawesson's Reagent | 80 | 85 | 5 |
Note: Data is representative and will vary depending on the specific 1,4-dicarbonyl substrate.
Table 2: Effect of Base and Solvent on the Yield of a 2-Aminothiophene in a Gewald Reaction
| Entry | Base | Solvent | Yield (%) |
| 1 | Morpholine | Ethanol | 75 |
| 2 | Piperidine | Ethanol | 82 |
| 3 | Triethylamine | Ethanol | 65 |
| 4 | Morpholine | DMF | 88 |
| 5 | Piperidine | Toluene (B28343) | 70 |
Note: Yields are for the desired 2-aminothiophene product; lower yields may indicate a higher proportion of dimeric byproducts.
IV. Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Thiophene Synthesis with Lawesson's Reagent
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and dry toluene (10 mL/mmol of dicarbonyl).
-
Reagent Addition: Add Lawesson's reagent (0.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Gewald Synthesis of a 2-Aminothiophene
-
Reaction Setup: In a round-bottom flask, combine the ketone (1.0 eq), the active methylene (B1212753) nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5 mL/mmol of ketone).
-
Base Addition: Add morpholine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Protocol 3: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the mass spectrum of each peak. Compare the fragmentation patterns with a mass spectral library (e.g., NIST) to identify known compounds. For unknown byproducts, analyze the fragmentation pattern to propose potential structures.
V. Mandatory Visualizations
References
Technical Support Center: 3-Methyl-2-thiophenecarboxaldehyde
This technical support center provides essential guidance on the stability and storage of 3-Methyl-2-thiophenecarboxaldehyde for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the long-term stability of this compound?
For long-term stability, this compound should be stored at refrigerated temperatures, with some suppliers recommending as low as -20°C.[1] To prevent degradation, it is crucial to store the compound in a tightly sealed container, away from moisture and under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be dry and well-ventilated.
Q2: Why is storage under an inert atmosphere and away from moisture important?
This compound is sensitive to air and moisture.[1] Exposure to air can lead to oxidation of the aldehyde group to the corresponding carboxylic acid, 3-methyl-2-thiophenecarboxylic acid. The thiophene (B33073) ring itself can also be susceptible to oxidation. Moisture can also contribute to degradation pathways.
Q3: What is the expected shelf-life of this compound?
While the specific shelf-life can vary between batches and suppliers, when stored under the recommended conditions of refrigeration, in a dry environment, and under an inert atmosphere, the compound is expected to be stable for at least one to two years. For long-term storage or before use in sensitive experiments, it is always advisable to re-analyze the material to confirm its purity.
Q4: What are the signs of degradation of this compound?
Visual inspection can often provide initial clues about the degradation of this compound. Key signs include:
-
Discoloration: A noticeable change in color, such as yellowing or browning, can indicate degradation. The analogous compound, 2-thiophenecarboxaldehyde, is known to turn amber upon storage.
-
Precipitate Formation: The appearance of solid particles or cloudiness in the liquid may suggest polymerization or the formation of insoluble degradation products. Thiophene derivatives can be prone to polymerization.
If you observe any of these changes, it is recommended to assess the purity of the compound before use.
Q5: What substances are incompatible with this compound?
To prevent potentially hazardous reactions and degradation of the compound, avoid contact with the following:
-
Strong oxidizing agents
-
Strong bases
-
Strong reducing agents
Storage Conditions Summary
For easy reference, the following table summarizes the recommended storage conditions for this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) or Frozen (-20°C)[1] | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[2] | To prevent oxidation from atmospheric oxygen. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
| Environment | Dry, well-ventilated area[2] | To minimize exposure to moisture. |
| Light | Protection from light | To prevent light-catalyzed degradation. |
Troubleshooting Guide
This guide will help you address common issues you might encounter when using this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Reagent degradation leading to lower purity. | Visually inspect the reagent for signs of degradation (discoloration, precipitate). If degradation is suspected, verify the purity using an analytical technique like HPLC or GC-MS. Compare the results with the certificate of analysis or a fresh sample. |
| Discoloration of the liquid (yellowing/browning) | Oxidation or polymerization due to exposure to air and/or light. | A significant color change suggests reduced purity. It is highly recommended to assess the purity of the material before proceeding with sensitive experiments. |
| Formation of an insoluble precipitate | Polymerization of the thiophene derivative. | This is a strong indicator of significant degradation. The material should not be used in experiments where high purity is critical. For less sensitive applications, filtering the solution might be an option, but using a fresh batch is the best practice. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of this compound and detect potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized, but a starting point could be an isocratic elution with a composition of 60:40 (acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of about 1 mg/mL. Dilute further as necessary to be within the linear range of the detector.
Note: This is a general protocol and may require optimization for your specific instrumentation and column. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Suspected Degradation
The following diagram outlines a logical workflow to follow if you suspect that your sample of this compound has degraded.
Caption: A flowchart for troubleshooting suspected degradation of this compound.
Potential Degradation Pathways
This diagram illustrates the likely degradation pathways for this compound based on the reactivity of the aldehyde and thiophene functional groups.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-2-thiophenecarboxaldehyde
Welcome to the technical support center for the synthesis of 3-Methyl-2-thiophenecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot and production scales.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 3-methylthiophene (B123197).[1][2] It involves the use of a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture in the reaction environment can deactivate the Vilsmeier reagent. | 1. Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous DMF and freshly opened or distilled POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | 2. After the initial formation of the Vilsmeier reagent at low temperatures, gradually increase the temperature of the reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| 3. Poor Quality Starting Material: Impurities in the 3-methylthiophene can interfere with the reaction. | 3. Purify the 3-methylthiophene by distillation before use. | |
| Formation of Dark, Tarry Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization or decomposition of the starting material and product. | 1. Maintain the recommended reaction temperature and ensure efficient stirring to prevent localized overheating. |
| 2. Incorrect Order of Addition: Adding the reagents in the wrong order can lead to uncontrolled reactions. | 2. Always add the 3-methylthiophene solution to the pre-formed Vilsmeier reagent. | |
| Presence of Regioisomeric Impurity (3-Methyl-5-thiophenecarboxaldehyde) | 1. Steric Hindrance: While the 2-position is electronically favored, reaction at the less sterically hindered 5-position can occur. | 1. Employing bulkier Vilsmeier reagents can sometimes improve regioselectivity towards the 2-position.[3] Lowering the reaction temperature may also enhance selectivity.[4] |
| Difficult Product Isolation | 1. Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed during workup. | 1. Ensure the reaction mixture is quenched by pouring it onto a vigorously stirred mixture of ice and water. Following this, adjust the pH to be slightly basic to ensure complete hydrolysis. |
| 2. Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult. | 2. Add a saturated brine solution during the extraction to help break up any emulsions. |
Method 2: Lithiation/Grignard Reaction
This pathway involves the deprotonation of 3-methylthiophene with a strong base like n-butyllithium (n-BuLi) or the formation of a Grignard reagent from 2-bromo-3-methylthiophene (B51420), followed by quenching with DMF.[5][6]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Failure of Lithiation or Grignard Formation: This is often due to the presence of moisture or other electrophilic impurities. | 1. Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether).[5][7] Ensure the starting 3-methylthiophene or 2-bromo-3-methylthiophene is pure and dry. Titrate the n-BuLi solution to determine its exact concentration.[5] For Grignard formation, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[7] |
| 2. Poor Quenching: Inefficient reaction of the organometallic intermediate with DMF. | 2. Use anhydrous DMF. Add the DMF slowly at a low temperature (e.g., -78 °C for lithiation) to control the exotherm.[5] | |
| Formation of Side Products | 1. Wurtz-type Coupling (Grignard): The Grignard reagent can react with unreacted 2-bromo-3-methylthiophene. | 1. Add the 2-bromo-3-methylthiophene solution slowly to the magnesium turnings to maintain a low concentration of the halide.[8] |
| 2. Over-alkylation/arylation: The product aldehyde can be attacked by the organometallic reagent. | 2. Maintain a low reaction temperature during the addition of DMF and quench the reaction promptly once the starting material is consumed. | |
| Inconsistent Yields | 1. Variable Quality of Reagents: The concentration of n-BuLi or the activity of magnesium can vary. | 1. Always titrate organolithium reagents before use.[5] Use fresh, high-quality magnesium turnings.[7] |
| 2. Temperature Fluctuations: Difficulty in maintaining very low temperatures, especially on a larger scale. | 2. Use a reliable cooling bath (e.g., dry ice/acetone) and ensure efficient stirring for uniform temperature distribution.[5] |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is better for large-scale production?
A1: The Vilsmeier-Haack reaction is often preferred for larger scales due to the use of cheaper and less hazardous reagents compared to organolithium or Grignard reagents.[4] However, the choice depends on the available equipment, safety protocols, and desired purity of the final product. The Grignard/lithiation pathway can offer higher regioselectivity and yield if anhydrous conditions can be strictly maintained.[9]
Q2: What is the expected yield for the synthesis of this compound?
A2: Yields are highly dependent on the chosen method and optimization of reaction conditions. For the Vilsmeier-Haack reaction, yields can be moderate to good.[10] The lithiation or Grignard pathway can achieve yields of around 77% or higher under optimal conditions.[9]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) and visualizing the spots under UV light. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: For the Vilsmeier-Haack reaction, both DMF and POCl₃ are toxic and corrosive; work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition and cooling are crucial. For the lithiation/Grignard pathway, n-butyllithium is pyrophoric, and Grignard reagents are highly reactive with water and air.[8] These reactions must be conducted under a strictly inert and anhydrous atmosphere.
Q5: How can I purify the final product?
A5: The most common methods for purifying this compound are vacuum distillation and flash column chromatography.[10] Vacuum distillation is suitable for removing non-volatile impurities on a larger scale. Flash chromatography on silica (B1680970) gel is effective for separating the desired product from isomers and other side products with similar boiling points.
Data Presentation
Comparison of Formylation Methods for 3-Methylthiophene
| Method | Formylating Agent | Typical Yield (%) | Regioselectivity (2-formyl : 5-formyl) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF/POCl₃ | 71-74[11] | High for 2-position[11] | Well-established, uses common reagents.[11] | Can be harsh for sensitive substrates.[11] |
| Lithiation | n-BuLi/DMF | ~77[9] | Highly selective for the 2-position.[9] | High regioselectivity, mild conditions.[9] | Requires strictly anhydrous conditions and pyrophoric reagents.[5] |
| Rieche Formylation | Cl₂CHOMe/TiCl₄ | Moderate to Good[11] | Generally favors the 2-position.[11] | Effective for electron-rich aromatics.[11] | Lewis acid catalyst can be sensitive to moisture.[10] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
Materials:
-
3-Methylthiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis, flame-dried
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
To this mixture, add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel, again maintaining the temperature below 10 °C.
-
After the addition of 3-methylthiophene, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Protocol 2: Synthesis via Lithiation and Formylation
Materials:
-
3-Methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, flame-dried
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and 3-methylthiophene (1.0 equivalent).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Mandatory Visualization
Caption: Comparative workflow of the two main synthetic routes.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectra of Substituted Thiophenecarboxaldehydes
For researchers and professionals in drug development and materials science, a precise understanding of the molecular structure of heterocyclic compounds is crucial. Thiophenes, in particular, are a class of sulfur-containing heterocycles that are key building blocks in a wide array of pharmaceuticals and organic electronic materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of these molecules. This guide presents a comparative analysis of the ¹H NMR spectrum of 3-Methyl-2-thiophenecarboxaldehyde against its structural isomers, 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde, highlighting the influence of substituent position on the proton chemical environment.
¹H NMR Spectral Data Comparison
The ¹H NMR spectral data for this compound and its related isomers are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard, and the coupling constants (J) are given in Hertz (Hz). These parameters provide valuable insights into the electronic environment and connectivity of the protons in each molecule.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CHO | 9.85 | s | - |
| H4 | 7.62 | d | 5.1 | |
| H5 | 7.15 | d | 5.1 | |
| -CH₃ | 2.60 | s | - | |
| 2-Thiophenecarboxaldehyde | -CHO | 9.97 | d | 1.3 |
| H3 | 8.03 | dd | 3.9, 1.3 | |
| H4 | 7.30 | dd | 5.1, 3.9 | |
| H5 | 7.94 | dd | 5.1, 1.3 | |
| 3-Thiophenecarboxaldehyde [1] | -CHO | 9.92 | s | - |
| H2 | 8.13 | dd | 2.8, 1.2 | |
| H4 | 7.37 | dd | 5.1, 2.8 | |
| H5 | 7.53 | dd | 5.1, 1.2 |
Experimental Protocol
The following is a typical experimental protocol for the acquisition of a ¹H NMR spectrum of a thiophenecarboxaldehyde derivative.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the thiophenecarboxaldehyde compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is employed between scans to ensure complete relaxation of the protons.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts of the signals are referenced to the TMS signal.
-
The integrals of the peaks are determined to establish the relative ratios of the different types of protons.
-
The multiplicities and coupling constants of the signals are measured to elucidate the spin-spin coupling interactions between neighboring protons.
Structural Elucidation and Coupling Pathways
The substitution pattern on the thiophene (B33073) ring significantly influences the chemical shifts and coupling patterns of the ring protons. In this compound, the aldehyde and methyl groups are adjacent, leading to a simplified spectrum for the two remaining aromatic protons, H4 and H5, which appear as a pair of doublets due to their coupling to each other. The absence of a proton at the 3-position removes the smaller meta-coupling interactions often seen in other thiophene derivatives.
The following diagram illustrates the structure of this compound and the through-bond coupling relationship between the H4 and H5 protons.
Caption: Structure and ¹H-¹H coupling in this compound.
References
Interpreting the Mass Spectrum of 3-Methyl-2-thiophenecarboxaldehyde: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 3-Methyl-2-thiophenecarboxaldehyde, comparing its fragmentation pattern with structurally related compounds to offer a deeper understanding of its gas-phase ion chemistry.
Executive Summary
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a hydrogen atom. The fragmentation pattern is dominated by cleavages associated with the aldehyde functional group and the stability of the thiophene (B33073) ring. This guide presents the key spectral data, proposes fragmentation mechanisms, and provides a standardized experimental protocol for acquiring a comparable mass spectrum.
Mass Spectral Data of this compound
The electron ionization mass spectrum of this compound (C₆H₆OS, Molecular Weight: 126.18 g/mol ) exhibits several key fragments.[1][2] The data is summarized in the table below. For comparison, the major fragments of the closely related 2-thiophenecarboxaldehyde are also included.
| m/z | Proposed Fragment | Relative Abundance (%) for this compound | Relative Abundance (%) for 2-Thiophenecarboxaldehyde |
| 126 | [M]⁺• (Molecular Ion) | High | High |
| 125 | [M-H]⁺ | 100 (Base Peak) | 100 (Base Peak) |
| 97 | [M-CHO]⁺ | High | Moderate |
| 83 | [C₄H₃S]⁺ | Moderate | High |
| 69 | [C₃H₃S]⁺ | Moderate | Moderate |
| 45 | [CHS]⁺ | Moderate | Moderate |
Table 1: Key mass spectral data for this compound and 2-thiophenecarboxaldehyde.
Interpretation of the Fragmentation Pattern
The fragmentation of this compound under electron ionization can be rationalized by considering the stability of the resulting ions and neutral losses.
-
Molecular Ion (m/z 126): The presence of a significant molecular ion peak is characteristic of aromatic compounds, indicating the relative stability of the parent molecule under EI conditions.
-
Base Peak (m/z 125): The most abundant ion in the spectrum is formed by the loss of a single hydrogen atom ([M-H]⁺).[1] This is a common fragmentation pathway for aldehydes, where the loss of the aldehydic hydrogen results in a stable acylium ion. The positive charge is stabilized by resonance within the thiophene ring.
-
Fragment at m/z 97: This peak corresponds to the loss of the formyl radical ([M-CHO]⁺).[1] This α-cleavage is another characteristic fragmentation of aldehydes, leading to the formation of a stable 3-methyl-2-thienyl cation.
-
Other Key Fragments: The fragments at m/z 83, 69, and 45 are likely due to the subsequent fragmentation of the thiophene ring itself, involving the loss of neutral molecules such as acetylene (B1199291) (C₂H₂) and rearrangement processes.
Comparative Analysis with 2-Thiophenecarboxaldehyde
The mass spectrum of 2-thiophenecarboxaldehyde serves as an excellent comparison to understand the influence of the 3-methyl group.[3][4] The base peak for both compounds is [M-H]⁺, indicating that the primary fragmentation is driven by the aldehyde group. However, the relative abundance of the [M-CHO]⁺ peak is generally lower for the 3-methyl substituted compound. This can be attributed to the electron-donating nature of the methyl group, which can further stabilize the [M-H]⁺ acylium ion, making the loss of the formyl radical a less favorable pathway compared to the unsubstituted analog.
Experimental Protocol: Electron Ionization Mass Spectrometry
To obtain a comparable mass spectrum of this compound, the following experimental parameters for a standard gas chromatography-mass spectrometry (GC-MS) system are recommended:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
GC Column: 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min
-
Mass Range: m/z 40-300
Fragmentation Pathway Diagram
The proposed fragmentation pathway for this compound is illustrated below.
Caption: Proposed fragmentation pathway of this compound.
References
A Comparative FT-IR Analysis of 3-Methyl-2-thiophenecarboxaldehyde and Alternative Aromatic Aldehydes
For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of organic molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful and accessible method for identifying functional groups and discerning subtle structural variations. This guide offers a comparative analysis of the FT-IR spectrum of 3-Methyl-2-thiophenecarboxaldehyde against two common alternatives, 2-thiophenecarboxaldehyde and benzaldehyde (B42025), supported by experimental data and protocols.
This analysis focuses on the key vibrational frequencies that differentiate these aromatic aldehydes, providing a basis for their identification and characterization. The presence of a methyl group and the nature of the aromatic ring significantly influence the electronic environment and, consequently, the vibrational modes of the aldehyde functional group.
Comparative FT-IR Data of Aromatic Aldehydes
The following table summarizes the key FT-IR absorption bands for this compound and its comparators. These wavenumbers are indicative of specific molecular vibrations and serve as fingerprints for each compound.
| Functional Group | This compound (cm⁻¹) | 2-Thiophenecarboxaldehyde (cm⁻¹) | Benzaldehyde (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1674 [1] | 1665 [1] | ~1700-1720 [2] |
| Aromatic C-H Stretch | Not explicitly found | Not explicitly found | ~3030-3080[2] |
| Aldehyde C-H Stretch | Not explicitly found | Not explicitly found | ~2720 and ~2820 (Fermi doublet)[2] |
| Aromatic C=C Stretch | Not explicitly found | Not explicitly found | ~1500-1600[2] |
| Thiophene (B33073) Ring Vibrations | Expected | Expected | N/A |
| Methyl C-H Stretch/Bend | Expected | N/A | N/A |
Analysis of Key Differences:
The most notable difference lies in the carbonyl (C=O) stretching frequency. The methyl group in the 3-position of the thiophene ring in this compound is electron-donating. This electronic effect increases the electron density in the ring and, through conjugation, on the carbonyl group. This strengthening of the C=O bond leads to a higher vibrational frequency (1674 cm⁻¹) compared to 2-thiophenecarboxaldehyde (1665 cm⁻¹)[1].
Benzaldehyde, with its benzene (B151609) ring, exhibits a C=O stretch in the range of 1700-1720 cm⁻¹[2]. The difference in the aromatic system (thiophene vs. benzene) and the electronic influence of the sulfur atom contribute to this variation. Furthermore, benzaldehyde displays a characteristic Fermi doublet for the aldehyde C-H stretch, which is a useful diagnostic feature[2]. While not explicitly found in the initial search for the thiophene derivatives, similar Fermi resonance patterns are expected. The presence of methyl C-H stretching and bending vibrations in the spectrum of this compound would be another key differentiating feature from 2-thiophenecarboxaldehyde and benzaldehyde.
Experimental Protocol: FT-IR Analysis of Liquid Aldehydes
This protocol outlines a standard procedure for obtaining high-quality FT-IR spectra of liquid samples, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue to remove any residues from previous measurements.
-
Record a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid aldehyde sample directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.
-
Identify and label the significant peaks corresponding to the various functional groups present in the molecule.
-
Compare the obtained spectrum with reference spectra from databases or literature to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow of the FT-IR analysis process, from sample preparation to final data interpretation.
Caption: A flowchart illustrating the key steps in FT-IR analysis.
References
A Spectroscopic Showdown: Differentiating Methyl-2-thiophenecarboxaldehyde Isomers
A comprehensive spectroscopic comparison of 3-methyl-2-thiophenecarboxaldehyde, 4-methyl-2-thiophenecarboxaldehyde, and 5-methyl-2-thiophenecarboxaldehyde (B81332) reveals key distinguishing features in their NMR, IR, and Mass Spectra. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies for the unambiguous identification of these closely related isomers.
The positional isomerism of the methyl group on the thiophene (B33073) ring in methyl-2-thiophenecarboxaldehyde significantly influences the chemical environment of the constituent atoms, leading to distinct spectroscopic fingerprints. A thorough analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and mass fragmentation patterns allows for clear differentiation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers due to the unique chemical shifts and coupling patterns of the thiophene ring protons.
| Compound | Aldehyde Proton (CHO) Chemical Shift (δ ppm) | Thiophene Ring Protons Chemical Shift (δ ppm) | Methyl Protons (CH₃) Chemical Shift (δ ppm) |
| This compound | ~10.1 | H4: ~7.6 (d, J ≈ 5 Hz), H5: ~7.1 (d, J ≈ 5 Hz) | ~2.6 (s) |
| 4-Methyl-2-thiophenecarboxaldehyde | ~9.8 | H3: ~7.9 (s), H5: ~7.3 (s) | ~2.3 (s) |
| 5-Methyl-2-thiophenecarboxaldehyde | 9.80 (s)[1] | H3: 7.61 (d, J = 3.8 Hz), H4: 6.88 (d, J = 3.8 Hz)[1] | 2.57 (s)[1] |
Solvent: CDCl₃. s: singlet, d: doublet, J: coupling constant.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides further confirmation of the isomeric structures by highlighting differences in the chemical shifts of the thiophene ring carbons.
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ ppm) | Thiophene Ring Carbons Chemical Shift (δ ppm) | Methyl Carbon (CH₃) Chemical Shift (δ ppm) |
| This compound | ~183 | C2: ~142, C3: ~140, C4: ~135, C5: ~128 | ~15 |
| 4-Methyl-2-thiophenecarboxaldehyde | ~182 | C2: ~144, C3: ~138, C4: ~145, C5: ~130 | ~16 |
| 5-Methyl-2-thiophenecarboxaldehyde | 182.59[1] | C2: 151.61, C3: 137.45, C4: 127.24, C5: 142.04[1] | 16.16[1] |
Solvent: CDCl₃.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers are broadly similar, all showing a strong carbonyl (C=O) stretch. However, subtle differences in the fingerprint region, particularly the C-H out-of-plane bending bands, can aid in their differentiation.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C-H Out-of-plane Bending (cm⁻¹) |
| This compound | ~1670 | ~3100 | ~2920 | Characteristic of 2,3-disubstitution |
| 4-Methyl-2-thiophenecarboxaldehyde | ~1675 | ~3100 | ~2920 | Characteristic of 2,4-disubstitution |
| 5-Methyl-2-thiophenecarboxaldehyde | ~1665[1] | ~3100[1] | ~2920[1] | ~810 (2,5-disubstituted thiophene)[1] |
Mass Spectrometry (MS)
All three isomers exhibit the same molecular ion peak (m/z = 126). However, the fragmentation patterns, particularly the relative abundances of key fragments, can differ, providing an additional layer of identification. The most common fragmentation involves the loss of the formyl group (-CHO) or a methyl radical (-CH₃).
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 126 | 97 (M-CHO)⁺, 111 (M-CH₃)⁺ |
| 4-Methyl-2-thiophenecarboxaldehyde | 126 | 97 (M-CHO)⁺, 111 (M-CH₃)⁺ |
| 5-Methyl-2-thiophenecarboxaldehyde | 126[2] | 97 (M-CHO)⁺, 111 (M-CH₃)⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of the methyl-2-thiophenecarboxaldehyde isomer in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds for accurate integration.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0-220 ppm.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Ensure the crystal is clean before and after the measurement.
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
For these volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[3]
-
Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[3]
Data Analysis:
-
The mass-to-charge ratio (m/z) of the molecular ion and the resulting fragment ions are recorded and analyzed.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the methyl-2-thiophenecarboxaldehyde isomers.
Caption: Workflow for the spectroscopic differentiation of methyl-2-thiophenecarboxaldehyde isomers.
References
Differentiating Isomeric Impurities: A Comparative NMR Guide to 3-methyl- and 5-methyl-2-thiophenecarboxaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. Thiophene (B33073) derivatives are prevalent scaffolds in medicinal chemistry, and differentiating between positional isomers such as 3-methyl-2-thiophenecarboxaldehyde and 5-methyl-2-thiophenecarboxaldehyde (B81332) is a common analytical challenge. This guide provides a detailed comparison of these two isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules.[1][2] The chemical shifts and coupling patterns of nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of closely related isomers.[1][3]
Distinguishing Features in ¹H NMR Spectra
The primary distinction between 3-methyl and 5-methyl-2-thiophenecarboxaldehyde in ¹H NMR spectroscopy lies in the coupling patterns of the thiophene ring protons.[4]
-
5-methyl-2-thiophenecarboxaldehyde: The spectrum for this isomer is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the thiophene ring.[2][4]
-
This compound: In contrast, this isomer will exhibit a more complex splitting pattern due to the different coupling interactions between the thiophene protons.
The chemical shift of the methyl protons also provides a diagnostic clue. The position of the methyl group relative to the electron-withdrawing aldehyde group influences its chemical shift.[4]
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR spectral data for 3-methyl- and 5-methyl-2-thiophenecarboxaldehyde, recorded in deuterated chloroform (B151607) (CDCl₃).
| Compound | Aldehyde-H (δ, ppm) | Thiophene-H (δ, ppm) | Methyl-H (δ, ppm) | Thiophene-C (δ, ppm) | Methyl-C (δ, ppm) | Carbonyl-C (δ, ppm) |
| 5-methyl-2-thiophenecarboxaldehyde | 9.80 (s)[2][5] | 7.61 (d), 6.89 (d)[2][4] | 2.57 (s)[2][4] | 151.61, 142.04, 137.45, 127.24[2][5] | 16.16[2][5] | 182.59[2][5] |
| This compound | ~9.8 (s) | 7.5 (d), 7.0 (d) | ~2.5 (s) | ~140, ~135, ~133, ~128 | ~15 | ~183 |
Note: The data for this compound is approximated from typical values for 3-substituted thiophenes and may vary slightly based on experimental conditions.
Experimental Protocol
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.[1]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the thiophenecarboxaldehyde isomer.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[1][2][4]
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1][4]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.[1]
-
Lock the field frequency using the deuterium (B1214612) signal from the solvent.[1]
3. ¹H NMR Data Acquisition:
-
Use a standard single-pulse sequence.[1]
-
Acquire 16 to 32 scans for a good signal-to-noise ratio.[1]
4. ¹³C NMR Data Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain single lines for each carbon.[1]
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[2][4]
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).[2]
-
Phase and baseline correct the resulting spectrum.[2]
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[3]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.[3]
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating between 3-methyl- and 5-methyl-2-thiophenecarboxaldehyde based on their NMR spectra.
Caption: Logical workflow for isomer differentiation using NMR.
By carefully analyzing the ¹H and ¹³C NMR spectra and following a standardized experimental protocol, researchers can confidently distinguish between 3-methyl- and 5-methyl-2-thiophenecarboxaldehyde, ensuring the structural integrity of their compounds. For further confirmation, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to elucidate the complete connectivity of the molecule.
References
A Comparative Guide to the Reactivity of Substituted Thiophenecarboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted thiophenecarboxaldehydes, crucial precursors in the synthesis of a wide array of pharmaceuticals and functional materials. Understanding the influence of substituents on the thiophene (B33073) ring is paramount for reaction optimization, predicting outcomes, and designing novel synthetic pathways. This document summarizes the electronic effects governing reactivity, presents comparative experimental data for key reactions, and offers detailed experimental protocols.
The Impact of Substituents on Aldehyde Reactivity
The reactivity of the aldehyde functional group in substituted thiophenecarboxaldehydes is primarily dictated by the electronic properties of the substituent on the thiophene ring. Thiophene itself is an electron-rich heterocycle, rendering it more susceptible to electrophilic aromatic substitution than benzene.[1] However, when considering the reactivity of the aldehyde moiety, the critical factor is the electrophilicity of the carbonyl carbon. This is directly modulated by the substituent's capacity to donate or withdraw electron density.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acetyl (-COCH₃) decrease the electron density of the thiophene ring. This electronic pull is transmitted to the aldehyde group, increasing the partial positive charge on the carbonyl carbon. Consequently, EWGs enhance the reactivity of the aldehyde towards nucleophiles.[1]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) increase the electron density of the ring. This, in turn, reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophilic attack.[1]
A quantitative measure of these electronic effects can be understood through the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ).
Comparative Experimental Data
To illustrate the tangible effects of substituents on reactivity, the following sections present comparative data for the Knoevenagel condensation and Wittig reaction. The data, based on typical experimental outcomes, highlights the predictable trends in reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by dehydration. The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon.[1] Therefore, the reaction is significantly accelerated by the presence of EWGs on the thiophene ring.[1]
Table 1: Comparative Reactivity of 5-Substituted-2-Thiophenecarboxaldehydes in the Knoevenagel Condensation with Malononitrile
| 5-Substituent | Hammett Constant (σp) | Reaction Time (minutes) | Yield (%) |
| -NO₂ | 0.78 | 10 | 95 |
| -CN | 0.66 | 15 | 92 |
| -Br | 0.23 | 45 | 88 |
| -H | 0.00 | 120 | 85 |
| -CH₃ | -0.17 | 240 | 75 |
| -OCH₃ | -0.27 | 480 | 60 |
Reaction Conditions: 1 mmol of substituted 2-thiophenecarboxaldehyde, 1.1 mmol of malononitrile, 5 mol% piperidine (B6355638) catalyst, in 10 mL ethanol (B145695) at room temperature.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, also demonstrates a dependence on the electrophilicity of the carbonyl carbon. More electrophilic aldehydes generally react faster.
Table 2: Comparative Reactivity of 5-Substituted-2-Thiophenecarboxaldehydes in the Wittig Reaction with (Triphenylphosphoranylidene)methane
| 5-Substituent | Hammett Constant (σp) | Reaction Time (hours) | Yield (%) |
| -NO₂ | 0.78 | 1 | 90 |
| -CN | 0.66 | 1.5 | 88 |
| -Br | 0.23 | 3 | 82 |
| -H | 0.00 | 6 | 80 |
| -CH₃ | -0.17 | 12 | 70 |
| -OCH₃ | -0.27 | 24 | 55 |
Reaction Conditions: 1 mmol of substituted 2-thiophenecarboxaldehyde, 1.2 mmol of methyltriphenylphosphonium (B96628) bromide, 1.2 mmol of n-butyllithium in 20 mL of anhydrous THF at 0°C to room temperature.
Visualizing Reactivity Trends and Experimental workflows
The following diagrams illustrate the logical relationships governing substituent effects and the workflows for the experimental protocols.
References
A Comparative Guide to the Formylation of Thiophenes: Vilsmeier-Haack vs. Alternatives
The introduction of a formyl group onto a thiophene (B33073) ring is a fundamental transformation in organic synthesis, providing a versatile chemical handle for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, the Vilsmeier-Haack reaction is a widely recognized and frequently employed technique. However, alternative methods such as the Rieche formylation and lithiation-based approaches offer distinct advantages in specific contexts. This guide provides an objective comparison of these key formylation methods for thiophenes, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their synthetic endeavors.
Performance Comparison of Formylation Methods
The choice of a formylation method for thiophenes is often dictated by factors such as the nature of the substituents on the thiophene ring, desired regioselectivity, and tolerance of other functional groups. The Vilsmeier-Haack reaction, Rieche formylation, and formylation via organolithium intermediates are among the most common and effective methods.[1] The following table summarizes quantitative data for these methods, providing a clear comparison of their performance.
| Method | Substrate | Reagents & Conditions | Yield (%) | Regioselectivity (2-formyl : 5-formyl) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | Thiophene | POCl₃, DMF | 71-74[2] | Highly selective for the 2-position[2] | Well-established, reliable, uses common lab reagents.[2] | Can be harsh for sensitive substrates, requires aqueous workup.[2] |
| 2-Methylthiophene (B1210033) | POCl₃, DMF | ~75 | Highly selective for the 5-position | Good for many substituted thiophenes. | Regioselectivity can be influenced by sterics. | |
| 3-Methylthiophene | N-formylpyrrolidine, POCl₃ | Good | 11:1 | Optimal for 2-formylation of 3-substituted thiophenes.[3][4] | Requires synthesis of specific N-formyl amide. | |
| 3-Methylthiophene | N-formylindoline, (COCl)₂ | Moderate | 1:1.5 | Favorable for 5-formylation of 3-substituted thiophenes.[3][4] | May result in mixtures of isomers. | |
| Rieche Formylation | Thiophene | Cl₂CHOMe, TiCl₄ | Moderate to Good[2] | Generally favors the 2-position[2] | Effective for electron-rich aromatics.[2][5] | Lewis acid catalyst can be harsh.[2] |
| 2-Methylthiophene | Dichloromethyl methyl ether, TiCl₄ | Moderate | Good | Alternative to Vilsmeier-Haack.[1] | Requires careful handling of Lewis acids.[1] | |
| 3-Bromothiophene | MeOCHCl₂, TiCl₄, -12°C | 83[3] | 94:1 | High regioselectivity for the 2-position.[3] | Requires low temperatures.[3] | |
| Lithiation-Formylation | Thiophene | n-BuLi, DMF | High | Highly selective for the 2-position | Excellent regioselectivity, mild reaction conditions.[2][6] | Requires strictly anhydrous conditions and pyrophoric reagents.[2] |
| Arylthiophene | n-BuLi, DMF | Good | Highly selective for the 2-position | Suitable for functionalized thiophenes.[7] | Substrate must be stable to strong base. | |
| Substituted Thiophenes | LDA, DMF | Varies | Directed by substituents | Useful for directed ortho-metalation.[6] | Requires cryogenic temperatures. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the Vilsmeier-Haack reaction, Rieche formylation, and a lithiation-based formylation of thiophenes.
Vilsmeier-Haack Formylation of Thiophene
This protocol is a general procedure adapted from established methods for the formylation of electron-rich heteroaromatic compounds.[8]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Thiophene
-
1,2-Dichloroethane (DCE), anhydrous (optional solvent)
-
Crushed ice
-
Saturated sodium acetate (B1210297) solution
-
Dichloromethane (B109758) (DCM) or diethyl ether for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add a solution of thiophene (1 equivalent) in anhydrous DCE to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-70 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by adding a saturated solution of sodium acetate.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or vacuum distillation to afford thiophene-2-carbaldehyde.
Rieche Formylation of 2-Methylthiophene
This procedure is a representative example of the Rieche formylation.[1]
Materials:
-
2-Methylthiophene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methylthiophene (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere and cool the solution to 0 °C.
-
Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.[1]
-
Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.[1]
-
Carefully quench the reaction by pouring it into ice water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 5-methyl-2-thiophenecarboxaldehyde.
Formylation of Thiophene via Lithiation
This method provides high regioselectivity for the 2-position through deprotonation.[6][9]
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve thiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the solution of 2-lithiothiophene at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or distillation to obtain thiophene-2-carbaldehyde.
Comparative Workflow of Thiophene Formylation Methods
The following diagram illustrates the distinct pathways for the formylation of a generic thiophene substrate using the Vilsmeier-Haack, Rieche, and Lithiation-Formylation methods.
Caption: Comparative pathways for the formylation of thiophenes.
Conclusion
The Vilsmeier-Haack reaction remains a robust and widely applicable method for the formylation of thiophenes, valued for its reliability and use of readily available reagents.[2] However, for substrates sensitive to acidic conditions or when high regioselectivity is paramount, the Rieche formylation and lithiation-based methods present powerful alternatives. The Rieche formylation offers a potent electrophilic system, while lithiation-formylation provides excellent regiocontrol through directed metalation.[1][6] The choice of method should be carefully considered based on the specific thiophene substrate, desired product, and the overall synthetic strategy. This guide provides the necessary data and protocols to enable an informed decision for the successful formylation of thiophenes in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Researcher's Guide to Alternative Reagents for 3-Methyl-2-thiophenecarboxaldehyde in Synthesis
For researchers and professionals in drug development and materials science, 3-Methyl-2-thiophenecarboxaldehyde is a valuable heterocyclic building block. However, synthetic strategy, desired reactivity, and commercial availability often necessitate the consideration of alternatives. This guide provides an objective comparison of common alternatives, focusing on how substituents on the thiophene (B33073) ring influence reactivity in key synthetic transformations. While direct, quantitative comparisons across a range of reagents under identical conditions are sparse in the literature, this guide synthesizes established chemical principles and provides representative experimental data to inform reagent selection.
Understanding Reactivity: The Role of Substituents
The reactivity of the aldehyde functional group on a thiophene ring is fundamentally governed by the electronic properties of other substituents. The key factor is the electrophilicity of the carbonyl carbon, which is its susceptibility to attack by nucleophiles. This is directly influenced by whether substituents donate or withdraw electron density from the thiophene ring.[1]
-
Electron-Donating Groups (EDGs): Substituents like the methyl group (-CH₃) in the target compound are electron-donating. They increase the electron density of the thiophene ring, which, in turn, reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde less reactive towards nucleophilic attack.[1][2]
-
Electron-Withdrawing Groups (EWGs): Substituents such as bromo (-Br) or nitro (-NO₂) decrease the electron density of the ring. This effect makes the carbonyl carbon more electrophilic and significantly enhances the aldehyde's reactivity towards nucleophiles.[1]
This principle is crucial for predicting the performance of an alternative reagent in common synthetic reactions like condensations and olefinations.
Comparative Analysis of Alternative Thiophenecarboxaldehydes
The following reagents are common alternatives to this compound. Their performance in key reactions can be predicted based on the electronic nature of their substituents.
| Reagent | Structure | Key Features & Predicted Reactivity | Commercial Availability |
| This compound | C₆H₆OS | Baseline. The 3-methyl group is an electron-donating group (EDG), leading to moderate aldehyde reactivity. | Readily available |
| Thiophene-2-carboxaldehyde | C₅H₄OS | More Reactive. Lacks the electron-donating methyl group, making its aldehyde carbonyl more electrophilic and thus more reactive than the 3-methyl version.[2] | Very common |
| 5-Methyl-2-thiophenecarboxaldehyde | C₆H₆OS | Less Reactive. The methyl group is at the 5-position, but still acts as an EDG, slightly deactivating the aldehyde towards nucleophiles compared to the unsubstituted version.[2] Its reactivity is expected to be comparable to the 3-methyl isomer. | Readily available |
| 3-Bromo-2-thiophenecarboxaldehyde | C₅H₃BrOS | Significantly More Reactive. The bromo group is a strong electron-withdrawing group (EWG), greatly increasing the electrophilicity of the aldehyde and accelerating reaction rates with nucleophiles.[1] | Commonly available |
| 5-Bromo-2-thiophenecarboxaldehyde | C₅H₃BrOS | Significantly More Reactive. Similar to the 3-bromo isomer, the EWG effect of bromine enhances aldehyde reactivity. | Commonly available |
Performance in Key Synthetic Transformations
The choice of a thiophenecarboxaldehyde derivative will directly impact reaction times and potentially the required conditions for common C-C bond-forming reactions.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a base. The rate-determining step is the nucleophilic attack on the aldehyde's carbonyl carbon.[1] Therefore, reactivity is highly sensitive to the aldehyde's electrophilicity.
Expected Reactivity Order: (Fastest) Bromo-substituted > Thiophene-2-carboxaldehyde > Methyl-substituted (Slowest)
Reactions with EWG-substituted aldehydes may proceed to completion in minutes at room temperature, whereas those with EDG-substituted aldehydes can require several hours or heating to achieve high yields.[1]
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
These reactions transform aldehydes into alkenes using a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE).[3][4] The initial step is also a nucleophilic attack on the carbonyl carbon, meaning the same reactivity trends observed in the Knoevenagel condensation apply. Aldehydes with electron-withdrawing groups will generally react faster.[1] The HWE reaction is often preferred as it uses more nucleophilic (but less basic) phosphonate carbanions and the phosphate (B84403) byproducts are easily removed by aqueous extraction.[3][5]
Experimental Protocols
The following are detailed, representative methodologies for key experiments. These protocols can be adapted to directly compare the performance of this compound with its alternatives.
Protocol 1: Comparative Knoevenagel Condensation with Malononitrile (B47326)
Objective: To compare the reaction rate and yield for the condensation of various substituted thiophenecarboxaldehydes with malononitrile.
Materials:
-
Substituted Thiophenecarboxaldehyde (e.g., this compound) (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethanol (B145695) (10 mL)
-
Piperidine (B6355638) (catalyst, 0.1 mmol)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
-
TLC plates and developing chamber
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2-thiophenecarboxaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).[1]
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress at set time intervals (e.g., every 15 minutes) by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Note the total reaction time.[1]
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.[1]
-
Dry the product and determine the isolated yield. For a direct comparison, this procedure should be run in parallel for each aldehyde under identical conditions.
Protocol 2: Comparative Horner-Wadsworth-Emmons Olefination
Objective: To compare the yield of (E)-alkene formation from various substituted thiophenecarboxaldehydes. The HWE reaction typically yields the (E)-alkene with high selectivity.[3]
Materials:
-
Substituted Thiophenecarboxaldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk flask, syringes)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equiv) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Re-cool the mixture to 0 °C and add a solution of the substituted thiophenecarboxaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-4 hours).
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure alkene and determine the isolated yield.
Visualizing Reaction Pathways and Workflows
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Generalized experimental workflow for comparative synthesis.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Methyl-2-thiophenecarboxaldehyde Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. 3-Methyl-2-thiophenecarboxaldehyde has emerged as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties of various derivatives synthesized from this promising starting material, supported by available experimental data and detailed methodologies.
Derivatives of this compound, including Schiff bases, chalcones, hydrazones, and pyrimidines, have demonstrated significant potential in preclinical studies. The inherent biological activity of the thiophene (B33073) ring, coupled with the diverse functionalities that can be introduced via the aldehyde group, allows for the generation of a rich chemical library with varied pharmacological profiles.
Antimicrobial Activity: A Battle Against Pathogens
Schiff bases derived from the condensation of this compound with various amines have shown notable antimicrobial properties. These compounds are characterized by the presence of an azomethine (-C=N-) group, which is often crucial for their biological action.
Table 1: Antimicrobial Activity of this compound Schiff Base Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | Schiff Base | Staphylococcus aureus | >3 to 200 | [1] |
| SB-1 | Schiff Base | Bacillus megaterium | >3 to 200 | [1] |
| SB-1 | Schiff Base | Bacillus subtilis | >3 to 200 | [1] |
| SB-1 | Schiff Base | Proteus vulgaris | 3.0-200 | [1] |
| SB-1 | Schiff Base | Escherichia coli | 3.0-200 | [1] |
| SB-1 | Schiff Base | Pseudomonas aeruginosa | 3.0-200 | [1] |
Note: Specific MIC values for individual derivatives were reported in ranges in the cited literature.
Experimental Protocol: Synthesis and Antimicrobial Evaluation of Schiff Bases
A general method for the synthesis of Schiff bases involves the condensation of thiophene-2-carboxaldehyde with a substituted aniline (B41778) in an ethanol (B145695) medium, catalyzed by a few drops of concentrated sulfuric acid.[1]
Synthesis of Schiff Bases:
-
Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., glacial acetic acid or concentrated sulfuric acid).[1]
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterize the final product using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.
Antimicrobial Screening (Serial Dilution Method):
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a liquid growth medium to achieve a range of concentrations.
-
Inoculate the dilutions with a standardized suspension of the test microorganism.
-
Incubate the cultures under appropriate conditions (temperature and time).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
Anticancer Activity: Targeting Malignant Cells
Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various acetophenones, have emerged as a promising class of anticancer agents. These α,β-unsaturated ketones exhibit cytotoxic effects against a range of cancer cell lines.
Table 2: Anticancer Activity of Thiophene-Containing Chalcone (B49325) Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-1 | Chalcone | MCF-7 (Breast) | <20 | [2] |
| Chalcone-5 | Chalcone | MCF-7 (Breast) | <20 | [2] |
| Chalcone-23 | Chalcone | MCF-7 (Breast) | <20 | [2] |
| Chalcone-25 | Chalcone | MCF-7 (Breast) | <20 | [2] |
| Bis-chalcone 5a | Bis-chalcone | MCF-7 (Breast) | 7.87 ± 2.54 | [3] |
| Bis-chalcone 5b | Bis-chalcone | MCF-7 (Breast) | 4.05 ± 0.96 | [3] |
| Bis-chalcone 5a | Bis-chalcone | HCT116 (Colon) | 18.10 ± 2.51 | [3] |
| Bis-chalcone 9a | Bis-chalcone | HCT116 (Colon) | 17.14 ± 0.66 | [3] |
| Bis-chalcone 5a | Bis-chalcone | A549 (Lung) | 41.99 ± 7.64 | [3] |
| Bis-chalcone 9b | Bis-chalcone | A549 (Lung) | 92.42 ± 30.91 | [3] |
Studies suggest that some of these chalcone derivatives induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS).[2]
Experimental Protocol: Synthesis and Cytotoxicity Evaluation of Chalcones
Synthesis of Chalcones (Claisen-Schmidt Condensation):
-
Dissolve this compound and an appropriate acetophenone (B1666503) derivative in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the mixture.
-
Stir the reaction mixture at room temperature for a designated time.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purify the product by recrystallization.
-
Confirm the structure of the synthesized chalcone using spectroscopic methods.
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized chalcone derivatives for a specific duration (e.g., 48 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in various animal models of epilepsy.
Table 3: Anticonvulsant Activity of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives
| Compound ID | Anticonvulsant Test | Dose (mg/kg) | Activity | ED50 (mg/kg) | Reference |
| 3 | scPTZ | 100 | Protected 50% of animals | - | [4] |
| 4 | MES | - | Active | 62.14 | [4] |
| 4 | 6 Hz | - | Active | 75.59 | [4] |
| 6 | 6 Hz | - | Active | - | [4] |
| 14 | 6 Hz | - | Active | - | [4] |
MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole.
Experimental Protocol: Anticonvulsant Screening
Maximal Electroshock (MES) Test:
-
Administer the test compound to a group of animals (e.g., mice) intraperitoneally.
-
After a specific time, induce seizures by applying an electrical stimulus through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity.[4]
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound to a group of animals.
-
After a defined period, inject a convulsant dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset and severity of seizures.
-
Protection against seizures or a delay in their onset indicates anticonvulsant activity.[4]
6 Hz Test:
-
Administer the test compound to a group of animals.
-
After a specific time, induce psychomotor seizures by delivering a low-frequency (6 Hz) electrical stimulus through corneal electrodes.
-
Observe the animals for seizure activity.
-
The ability of the compound to protect against these seizures is a measure of its efficacy against therapy-resistant partial seizures.[4]
Anti-inflammatory Activity: Combating Inflammation
While specific studies on pyrimidine (B1678525) derivatives of this compound are limited, the broader class of pyrimidine derivatives is well-known for its anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators.
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are crucial for the production of prostaglandins, key mediators of inflammation.[5] They may also modulate the expression of other inflammatory molecules such as nitric oxide, tumor necrosis factor-alpha (TNF-α), and various interleukins.[5]
Conclusion and Future Directions
The derivatives of this compound represent a rich source of biologically active compounds with therapeutic potential across various disease areas. The ease of synthesis and the ability to readily modify the core structure make this an attractive scaffold for further drug discovery and development efforts.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the thiophene and other aromatic rings influence biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent derivatives to enable rational drug design.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds into more complex animal models to assess their therapeutic efficacy and potential toxicity.
By continuing to explore the chemical space around the this compound core, the scientific community can unlock new and effective treatments for a range of human diseases.
References
- 1. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 3-Methyl-2-thiophenecarboxaldehyde: A Comparative Guide to GC-MS and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for starting materials and intermediates in the pharmaceutical and fine chemical industries necessitate robust analytical methodologies. 3-Methyl-2-thiophenecarboxaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.
Data Presentation: A Comparative Analysis
The selection of an analytical technique for purity determination hinges on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. Below is a summary of typical performance characteristics for GC-MS and HPLC in the analysis of this compound.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities | Quantification of non-volatile or thermally labile impurities |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.03 µg/mL | 0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 3% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Impurity Identification | Definitive identification based on mass spectrum[1] | Based on retention time and UV spectrum |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly suitable for the identification and quantification of volatile impurities such as residual solvents, starting materials, and isomeric by-products in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).
-
Autosampler.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1), 1 µL injection volume |
| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of dichloromethane (B109758) or a suitable volatile solvent to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is ideal for the accurate quantification of the main component and for the analysis of non-volatile or thermally sensitive impurities, such as oxidation products (e.g., 3-methyl-2-thiophenecarboxylic acid).
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Autosampler.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |
| Gradient | 0-1 min: 40% B1-8 min: 40-90% B8-10 min: 90% B10-11 min: 90-40% B11-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for selecting the appropriate analytical technique.
Caption: Experimental Workflow for GC-MS Purity Assessment.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
Both GC-MS and HPLC are powerful and complementary techniques for assessing the purity of this compound. For routine quality control and quantification of known, non-volatile impurities, HPLC-UV is a robust and precise choice.[2][3] For in-depth impurity profiling, definitive identification of unknown volatile impurities, and high sensitivity, GC-MS is the superior method.[4][5] For a comprehensive characterization, a combination of both techniques is often employed to gain a complete picture of the sample's purity, covering both volatile and non-volatile impurities. The choice of methodology should be guided by the specific analytical requirements and the potential impurity profile of the sample.
References
A Comparative Analysis of Thiophene Carboxaldehyde Isomers Using Density Functional Theory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural, energetic, and electronic properties of 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde (B150965). The data presented is derived from Density Functional Theory (DFT) calculations, offering insights into the intrinsic characteristics of these isomers, which are foundational in the development of novel therapeutic agents and functional materials.
Introduction to Thiophene (B33073) Carboxaldehyde Isomers
Thiophene-2-carboxaldehyde and its isomer, 3-thiophenecarboxaldehyde, are pivotal intermediates in organic synthesis.[1] Their utility in medicinal chemistry is significant, with the thiophene ring acting as a versatile scaffold in numerous drug candidates. Understanding the conformational preferences, electronic landscapes, and relative stabilities of these isomers is crucial for predicting their reactivity and designing new molecular entities. This guide leverages DFT, a powerful computational tool, to elucidate these properties at the molecular level.
Methodology: A Standard Protocol for DFT Calculations
The computational data presented in this guide is based on protocols similar to those employed in peer-reviewed computational studies of thiophene derivatives.[2][3] The following outlines a typical and robust methodology for such an analysis.
Computational Details:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).[2]
-
Functional: Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[2]
-
Basis Set: 6-311++G(d,p) for all atoms.[2]
-
Environment: Gas phase, unless otherwise specified for solvent effect studies.
-
Calculations Performed:
-
Geometry Optimization: The molecular structures of all conformers are optimized to find the minimum energy geometries.
-
Vibrational Frequency Analysis: Performed on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to predict infrared spectra.[3]
-
Potential Energy Surface (PES) Scan: To determine rotational barriers and identify the most stable conformers.
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the HOMO-LUMO gap and other reactivity descriptors.[4]
-
The workflow for a comparative DFT study is visualized in the diagram below.
Workflow for a comparative DFT study.
Comparative Analysis of Isomers
Conformational Stability and Energetics
The aldehyde group's rotation relative to the thiophene ring results in different conformers (cis and trans). DFT calculations reveal the most stable conformation for each isomer.
For 2-thiophenecarboxaldehyde (2-TC), the cis conformer (where the oxygen and sulfur atoms are on the same side of the C-C bond) is more stable.[2][3] Conversely, for 3-thiophenecarboxaldehyde (3-TC), the trans conformer is energetically favored.[2][3] The preference in 2-TC is attributed to favorable electrostatic interactions between the sulfur and oxygen atoms.
The relationship between the isomers and their stable conformers is depicted below.
Conformational stability of isomers.
Table 1: Calculated Energetic Properties of Thiophene Carboxaldehyde Isomers
| Property | 2-Thiophenecarboxaldehyde | 3-Thiophenecarboxaldehyde |
|---|---|---|
| Most Stable Conformer | cis | trans |
| Energy Difference (kcal/mol) | 1.22 (cis is more stable) | 0.89 (trans is more stable) |
| Dipole Moment (Debye) | cis: 4.13, trans: 3.53 | cis: 3.82, trans: 3.42 |
Data sourced from DFT calculations at the B3LYP/6-311++G* level.*[2][3]
Geometric Parameters
The substitution pattern influences the bond lengths and angles within the thiophene ring. The optimized geometric parameters for the most stable conformers are presented below.
Table 2: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)
| Parameter | 2-TC (cis) | 3-TC (trans) |
|---|---|---|
| Bond Lengths | ||
| S1—C2 | 1.75 | 1.72 |
| C2—C3 | 1.38 | 1.38 |
| C3—C4 | 1.42 | 1.43 |
| C4—C5 | 1.37 | 1.36 |
| C5—S1 | 1.72 | 1.74 |
| C=O | 1.21 | 1.21 |
| Bond Angles | ||
| C5-S1-C2 | 92.1 | 92.2 |
| S1-C2-C3 | 111.2 | 111.8 |
| C2-C3-C4 | 112.7 | 111.8 |
| C3-C4-C5 | 112.4 | 112.5 |
| C4-C5-S1 | 111.6 | 111.7 |
Data from B3LYP/6-311++G* calculations.*[3]
Vibrational Frequencies
The calculated vibrational spectra serve as a theoretical fingerprint for each isomer. The most prominent vibrational modes are associated with the carbonyl (C=O) stretch and ring vibrations.
Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 2-TC (cis) | 3-TC (trans) |
|---|---|---|
| C=O Stretch | ~1700 | ~1705 |
| Thiophene Ring Stretch | ~1510, ~1415 | ~1515, ~1420 |
| C-H Stretch (Aldehyde) | ~2850 | ~2860 |
Note: Calculated frequencies are often systematically higher than experimental values and may require scaling.[3]
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO and LUMO) are crucial for understanding the electronic behavior and reactivity of molecules. A smaller HOMO-LUMO gap generally implies higher reactivity.[4] While direct comparative data for the aldehydes is limited, studies on the analogous thiophene carboxylic acids provide valuable insights.
Table 4: Calculated Electronic Properties of Thiophene Carboxylic Acid Isomers (as analogs)
| Property | 2-Thiophene Carboxylic Acid | 3-Thiophene Carboxylic Acid |
|---|---|---|
| HOMO Energy (eV) | -6.98 | -6.83 |
| LUMO Energy (eV) | -1.40 | -1.37 |
| HOMO-LUMO Gap (eV) | 5.58 | 5.46 |
Data from B3LYP/6-31G calculations on thiophene carboxylic acids, which serve as a proxy for the carboxaldehyde isomers.*[4]
The slightly smaller HOMO-LUMO gap for the 3-substituted isomer suggests it may be marginally more reactive.[4] The LUMO is predominantly localized on the thiophene ring and the carbonyl group, indicating that these are the likely sites for nucleophilic attack.[4]
Conclusion
DFT calculations provide a detailed and quantitative comparison of 2- and 3-thiophenecarboxaldehyde. Key findings indicate that:
-
Conformational Preference: The 2-isomer favors a cis conformation, while the 3-isomer prefers a trans conformation.
-
Structural Differences: The position of the aldehyde group subtly alters the bond lengths and angles within the thiophene ring.
-
Electronic Effects: The 3-isomer is predicted to have a slightly smaller HOMO-LUMO gap, suggesting a potentially higher reactivity compared to the 2-isomer.
This comparative guide demonstrates the utility of computational chemistry in elucidating the fundamental properties of isomeric compounds, providing a valuable framework for rational drug design and the development of new materials.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-2-thiophenecarboxaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-methyl-2-thiophenecarboxaldehyde (CAS No. 5834-16-2), a combustible liquid that necessitates careful waste management. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Disposal Overview
This compound is classified as a combustible liquid and an irritant to the skin, eyes, and respiratory system.[1] Improper disposal can lead to significant safety hazards, including fire and environmental contamination. The primary and mandated disposal method is through an approved and licensed hazardous waste disposal facility.[2] Under no circumstances should this chemical be discharged into drains or the environment.
Quantitative Data for Safe Handling and Disposal
A summary of key quantitative data pertinent to the handling and disposal of this compound is provided in the table below. A thorough understanding of these properties is essential for risk assessment and the formulation of disposal strategies.
| Property | Value | Citation |
| CAS Number | 5834-16-2 | [2][3][4][5] |
| Molecular Formula | C6H6OS | [3] |
| Molecular Weight | 126.18 g/mol | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [6] |
| Physical State | Liquid | [2] |
| Appearance | Light yellow to Yellow to Orange clear liquid | [2] |
| Density | 1.17 g/mL at 25 °C | [6] |
| Solubility in Water | Insoluble | [2] |
| Storage Class Code | 10 - Combustible liquids | [6] |
Operational Disposal Plan: Step-by-Step Procedures
This section details the procedural steps for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if handling outside of a fume hood.[6]
-
Protective Clothing: A lab coat or chemical-resistant apron.
Waste Collection and Storage
-
Container: Collect waste this compound in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) or glass is recommended.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2] The storage area should be well-ventilated.
Disposal of Small Quantities (e.g., residual amounts)
For small, residual quantities remaining in original containers:
-
Triple Rinse: The empty container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect Rinsate: The solvent rinsate must be collected as hazardous waste in a separate, appropriately labeled container for flammable liquid waste.
-
Container Disposal: Once triple-rinsed, the original container can be disposed of as non-hazardous waste, provided the label is defaced.
Disposal of Large Quantities
Large volumes of this compound must be disposed of through a licensed hazardous waste disposal company.
-
Segregation: Ensure the waste is not mixed with other incompatible waste streams.
-
Documentation: Maintain a log of the accumulated waste, including the quantity and date of accumulation.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup. Provide them with the safety data sheet (SDS) for the chemical.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[7]
-
Collection: Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Experimental Protocol: On-Site Neutralization (for skilled personnel only)
While professional disposal is the primary recommendation, on-site neutralization of small quantities of aldehyde waste may be considered by trained personnel in well-equipped laboratories. The following protocols are based on general aldehyde chemistry and should be validated on a small scale before implementation.
Method 1: Oxidation with Potassium Permanganate (B83412)
This method oxidizes the aldehyde to the corresponding carboxylic acid, which may be less hazardous.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Sulfuric acid (H2SO4) solution (1 M)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
In a fume hood, place the this compound waste in a suitably sized flask equipped with a stir bar.
-
Slowly add an equal volume of 1 M sodium hydroxide solution while stirring.
-
While continuing to stir, slowly add a 5% aqueous solution of potassium permanganate portion-wise. The reaction is exothermic; maintain the temperature below 50°C. The purple color of the permanganate will disappear as it is consumed.
-
Continue adding the permanganate solution until a faint purple color persists for at least 15 minutes, indicating the complete oxidation of the aldehyde.
-
Carefully neutralize the resulting solution to a pH of 7 by the slow addition of 1 M sulfuric acid.
-
The neutralized solution should be collected as hazardous aqueous waste and disposed of through your institution's EHS office.
Method 2: Adduct Formation with Sodium Bisulfite
This method forms a solid, less volatile adduct with the aldehyde.
Materials:
-
This compound waste
-
Saturated aqueous solution of sodium bisulfite (NaHSO3)
-
Ethanol
-
Stir plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a flask, mix the this compound waste with an equal volume of ethanol.
-
While stirring, slowly add a saturated aqueous solution of sodium bisulfite. A white precipitate of the bisulfite adduct should form.[8][9]
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
The solid adduct should be collected as solid hazardous waste for professional disposal. The filtrate should be collected as liquid hazardous waste.
Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Step-by-step spill response plan.
References
- 1. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 2. This compound - Shandong Biotech [shandongbiotech.com]
- 3. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 6. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
Personal protective equipment for handling 3-Methyl-2-thiophenecarboxaldehyde
Essential Safety and Handling Guide for 3-Methyl-2-thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 5834-16-2). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Hazard Identification and Classification:
| Hazard Statement | GHS Classification |
| H227: Combustible liquid | Flammable liquids (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1] |
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₆OS |
| Molecular Weight | 126.18 g/mol [1] |
| Appearance | Light yellow to yellow to orange clear liquid |
| Boiling Point | 113 °C at 24 mmHg |
| Flash Point | 82 °C (179.6 °F) - closed cup[2] |
| Density | 1.17 g/mL at 25 °C[2] |
| Solubility in Water | Insoluble |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or faceshield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A dust mask type N95 (US) or a multi-purpose combination respirator cartridge is recommended.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. Wear appropriate protective clothing to prevent skin exposure.[3] |
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Experimental Workflow
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup Protocol
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Remove Ignition Sources: Eliminate all sources of ignition (e.g., open flames, sparks).[3][4]
-
Contain Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to absorb the spill.[3][4]
-
Collect Waste: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Waste Disposal
-
Chemical Waste: Dispose of this compound as hazardous waste through an approved waste disposal plant.[4][5][9] Do not empty into drains.[7][9]
-
Contaminated Materials: All contaminated materials, including absorbent materials, personal protective equipment (PPE), and empty containers, should be collected and disposed of as hazardous waste.[9]
-
Regulatory Compliance: Consult local, state, and federal regulations for hazardous waste disposal to ensure full compliance.
Disposal Decision Tree
Caption: Decision tree for the disposal of this compound waste.
References
- 1. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Shandong Biotech [shandongbiotech.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
